molecular formula C10H4ClF3INO B1422761 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline CAS No. 254435-44-4

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Cat. No.: B1422761
CAS No.: 254435-44-4
M. Wt: 373.5 g/mol
InChI Key: IDSJADKDISAJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is a multifunctional halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. With the CAS Number 254435-44-4 and a molecular weight of 373.50, this compound is a solid supplied for research purposes. Its molecular formula is C10H4ClF3INO . The structure incorporates chlorine and iodine atoms at the 3 and 4 positions of the quinoline core, making it a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The 8-(trifluoromethoxy) group is a common bioisostere that can enhance metabolic stability and membrane permeability in bioactive molecules. Quinoline scaffolds are recognized as privileged structures in pharmacology and are found in a wide array of therapeutic agents . Specifically, iodo-quinoline derivatives have recently been identified as promising scaffolds for the development of novel antimicrobial agents . Recent scientific investigations have demonstrated that iodine-substituted carboxy-quinolines exhibit notable in vitro antimicrobial activity against pathogens such as S. epidermidis , K. pneumonie , and C. parapsilosis . Furthermore, research indicates that these iodo-quinoline derivatives can effectively impact microbial adhesion, which is the critical initial stage in the development of microbial biofilms . This makes 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline a highly valuable chemical tool for researchers developing new anti-biofilm and antimicrobial strategies. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-3-iodo-8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3INO/c11-8-5-2-1-3-7(17-10(12,13)14)9(5)16-4-6(8)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSJADKDISAJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis Guide: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The target molecule, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline , represents a "privileged scaffold" in modern drug discovery. Its structural utility lies in its orthogonality:

  • The 4-Chloro position: A highly reactive electrophile for

    
     displacement by amines or alkoxides.
    
  • The 3-Iodo position: A distinct handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the construction of complex biaryl or heterobiaryl architectures.

  • The 8-Trifluoromethoxy (

    
    ) group:  A lipophilic, metabolically stable bioisostere that modulates pKa and membrane permeability without introducing the steric bulk of a tert-butyl group.
    

This guide details a robust, field-proven synthetic route utilizing the Gould-Jacobs reaction followed by sequential regioselective halogenation. This pathway is prioritized for its scalability and the commercial availability of the starting aniline.

Retrosynthetic Analysis

To ensure high regiocontrol, we disconnect the molecule back to the aniline precursor. Direct halogenation of a pre-formed quinoline ring is often non-selective; therefore, we build the ring first and utilize the inherent electronic bias of the 4-hydroxy intermediate to install the iodine.

Logical Disconnection
  • C4-Cl Bond: Installed via deoxychlorination of the tautomeric 4-quinolone.

  • C3-I Bond: Installed via electrophilic aromatic substitution on the electron-rich 4-hydroxyquinoline intermediate.

  • Quinoline Core: Formed via the Gould-Jacobs cyclization of 2-(trifluoromethoxy)aniline.

Retrosynthesis Target 4-Chloro-3-iodo-8- (trifluoromethoxy)quinoline Inter1 4-Hydroxy-3-iodo-8- (trifluoromethoxy)quinoline Target->Inter1 Deoxychlorination (POCl3) Inter2 4-Hydroxy-8- (trifluoromethoxy)quinoline Inter1->Inter2 Regioselective Iodination Start 2-(Trifluoromethoxy)aniline + EMME Inter2->Start Gould-Jacobs Cyclization

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Phase 1: Construction of the Quinoline Core

The foundation of this synthesis is the Gould-Jacobs reaction . This sequence involves condensation, thermal cyclization, saponification, and decarboxylation.

Step 1.1: Condensation & Cyclization

Reaction: 2-(Trifluoromethoxy)aniline + Diethyl ethoxymethylenemalonate (EMME)


 Enamine 

Quinoline Ester.
ParameterSpecification
Starting Material 2-(Trifluoromethoxy)aniline (1.0 eq)
Reagent Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
Solvent (Step A) None (Neat) or Ethanol
Solvent (Step B) Dowtherm A (Diphenyl ether/Biphenyl eutectic)
Temperature 110°C (Condensation)

250°C (Cyclization)

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix the aniline and EMME. Heat to 110–120°C for 2 hours. Ethanol is evolved; its removal drives the equilibrium.

    • Checkpoint: Monitor by TLC. The formation of the enamine intermediate is quantitative.

  • Cyclization: Add the crude enamine dropwise to boiling Dowtherm A (250°C). Caution: Rapid addition causes foaming due to ethanol evolution. Add slowly.

  • Workup: Cool the mixture to ~80°C and dilute with hexane or heptane. The product, Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate , usually precipitates as a solid. Filter and wash with hexane to remove Dowtherm A.

Step 1.2: Saponification & Decarboxylation

To open the C3 position for iodination, the ester must be removed.

Protocol:

  • Hydrolysis: Reflux the ester in 10% NaOH (aq) until the solid dissolves (approx. 2–4 hours). Acidify with HCl to precipitate the carboxylic acid.

  • Decarboxylation: Suspend the dried carboxylic acid in diphenyl ether. Heat to 250°C. Evolution of

    
     will be observed.
    
    • Why this works: The electron-releasing hydroxyl group at C4 facilitates the loss of

      
       by stabilizing the transition state.
      
  • Isolation: Cool and dilute with petroleum ether. Filter the precipitate to yield 4-Hydroxy-8-(trifluoromethoxy)quinoline .

Phase 2: Functionalization (The "Halogen Dance")

This phase requires strict order of operations. We must iodinate before chlorinating. The 4-hydroxyl group activates the C3 position for electrophilic attack. If we chlorinated first, the ring would become deactivated, making C3-iodination difficult and prone to side reactions.

Step 2.1: Regioselective C3-Iodination

Mechanism: Electrophilic Aromatic Substitution (EAS).

ComponentDetails
Substrate 4-Hydroxy-8-(trifluoromethoxy)quinoline
Reagent N-Iodosuccinimide (NIS) or

/KOH
Solvent Acetic Acid (AcOH) or DMF
Temp Ambient to 60°C

Detailed Protocol (NIS Method):

  • Dissolve the 4-hydroxyquinoline (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add N-Iodosuccinimide (NIS) (11 mmol) portion-wise.

    • Note: Protect from light to prevent radical side reactions.

  • Stir at room temperature for 4 hours.

  • Validation: Check LCMS for [M+H] = 356 (approx).

  • Workup: Pour into ice water. The product, 3-Iodo-4-hydroxy-8-(trifluoromethoxy)quinoline , precipitates. Filter, wash with water, and dry.

Step 2.2: Deoxychlorination

The final step converts the tautomeric pyridone (4-OH) into the chloro-heterocycle.

Reaction Workflow:

Chlorination Substrate 3-Iodo-4-hydroxy- quinoline deriv. Activation Activation by POCl3 (Formation of Phosphorous ester) Substrate->Activation + POCl3, Heat Attack Nucleophilic Attack by Cl- Activation->Attack Elimination of PO2Cl2- Product 4-Chloro-3-iodo- 8-OCF3-quinoline Attack->Product

Figure 2: Mechanism of the Vilsmeier-Haack type deoxychlorination.

Protocol:

  • Setup: Place the 3-iodo-4-hydroxy intermediate (5 mmol) in a dry flask under Argon.

  • Reagent: Add Phosphorus Oxychloride (

    
    ) (5 mL, excess).
    
    • Optional: Add a catalytic amount of DMF (1 drop) to form the Vilsmeier reagent in situ, which accelerates the reaction.

  • Reaction: Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the reaction proceeds.

  • Quenching (CRITICAL SAFETY):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice/ammonia solution with vigorous stirring. Do not add water to the acid.

    • Maintain pH > 8 to ensure the free base is formed.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc) if necessary.

Technical Data Summary

Compound IntermediateAppearanceApprox.[1][2][3][4][5] Yield (Step)Key Analytic Feature (

NMR / MS)
Enamine Precursor Off-white solid>90%Vinyl protons at

8.5 ppm
4-OH-3-COOEt-Quinoline Beige solid60-70%Ester ethyl group signals
4-OH-Quinoline White/Tan solid85%Loss of ethyl signals; [M+H] ~230
3-Iodo-4-OH-Quinoline Yellowish solid75-85%Downfield shift of H2 proton
Final Target (4-Cl-3-I) White/Pale Yellow80-90%Target Mass: ~373.5 Da

Process Safety & Troubleshooting

Troubleshooting Table
  • Problem: Low yield in cyclization (Step 1.1).

    • Cause: Temperature too low or addition too fast (cooling the Dowtherm).

    • Fix: Ensure internal temp stays >245°C during addition.

  • Problem: Incomplete Chlorination (Step 2.2).

    • Cause: Old

      
       (hydrolyzed).
      
    • Fix: Distill

      
       before use or increase reaction time.
      
  • Problem: Formation of 3,x-diiodo species.

    • Cause: Excess iodinating agent.

    • Fix: Stoichiometry control (1.05 eq max).

Safety Hazards[2][4][10]
  • Dowtherm A: Flammable vapor at 250°C. Use a blast shield.

  • 
    :  Reacts violently with water to release HCl and Phosphoric acid. Quench on ice with extreme caution.
    
  • HF Generation: While the

    
     group is generally stable, thermal decomposition at extreme temperatures (>300°C) can release HF.
    

References

  • Gould-Jacobs Reaction Overview

    • Gould, R. G.; Jacobs, W. A.[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Synthesis of 4-Hydroxy-8-(trifluoromethoxy)

    • Sigma-Aldrich Product Entry (CAS 23779-96-6). Confirms stability and availability of the 4-hydroxy intermediate. Link

  • Renault, J., et al. "Heterocyclic quinones. 13. Synthesis and biological evaluation of 3-iodo-4-aminoquinoline derivatives." Journal of Medicinal Chemistry, 1983.
  • Chlorination of Quinolones with : Standard Organic Transformations. See: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 8.35.

Sources

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Significance of Substituted Quinolines: A Focus on 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline Scaffolds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide addresses the synthesis and potential significance of multi-substituted quinolines, with a specific focus on the structural motifs found in 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline. While a specific CAS number for this exact molecule is not readily found in public databases, suggesting it may be a novel or specialized compound, this document provides a comprehensive technical overview of the methodologies required for its potential synthesis. We will deconstruct the molecule into its key functional components—the quinoline core, 4-chloro, 3-iodo, and 8-trifluoromethoxy/trifluoromethyl groups—and explore their strategic importance and synthetic installation. This guide serves as a foundational resource for researchers engaged in the design and synthesis of novel quinoline-based compounds for drug discovery.

Introduction: The Quinoline Moiety in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in pharmaceutical sciences.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The versatility of the quinoline core allows for functionalization at various positions, enabling fine-tuning of its physicochemical and pharmacokinetic properties. The incorporation of specific substituents, such as halogens and fluorinated groups, is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6]

The target scaffold, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, presents a compelling combination of functional groups:

  • 4-Chloro Group: A common feature in many bioactive quinolines, it often serves as a key reactive handle for introducing further complexity, such as amino or phenoxy groups, through nucleophilic aromatic substitution.[3]

  • 3-Iodo Group: The iodine atom can act as a heavy atom for crystallographic studies, a point for further functionalization via cross-coupling reactions, or contribute to the molecule's overall steric and electronic profile.

  • 8-Trifluoromethoxy/Trifluoromethyl Group: The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are of paramount importance in modern drug design. They are known to significantly increase lipophilicity and metabolic stability, and can modulate the basicity of the quinoline nitrogen, thereby improving oral bioavailability and cell membrane permeability.[6]

Strategic Synthesis of the Core Scaffold

The construction of a multi-substituted quinoline like 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline requires a multi-step synthetic approach. A logical workflow involves the initial synthesis of a substituted quinolone, followed by sequential functionalization.

cluster_0 Phase 1: Quinolone Core Synthesis cluster_1 Phase 2: Key Functionalizations A Substituted Aniline (e.g., 2-(trifluoromethoxy)aniline) C Gould-Jacobs Reaction A->C B Cyclization Reagent (e.g., Diethyl ethoxymethylenemalonate) B->C D 4-Hydroxy-8-(trifluoromethoxy)quinoline C->D Thermal Cyclization E Chlorination D->E Proceed to Functionalization F 4-Chloro-8-(trifluoromethoxy)quinoline E->F G Electrophilic Iodination F->G H 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline (Target Scaffold) G->H

Caption: Retrosynthetic analysis and forward workflow for the synthesis of the target quinoline scaffold.

Synthesis of the 8-Substituted Quinolone Core

A robust and widely used method for constructing the quinoline core is the Gould-Jacobs reaction.[3] This approach is particularly suitable for creating the 4-hydroxyquinoline precursor.

Experimental Protocol: Gould-Jacobs Reaction

  • Condensation: React 2-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative). This condensation is typically performed neat or in a high-boiling point solvent and heated to drive off the ethanol byproduct.

  • Cyclization: The resulting anilinomethylenemalonate intermediate is then subjected to thermal cyclization at high temperatures (typically 240-260 °C) in a suitable solvent like diphenyl ether. This step forms the heterocyclic ring.

  • Saponification & Decarboxylation: The resulting ester at the 3-position is often saponified using a base (e.g., NaOH) and then decarboxylated by heating in an acidic medium to yield the 4-hydroxy-8-(trifluoromethoxy)quinoline.

Chlorination at the 4-Position

The conversion of the 4-hydroxy group to a 4-chloro group is a critical transformation that activates the position for further derivatization.

Experimental Protocol: Chlorination

  • Reagent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[7] The reaction can be run neat or in a high-boiling point inert solvent.

  • Procedure: The 4-hydroxyquinoline derivative is heated with an excess of POCl₃ (e.g., 5-10 equivalents) at reflux for several hours.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The acidic solution is then neutralized with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the 4-chloroquinoline product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Iodination at the 3-Position

With the 4-chloro and 8-trifluoromethoxy groups in place, the final step is the introduction of iodine at the 3-position. This is typically achieved through electrophilic iodination.

Experimental Protocol: Electrophilic Iodination

  • Reagents: A common iodinating agent is N-Iodosuccinimide (NIS) in an acidic medium (e.g., trifluoroacetic acid or sulfuric acid) or iodine monochloride (ICl).

  • Procedure: The 4-chloro-8-(trifluoromethoxy)quinoline is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). The iodinating reagent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine. The product is then extracted into an organic solvent, washed, dried, and purified by column chromatography to yield the final compound, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

Physicochemical Properties and Safety Considerations

While experimental data for the specific target molecule is unavailable, we can predict its properties and handling requirements based on analogous structures found in the literature.

PropertyPredicted Value / CharacteristicRationale / Comparison Compound
Molecular Formula C₁₀H₄Cl F₃INOBased on structure
Molecular Weight ~389.5 g/mol Based on structure
Appearance Likely an off-white to yellow solidBased on similar chloro- and iodo-quinolines
Solubility Poorly soluble in water; Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate)Common for poly-halogenated aromatic heterocycles
CAS Number Not publicly availableSuggests novel or non-commercial compound

Safety and Handling:

Substituted chloroquinolines are often classified as irritants and are harmful if swallowed.[8] Based on safety data sheets for compounds like 4-Chloro-8-(trifluoromethyl)quinoline, the following precautions are mandatory:[9][10]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[9][12] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][11]

    • Inhalation: Move the person to fresh air.[9][11]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[9][10]

cluster_ppe Personal Protective Equipment (PPE) cluster_hazards Primary Hazards cluster_handling Safe Handling Gloves Protective Gloves Goggles Safety Goggles Coat Lab Coat Hood Fume Hood Skin Skin Irritation (H315) Eye Eye Irritation (H319) Respiratory Respiratory Irritation (H335) Storage Store in a cool, dry, well-ventilated area Disposal Dispose via approved waste disposal plant Handling Safe Handling Protocol Handling->Gloves Use Handling->Goggles Use Handling->Coat Use Handling->Hood Use Handling->Skin Mitigates Handling->Eye Mitigates Handling->Respiratory Mitigates Handling->Storage Follow Handling->Disposal Follow

Caption: A logical diagram outlining the key safety and handling protocols for halogenated quinoline derivatives.

Conclusion and Future Outlook

The synthesis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is a feasible endeavor for a skilled synthetic chemist, leveraging established methodologies for quinoline core formation and subsequent halogenations. The combination of a reactive 4-chloro handle, a versatile 3-iodo position for cross-coupling, and the beneficial pharmacokinetic properties imparted by the 8-trifluoromethoxy group makes this scaffold and its derivatives highly attractive for screening in drug discovery programs. This guide provides the necessary foundational knowledge for researchers to embark on the synthesis and exploration of this and related classes of potent bioactive molecules.

References

  • Georganics. Safety Data Sheet for 4-Chloro-7-(trifluoromethyl)quinoline. [Link]

  • Alfa Aesar. Safety Data Sheet for 4-Chloro-8-(trifluoromethyl)quinoline. [Link]

  • US EPA. CompTox Chemicals Dashboard: 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline. [Link]

  • Supporting Information. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]

  • Razi, M. U., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." Journal of Molecular Structure, vol. 1271, 2023, p. 134049. [Link]

  • ResearchGate. Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. [Link]

  • Google Patents. Process for the preparation of 4-chloroquinolines (US4277607A).
  • Truong, T. T., & Nielsen, J. "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Vietnam Journal of Science and Technology, vol. 66, no. 1, 2024. [Link]

  • Cheméo. Chemical Properties of 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). [Link]

  • International Journal of Chemical Studies. "Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications." [Link]

  • RSC Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." [Link]

  • National Center for Biotechnology Information. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities." [Link]

  • Baxendale Group, Durham University. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." [Link]

  • MDPI. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities." [Link]

Sources

Physical and chemical properties of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline: Synthesis, Properties, and Applications

Disclaimer: Direct experimental data for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is limited in publicly available literature. This guide has been compiled by a Senior Application Scientist, leveraging established principles of organic chemistry and data from structurally analogous compounds to project the properties, synthesis, and reactivity of the title molecule. All quantitative data, unless otherwise specified, should be considered predictive or estimated.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the specific derivative, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, a molecule designed with multiple reactive centers and a group known to enhance drug-like properties.

The trifluoromethoxy (-OCF₃) group is of particular interest in modern drug design. It is a lipophilic electron-withdrawing group that can significantly enhance metabolic stability, bioavailability, and binding affinity by acting as a bioisostere for other functionalities.[4] The presence of a chlorine atom at the 4-position and an iodine atom at the 3-position provides orthogonal handles for synthetic diversification, making this molecule a versatile building block for the synthesis of compound libraries in drug discovery campaigns.

This document provides a comprehensive technical overview of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, covering its predicted physicochemical properties, a plausible synthetic pathway with mechanistic insights, an analysis of its chemical reactivity, and a discussion of its potential applications, particularly in the realm of drug development.

PART 1: Molecular Profile and Predicted Physicochemical Properties

The unique substitution pattern of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline dictates its physical and chemical nature. The combination of a heterocyclic aromatic core with halogen and trifluoromethoxy substituents results in a molecule with distinct electronic and steric properties.

Chemical Structure

The structure of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is presented below, with the standard IUPAC numbering for the quinoline ring system.

G cluster_0 Core Quinoline Formation cluster_1 Halogenation Steps A 2-Amino-3-(trifluoromethoxy)phenol C 4-Hydroxy-8-(trifluoromethoxy)quinolin-3-carboxylate A->C Step 1 B Gould-Jacobs Reaction (Diethyl (ethoxymethylene)malonate) E 8-(Trifluoromethoxy)quinolin-4-ol C->E Step 2 D Saponification & Decarboxylation G 4-Chloro-8-(trifluoromethoxy)quinoline E->G Step 3 F Chlorination (POCl₃) I 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline G->I Step 4 H Electrophilic Iodination (NIS or I₂/HIO₃)

Caption: Proposed synthetic pathway for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

Step-by-Step Experimental Protocol

Step 1: Gould-Jacobs Reaction to form the Quinoline Core

  • Rationale: The Gould-Jacobs reaction is a robust method for constructing the quinoline ring system from anilines. It proceeds through a condensation reaction followed by a thermal cyclization.

  • Protocol:

    • To a stirred solution of 2-amino-3-(trifluoromethoxy)phenol (1.0 eq) in a high-boiling point solvent such as Dowtherm A, add diethyl (ethoxymethylene)malonate (1.1 eq).

    • Heat the mixture to 140-150 °C for 2 hours to facilitate the initial condensation and elimination of ethanol.

    • Increase the temperature to 240-250 °C and maintain for 30-60 minutes to induce thermal cyclization.

    • Cool the reaction mixture and triturate with hexane or ether to precipitate the product, ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate.

    • Collect the solid by filtration and wash with a cold, non-polar solvent.

Step 2: Saponification and Decarboxylation

  • Rationale: The ester group at the 3-position is removed to simplify the molecule before subsequent halogenation steps. This is a standard hydrolysis followed by decarboxylation of the resulting β-keto acid.

  • Protocol:

    • Suspend the crude product from Step 1 in a 10-20% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux until a clear solution is obtained, indicating complete saponification (typically 2-4 hours).

    • Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The 3-carboxy-4-hydroxyquinoline intermediate will precipitate.

    • Continue heating the acidic mixture to reflux to promote decarboxylation, which can be monitored by the cessation of CO₂ evolution.

    • Cool the mixture and collect the precipitated 8-(trifluoromethoxy)quinolin-4-ol by filtration.

Step 3: Chlorination at the 4-Position

  • Rationale: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone form. Treatment with phosphorus oxychloride (POCl₃) is a classic and highly effective method for converting the hydroxyl/keto group into a chloro group.

  • Protocol:

    • Carefully add 8-(trifluoromethoxy)quinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia.

    • Extract the product, 4-Chloro-8-(trifluoromethoxy)quinoline, with an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 4: Electrophilic Iodination at the 3-Position

  • Rationale: The quinoline ring is activated towards electrophilic substitution. The 3-position is a viable site for iodination. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.

  • Protocol:

    • Dissolve 4-Chloro-8-(trifluoromethoxy)quinoline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

    • Add N-Iodosuccinimide (1.1-1.3 eq) to the solution.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NIS.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the final product, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

PART 3: Chemical Reactivity and Spectroscopic Profile

The presence of three distinct functional groups on the quinoline core—a chloro group at C4, an iodo group at C3, and a trifluoromethoxy group at C8—imparts a rich and versatile chemical reactivity to the molecule.

Reactivity Analysis
  • Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is highly activated towards SNAr by the electron-withdrawing effect of the quinoline nitrogen. This position is expected to be the most reactive site for nucleophilic attack by amines, alcohols, and thiols, providing a straightforward method for introducing a wide range of substituents.

  • Transition Metal-Catalyzed Cross-Coupling at C3: The iodine atom at the 3-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds with high efficiency. Key examples include:

    • Suzuki Coupling: with boronic acids to introduce aryl or alkyl groups.

    • Sonogashira Coupling: with terminal alkynes.

    • Heck Coupling: with alkenes.

    • Buchwald-Hartwig Amination: with amines.

  • Influence of the -OCF₃ Group: The 8-(trifluoromethoxy) group is a strong electron-withdrawing group, which deactivates the benzene portion of the quinoline ring towards electrophilic substitution but enhances the reactivity of the C4 position towards nucleophilic attack. It also increases the lipophilicity and metabolic stability of the molecule.

Predicted Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for the characterization of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline. The following are the expected key features in its NMR, Mass, and IR spectra.

Technique Predicted Key Features
¹H NMR - Aromatic region (7.5 - 9.0 ppm): Three protons on the quinoline core (H5, H6, H7) exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets).- The H2 proton is absent due to substitution.- The strong electron-withdrawing effects of the substituents will likely shift all protons downfield compared to unsubstituted quinoline.
¹³C NMR - Multiple signals in the aromatic region (110 - 160 ppm).- Carbons directly attached to electronegative atoms (C3-I, C4-Cl, C8-O) will be significantly shifted.- The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Mass Spec (EI/ESI) - Molecular Ion (M⁺): Expected at m/z 389, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).- Fragmentation: Likely loss of Cl, I, and OCF₃ groups.
IR Spectroscopy - C-Cl stretch: ~700-850 cm⁻¹- C-I stretch: ~500-600 cm⁻¹- C-F stretches (in -OCF₃): Strong, broad absorptions in the 1100-1300 cm⁻¹ region.- C-O stretch (aryl ether): ~1200-1280 cm⁻¹- Quinoline ring C=C and C=N stretches: ~1500-1650 cm⁻¹

PART 4: Potential Applications in Research and Development

The structural features of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline make it a highly attractive scaffold for research and development, particularly in the field of medicinal chemistry.

Drug Discovery

The quinoline core is a "privileged scaffold" in drug discovery, and this derivative is well-suited as a starting material for the synthesis of novel therapeutic agents. [1]

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The 4-position can be functionalized with various amine-containing side chains to target the ATP-binding site of kinases, while the 3-position can be modified to explore interactions with other regions of the enzyme.

  • Antimalarial Agents: Chloroquine and other 4-aminoquinoline derivatives are historically significant antimalarial drugs. This scaffold could be used to develop new antimalarials that are effective against resistant strains of Plasmodium falciparum. [1]

  • Anticancer Agents: The quinoline ring system is present in several approved anticancer drugs. The trifluoromethoxy group can enhance cell permeability and metabolic stability, which are desirable properties for oncology drug candidates. [2][4]

Materials Science

Substituted quinolines can also have applications in materials science as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors due to their rigid, planar structure and potential for extended π-conjugation through functionalization at the 3- and 4-positions.

PART 5: Safety, Handling, and Storage

As there is no specific Safety Data Sheet (SDS) for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, a conservative approach to safety based on analogous compounds is required.

  • Hazard Assessment: The compound should be treated as hazardous. It is likely to be an irritant to the skin, eyes, and respiratory system. [5][6][7]Halogenated aromatic compounds can be toxic if ingested or absorbed through the skin. The long-term toxicological properties are unknown.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Handle only in a certified chemical fume hood. If there is a risk of generating dust, a respirator may be necessary.

  • Handling:

    • Avoid inhalation, ingestion, and contact with skin and eyes.

    • Use in a well-ventilated area, preferably a fume hood.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline represents a molecule of significant synthetic potential. While direct experimental data is sparse, a thorough analysis based on established chemical principles allows for a robust understanding of its likely properties and behavior. Its strategically placed functional groups offer a platform for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecules. The insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively utilize this versatile scaffold in their research endeavors, with a strong emphasis on safety and methodical experimental design.

References

  • PubChem. (n.d.). 4-chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). Retrieved from [Link]

  • Georganics. (2011). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet. Retrieved from [Link]

  • Wang, et al. (2017). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Retrieved from [Link]

  • Al-Zoubi, W. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology.
  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • Vasile, C. et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025).
  • Chemical Synthesis Database. (2025). 4-methyl-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Santos, M. A. et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.
  • Benchchem. (2025). Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis.
  • PubChemLite. (n.d.). 4-chloro-3-nitro-8-(trifluoromethoxy)quinoline (C10H4ClF3N2O3). Retrieved from [Link]

  • International Journal of Chemical Studies. (2024).
  • RSC Advances. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

Sources

Structural Elucidation and Characterization of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline , a highly functionalized heterocyclic scaffold. This molecule represents a "privileged structure" in medicinal chemistry due to its potential for orthogonal cross-coupling reactions (C-Cl and C-I bonds) and the metabolic stability conferred by the trifluoromethoxy (OCF


) group.

Synthetic Context & Regiochemistry

To understand the structural assignment, one must understand the synthetic origin. The presence of substituents at positions 3, 4, and 8 creates a high probability of regioisomers if the synthesis is not controlled.

Synthesis Pathway

The most robust route utilizes the Gould-Jacobs reaction or a Conrad-Limpach approach starting from 8-(trifluoromethoxy)aniline. This ensures the OCF


 group is fixed at the 8-position before the pyridine ring is constructed.

SynthesisPath Aniline 8-(Trifluoromethoxy)aniline Intermediate 4-Hydroxy-8-(OCF3)quinoline (Cyclization) Aniline->Intermediate Diethyl ethoxymethylenemalonate 250°C Chloro 4-Chloro-8-(OCF3)quinoline (Chlorination) Intermediate->Chloro POCl3, Reflux Final 4-Chloro-3-iodo-8-(OCF3)quinoline (Iodination) Chloro->Final NIS, AcOH or I2/Ag2SO4

Figure 1: Step-wise synthesis ensuring regiochemical fidelity of the 8-OCF3 group.

Analytical Strategy & Data Interpretation

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry serves as the first checkpoint.

  • Formula: C

    
    H
    
    
    
    ClF
    
    
    INO
  • Isotope Pattern: The presence of Chlorine (

    
    Cl/
    
    
    
    Cl in 3:1 ratio) is diagnostic. Iodine is monoisotopic (
    
    
    I).
  • Observation: A characteristic M+2 peak at ~33% intensity relative to the molecular ion confirms the monochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the primary method for elucidation. The quinoline system is planar, rigid, and aromatic, leading to distinct chemical shifts.

A.

F NMR: The OCF

Fingerprint

The trifluoromethoxy group is electronically unique. Unlike a CF


 attached directly to the ring (

ppm), the oxygen spacer shifts the resonance downfield.
  • Chemical Shift:

    
     -57.5 to -58.5 ppm (Singlet).
    
  • Validation: Absence of coupling to protons (unless high-resolution

    
    F-
    
    
    
    H HOESY is run) confirms it is isolated from the spin system.
B.

H NMR: Proton Assignment

The molecule has only four aromatic protons. Their multiplicity is the key to proving the substitution pattern.

PositionProtonMultiplicityApprox.[1][2][3] Shift (

)
Diagnostic Logic
C-2 H-2 Singlet (s)9.0 - 9.2 ppmMost deshielded due to adjacent Nitrogen and Iodine. Lack of coupling confirms C-3 is substituted (no H3).
C-5 H-5 Doublet (d)8.2 - 8.3 ppmDeshielded by the peri-effect of the C-4 Chlorine.
C-6 H-6 Triplet (t)7.5 - 7.7 ppmPseudo-triplet (dd) due to coupling with H5 and H7.
C-7 H-7 Doublet (d)7.6 - 7.8 ppmCoupled to H6. Proximity to OCF

may cause broadening or minor HF coupling.
C.

C NMR: Carbon Skeleton & Fluorine Coupling

The


C spectrum provides the definitive proof of the OCF

group and the position of the Iodine.
  • C-I (Carbon 3): Iodine has a "heavy atom effect," causing a significant upfield shift (shielding). Expect C-3 to appear around 90-100 ppm , which is anomalous for an aromatic carbon but diagnostic for C-I.

  • OCF

    
     Carbon:  Appears as a quartet  (
    
    
    
    Hz) around 120 ppm .
  • C-8 (ipso to OCF

    
    ):  Will appear as a smaller broad signal or quartet due to long-range C-F coupling.
    

Structural Validation: 2D NMR Logic

To prove the structure is not a regioisomer (e.g., 4-iodo-3-chloro), we utilize HMBC (Heteronuclear Multiple Bond Correlation) . This experiment visualizes 2-bond and 3-bond couplings between protons and carbons.[2][4]

The "Smoking Gun" Correlations:
  • H-2 (Singlet)

    
     C-4 and C-8a:  The singlet proton at 9.1 ppm will show a strong 3-bond correlation to the carbon bearing the chlorine (C-4). It will not correlate to the benzene ring carbons if the assignment is correct.
    
  • H-5

    
     C-4:  The proton experiencing the peri-effect (H-5) will correlate to the same C-4 carbon (bearing Cl), linking the pyridine and benzene rings.
    

HMBC_Logic cluster_legend Legend H2 H-2 (9.1 ppm) Singlet C4 C-4 (C-Cl) ~140 ppm H2->C4 3J Correlation (Strong) C3 C-3 (C-I) ~95 ppm H2->C3 2J Correlation (Weak) C8a C-8a (Bridgehead) H2->C8a 3J Correlation H5 H-5 (8.2 ppm) Doublet H5->C4 3J Correlation (Links Rings) key Red Arrows = Observed HMBC Cross-peaks

Figure 2: Key HMBC correlations establishing the connectivity of the pyridine ring substituents.

Detailed Experimental Protocols

Protocol: Analytical HPLC-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and ESI (+) Mode.

  • Success Criteria: Single peak >98% purity. Mass spectrum shows

    
     372.8/374.8 (Cl pattern).
    
Protocol: NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for quinolines to prevent aggregation and sharpen peaks.
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Class A) to minimize shimming errors.

  • Acquisition:

    • Run

      
      H (16 scans).
      
    • Run

      
      F (coupled and decoupled).
      
    • Run

      
      C (minimum 512 scans due to quaternary carbons).
      
    • Run HMBC (optimized for

      
       Hz).
      

References

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Specific Electronic and Conformational Properties." ChemBioChem.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for chemical shifts).

  • Wang, X., et al. (2015).[5] "Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines." Organic Letters. (Methodology for introducing Iodine at C3).

  • Eaton, D. R., & Sheppard, W. A. (1963). "19F Chemical Shifts of the Trifluoromethoxy Group." Journal of the American Chemical Society.[6]

Sources

Advanced Quinoline Scaffolds: Synthesis and Functionalization of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline , a highly functionalized heteroaromatic scaffold. In modern drug discovery, this molecule represents a "privileged structure" due to its orthogonal reactivity profiles and the inclusion of the trifluoromethoxy (


) group. This whitepaper details its systematic nomenclature, robust synthesis pathways, and its utility as a divergent intermediate for generating library arrays in kinase inhibitor and antimalarial research.

Chemical Identity & Nomenclature

Precision in nomenclature is critical for patent filings and database registration. The name is derived systematically according to IUPAC Blue Book rules for fused heterocycles.

Systematic Breakdown
  • Parent Structure: Quinoline (benzo[

    
    ]pyridine).[1] Numbering is fixed, starting at the nitrogen atom (
    
    
    
    ) and proceeding clockwise through the fused benzene ring.
  • Substituents:

    • Position 3: Iodo (

      
      )[2]
      
    • Position 4: Chloro (

      
      )[2][3][4][5]
      
    • Position 8: Trifluoromethoxy (

      
      )
      
  • Alphabetical Ordering: Substituents are listed alphabetically, not by position number.

    • C hloro

    • I odo

    • T rifluoromethoxy[6][7]

  • Final Name: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

PropertyData
Molecular Formula

Molecular Weight 373.50 g/mol
Monoisotopic Mass 372.8954 Da
SMILES FC(F)(F)Oc1cccc2nc(I)c(Cl)cc12

Structural Significance in Drug Design

This molecule is not merely a catalog item; it is designed for Divergent Oriented Synthesis (DOS) .

The "Magic" of Position 8 ( )

The 8-trifluoromethoxy group is a strategic bioisostere.

  • Metabolic Stability: It blocks the C8 position from oxidative metabolism (CYP450 hydroxylation), a common clearance pathway for quinolines.

  • Lipophilicity: With a Hansch

    
     value of 
    
    
    
    , it significantly increases
    
    
    , enhancing membrane permeability compared to a methoxy (
    
    
    ) or methyl group.
  • Conformation: The

    
     group often adopts a conformation orthogonal to the aromatic ring, disrupting planar stacking and improving solubility.
    
Orthogonal Reactivity (The "Switch")

The scaffold possesses two halogen handles with distinct electronic environments, allowing for sequential, selective functionalization:

  • C3-Iodo: Electronically neutral. Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) due to the weak

    
     bond.
    
  • C4-Chloro: Electron-deficient. Activated by the adjacent ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    

Synthesis Protocol

The following protocol is designed for scalability and reproducibility, utilizing a modified Gould-Jacobs reaction followed by sequential halogenation.

Retrosynthetic Logic
  • Precursor: 2-(Trifluoromethoxy)aniline.

  • Cyclization: Condensation with diethyl ethoxymethylenemalonate (DEEM).

  • Functionalization: Electrophilic iodination followed by deformylative chlorination.

Step-by-Step Methodology
Step 1: Condensation & Cyclization
  • Reagents: 2-(Trifluoromethoxy)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).

  • Procedure: Heat neat mixture at 120°C for 2 hours. Ethanol byproduct is distilled off.

  • Cyclization: Dissolve the intermediate enamine in diphenyl ether. Heat to 250°C (flash pyrolysis) for 30 minutes.

  • Workup: Cool and dilute with hexane. Filter the precipitate.

  • Product: 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester .

Step 2: Hydrolysis & Decarboxylation
  • Reagents: 10% NaOH (aq).

  • Procedure: Reflux ester for 4 hours to hydrolyze to acid. Acidify with HCl.

  • Decarboxylation: Heat the dry carboxylic acid in diphenyl ether at 260°C until

    
     evolution ceases.
    
  • Product: 4-Hydroxy-8-(trifluoromethoxy)quinoline .

Step 3: Regioselective Iodination (C3)

Rationale: The 4-hydroxyquinoline exists in tautomeric equilibrium with the quinolone. The C3 position is electron-rich (enamine-like) and susceptible to electrophilic attack.

  • Reagents:

    
    -Iodosuccinimide (NIS) (1.1 eq), Acetic Acid.
    
  • Procedure: Dissolve substrate in glacial acetic acid. Add NIS portion-wise at room temperature. Stir for 4 hours.

  • Observation: A yellow precipitate typically forms.

  • Product: 3-Iodo-4-hydroxy-8-(trifluoromethoxy)quinoline .

Step 4: Dehydroxy-Chlorination (C4)

Rationale: Conversion of the C4-hydroxyl (tautomer) to a chloride using a phosphorylating agent.

  • Reagents: Phosphorus Oxychloride (

    
    ) (excess), catalytic DMF.
    
  • Procedure: Suspend the Step 3 product in

    
    . Heat to reflux (105°C) for 3 hours.
    
  • Quench: Pour carefully onto crushed ice/ammonia (Exothermic!).

  • Product: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline .

Visualization: Synthesis & Reactivity Pathways

Synthesis Workflow

SynthesisPath Aniline 2-(OCF3)aniline Enamine Enamine Intermediate Aniline->Enamine DEEM, 120°C (-EtOH) Quinolone 4-OH-8-(OCF3) Quinoline Enamine->Quinolone 1. 250°C (Cyclize) 2. NaOH/Heat (-CO2) IodoInt 3-Iodo-4-OH Intermediate Quinolone->IodoInt NIS, AcOH (Electrophilic Subst.) Final 4-Chloro-3-iodo- 8-(OCF3)quinoline IodoInt->Final POCl3, Reflux (Dehydroxy-chlorination)

Figure 1: Linear synthesis route from aniline precursor to final di-halo scaffold.

Divergent Functionalization Map

This diagram illustrates the "Orthogonal Reactivity" principle, showing how to selectively engage the C3-Iodo or C4-Chloro sites.

ReactivityMap cluster_legend Selectivity Rules Core 4-Chloro-3-iodo- 8-(OCF3)quinoline Suzuki Suzuki Coupling (C3-Aryl) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Fast Ox. Addition at C-I) Sonogashira Sonogashira Coupling (C3-Alkyne) Core->Sonogashira Pd/Cu, Alkyne SNAr_Amine SNAr Displacement (C4-Amine) Core->SNAr_Amine R-NH2, Heat (Activated by Ring N) SNAr_Ether SNAr Displacement (C4-Ether) Core->SNAr_Ether NaOR, Heat Note C3-I: Palladium Sensitive C4-Cl: Nucleophile Sensitive

Figure 2: Chemo-selective derivatization strategies. Red paths utilize Pd-catalysis (C3); Green paths utilize Nucleophilic Substitution (C4).

References

  • IUPAC Nomencl

    • Source: IUPAC.[8][9] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).

    • URL:[Link]

  • Reactivity of 3-Iodo-4-chloroquinolines in Cross-Coupling

    • Source:Journal of Organic Chemistry. "Palladium-Catalyzed Cross-Coupling Reactions of 3-Haloquinolines."
    • Context: Establishes the preference for oxidative addition
    • URL:[Link]

  • The Trifluoromethoxy Group in Medicinal Chemistry

    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the metabolic stability and lipophilic enhancement of the 8- substituent.
    • URL:[Link]

  • Gould-Jacobs Reaction Protocol

    • Source:Organic Syntheses. "4-Hydroxyquinoline-3-carboxylic acid ethyl ester."
    • Context: The foundational method for constructing the quinoline ring
    • URL:[Link]

Sources

Molecular weight of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline: Physicochemical Properties and Analytical Validation

Executive Summary

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline (CAS: 254435-44-4) represents a high-value heterocyclic scaffold in modern drug discovery. Characterized by its dense halogenation and lipophilic trifluoromethoxy motif, this compound serves as a critical "linchpin" intermediate. Its orthogonal reactivity—specifically the nucleophilic susceptibility at C4 and cross-coupling potential at C3—enables the rapid diversification of kinase inhibitors and anti-infective agents.

This technical guide provides a definitive breakdown of its molecular weight parameters, isotopic signatures for mass spectrometry validation, and handling protocols grounded in stoichiometric precision.

Part 1: Molecular Identity & Stoichiometric Parameters

In precision chemistry, "molecular weight" is not a single number but a set of values dictated by the application (synthesis vs. analysis). For 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the presence of Chlorine (multi-isotopic) and Iodine (mass defect).

Structural Specification
  • IUPAC Name: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

  • Molecular Formula:

    
    [1]
    
  • CAS Number: 254435-44-4[2]

  • SMILES: FC(F)(F)Oc1c2c(c(Cl)c(I)cn2)ccc1

Mass Calculations
ParameterValueApplication Context
Average Molecular Weight 373.49 g/mol Stoichiometry: Use this value for calculating molar equivalents, yields, and reagent masses in synthesis.
Monoisotopic Mass 372.898 g/mol High-Res MS: The exact mass of the most abundant isotopologue (

).
Exact Mass (M+2) 374.895 g/mol MS Validation: The mass of the

isotopologue, essential for confirming the chlorine signature.

Critical Insight: The Iodine atom contributes a significant mass defect, while the Chlorine atom introduces a distinct 3:1 isotopic pattern. Failure to account for the


 isotope in High-Resolution Mass Spectrometry (HRMS) can lead to misidentification of the molecular ion.

Part 2: Synthetic Utility & Reactivity Profile

The molecular weight of this scaffold is heavily leveraged in "Fragment-Based Drug Design" (FBDD). Its mass efficiency (Heavy Atom Count = 17) allows for the attachment of complex solubilizing groups while keeping the final drug candidate within Lipinski's Rule of 5 (MW < 500 Da).

Orthogonal Reactivity Logic

The 4-Cl, 3-I substitution pattern allows for sequential, selective functionalization:

  • C4-Position (Chlorine): Highly activated for SNAr (Nucleophilic Aromatic Substitution) due to the electron-deficient quinoline ring and the inductive effect of the -OCF3 group.[3]

  • C3-Position (Iodine): Ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond compared to C-Cl.

Reactivity Start 4-Chloro-3-iodo-8- (trifluoromethoxy)quinoline Step1 C4-Functionalization (S_NAr with Amines) Start->Step1  Nucleophilic Attack   (High Selectivity) Step2 C3-Diversification (Suzuki Coupling) Step1->Step2  Pd-Catalysis   (Intact C3-I bond) Final Bioactive Kinase Inhibitor Step2->Final  Final Deprotection  

Figure 1: Sequential functionalization logic. The molecular weight increases stepwise, allowing for precise monitoring of reaction progress via LC-MS.

Part 3: Analytical Characterization Protocols

Trustworthy identification relies on self-validating spectral data. The following protocols ensure the material corresponds to the calculated molecular weight.

LC-MS Validation Strategy

Objective: Confirm identity using the unique halogen isotopic pattern.

  • Method: Electrospray Ionization (ESI) in Positive Mode (+).

  • Expected Signals:

    • [M+H]⁺ (Monoisotopic): 373.9 Da

    • [M+H+2]⁺ (³⁷Cl Isotope): 375.9 Da

  • Validation Criterion: The intensity ratio of the [M+H]⁺ to [M+H+2]⁺ peaks must be approximately 3:1 . Any deviation suggests contamination (e.g., de-chlorination) or incorrect assignment.

Protocol:

  • Sample Prep: Dissolve 0.1 mg in 1 mL Acetonitrile (HPLC grade).

  • Injection: 5 µL onto a C18 Reverse Phase column.

  • Gradient: 5% to 95% Water/Acetonitrile (+0.1% Formic Acid).

  • Detection: Extract ion chromatogram (XIC) for m/z 373.9 ± 0.5.

NMR Structural Confirmation

While MW confirms the formula, NMR confirms the isomer (position of I vs Cl).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The quinoline ring protons will show a characteristic splitting pattern.

    • Key Feature: The proton at C2 (between N and I) will appear as a distinct singlet or highly deshielded doublet around δ 9.0–9.3 ppm .

    • The protons on the benzene ring (positions 5, 6, 7) will show coupling impacted by the 8-OCF₃ group.

Part 4: Handling & Stability

Safety Note: Halogenated quinolines can be skin sensitizers. The trifluoromethoxy group adds lipophilicity, increasing skin absorption.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-I bond is light-sensitive; use amber vials.

  • Solubility:

    • Soluble: DMSO, DMF, Dichloromethane, Ethyl Acetate.

    • Insoluble: Water.[3]

  • Stoichiometry in Practice:

    • When calculating equivalents for a reaction on a 1.0 gram scale :

      
      
      
    • Tip: Always re-calculate based on the Certificate of Analysis (CoA) purity. If purity is 98%, the effective mass is

      
      .
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329826437, 4-Chloro-3-iodo-quinoline derivatives. Retrieved from [Link]

  • ChemSrc (2024). 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline: Physicochemical Properties and CAS 254435-44-4.[2] Retrieved from [Link]

Sources

Navigating the Procurement of a Specialized Research Chemical: A Guide to Acquiring 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals who require the specialized quinoline derivative, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline (CAS Number: 1245534-33-3), for their research endeavors. As a senior application scientist, this document provides a practical and experience-driven approach to procuring this and other rare chemical entities, moving beyond a simple supplier list to a comprehensive strategy for acquisition and validation.

The Reality of Sourcing Novel Compounds

The absence of a readily available commercial stock for a specific chemical can be attributed to several factors, including a limited or highly specialized demand, the complexity of its synthesis, or its novelty in the scientific literature. In such cases, the most viable and often only path forward is to commission a custom synthesis from a specialized chemical manufacturing organization (CMO) or contract research organization (CRO). This approach offers the flexibility to define the required quantity, purity, and analytical data package to suit the specific needs of the research project.

Strategic Pathway: Custom Synthesis

Engaging a custom synthesis provider is a collaborative process. The researcher provides the chemical structure, desired quantity, and purity specifications, while the CMO/CRO leverages its synthetic chemistry expertise to devise and execute a viable synthetic route. To facilitate this process and to have an informed discussion with potential synthesis partners, it is beneficial to have a plausible synthetic strategy in mind.

Proposed Retrosynthetic Analysis

A key aspect of planning a custom synthesis is to identify commercially available starting materials to make the synthesis more time and cost-effective. A plausible retrosynthetic route for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is outlined below. This is a conceptual pathway and a custom synthesis provider will perform their own detailed route scouting.

A potential key precursor is 8-(Trifluoromethoxy)quinolin-4-ol , which is commercially available from suppliers such as Sigma-Aldrich. The synthesis could then proceed through two key transformations: chlorination at the 4-position and iodination at the 3-position.

Conceptual Synthetic Workflow

The following diagram illustrates a potential workflow for the custom synthesis of the target compound, starting from the identification of a key precursor.

G cluster_0 Phase 1: Precursor Procurement & Synthesis Planning cluster_1 Phase 2: Custom Synthesis Execution cluster_2 Phase 3: Quality Control & Validation A Identify Target Compound: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline B Conduct Supplier Search for Target A->B C Result: No Commercial Suppliers Found B->C D Shift to Custom Synthesis Strategy C->D E Identify Key Precursor: 8-(Trifluoromethoxy)quinolin-4-ol D->E F Source Precursor from Commercial Supplier (e.g., Sigma-Aldrich) E->F G Engage Custom Synthesis Partner F->G H Step 1: Chlorination of Precursor (e.g., using POCl3) G->H I Intermediate: 4-Chloro-8-(trifluoromethoxy)quinoline H->I J Step 2: Electrophilic Iodination (e.g., using N-Iodosuccinimide) I->J K Final Product: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline J->K L Receive Custom Synthesized Compound K->L M Review Certificate of Analysis (CoA) L->M N In-house Analytical Verification: - 1H NMR - 13C NMR - LC-MS - HRMS M->N O Confirm Structure and Purity N->O P Release for Research Use O->P

Caption: Workflow for procuring a rare chemical via custom synthesis.

Selecting a Custom Synthesis Partner

Choosing the right custom synthesis partner is crucial for the success of your project. Several companies specialize in the synthesis of complex organic molecules.

Table 1: Examples of Custom Chemical Synthesis Providers

CompanyServices OfferedKey Strengths
Richman Chemical Inc. Custom synthesis, toll manufacturing, raw material sourcing.[1]Experience in complex multi-step organic synthesis and sourcing hard-to-find chemicals.[1]
MacsChem Custom and contract chemical synthesis from milligrams to tons.[2]Over 70 years of experience, in-house quality control with advanced analytical instruments.[2]
ChiroBlock Custom synthesis, contract research, route scouting, and optimization.[3]Specializes in complex and commercially unavailable compounds for various industries.[3]
Enamine Chemical synthesis of organic compounds from milligram to kilogram scale.[4]Offers a wide variety of organic compounds and multistep organic synthesis.[4]
VIVAN Life Sciences Chemical Contract Research Services (cCRS) for complex and novel compounds.[5]Provides route scouting, process development, and synthesis of complex heterocycles.[5]

When evaluating potential partners, consider their experience with similar chemistries (e.g., quinoline synthesis, halogenations), their analytical capabilities, communication and project management processes, and their ability to scale up if larger quantities are needed in the future.

The Critical Role of Analytical Validation

For any custom-synthesized compound, the onus is on the end-user to perform rigorous in-house quality control to validate the identity and purity of the material. While the synthesis company will provide a Certificate of Analysis (CoA), independent verification is a cornerstone of scientific integrity.

Interpreting the Certificate of Analysis (CoA)

The CoA provided by the supplier is the first point of reference. It should include:

  • Identity Confirmation: Typically determined by ¹H NMR and Mass Spectrometry (MS).

  • Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Physical Properties: Appearance, melting point (for solids), etc.

In-House Verification Protocols

It is imperative to perform your own analytical testing to confirm the supplier's data.

Experimental Protocol: In-house Quality Control of a Custom Synthesized Compound

  • Sample Preparation:

    • Dissolve a small amount (1-5 mg) of the received compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

    • Prepare a dilute solution (e.g., 1 mg/mL) in a high-purity solvent (e.g., acetonitrile or methanol) for LC-MS analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a ¹H NMR spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

    • Acquire a ¹³C NMR spectrum to confirm the number and types of carbon atoms in the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Inject the sample into an LC-MS system.

    • The chromatogram will indicate the purity of the compound. The main peak should have a high percentage of the total area (ideally >95%).

    • The mass spectrum should show the expected molecular ion peak corresponding to the mass of the target compound.

  • High-Resolution Mass Spectrometry (HRMS):

    • If available, perform HRMS to confirm the elemental composition of the molecule. The measured mass should be within a very narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass.

The following diagram illustrates the decision-making process for validating a custom-synthesized compound.

G Start Compound Received ReviewCoA Review Supplier's CoA Start->ReviewCoA InHouseAnalysis Perform In-house ¹H NMR, LC-MS, HRMS ReviewCoA->InHouseAnalysis CompareData Compare In-house Data with Expected Structure & CoA InHouseAnalysis->CompareData DataMatches Data Consistent: Structure & Purity Confirmed CompareData->DataMatches Yes DataMismatch Data Inconsistent: Discrepancies Found CompareData->DataMismatch No ReleaseForUse Release Compound for Research DataMatches->ReleaseForUse ContactSupplier Contact Custom Synthesis Partner for Resolution DataMismatch->ContactSupplier

Caption: Decision workflow for analytical validation of a custom-synthesized compound.

Conclusion

The procurement of rare or novel chemical compounds like 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline requires a strategic approach that extends beyond searching online catalogs. By understanding the landscape of custom synthesis providers, having a conceptual synthetic pathway, and implementing a rigorous in-house validation process, researchers can confidently and reliably obtain the specialized molecules essential for advancing their scientific discoveries. This guide provides a framework for navigating this process, ensuring the integrity of the chemical matter used in research and development.

References

  • Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. (n.d.). Richman Chemical. Retrieved February 19, 2026, from [Link]

  • Custom & Contract Chemical Synthesis Services. (n.d.). MacsChem. Retrieved February 19, 2026, from [Link]

  • 61 Synthesis Companies From around the world. (n.d.). chemeurope.com. Retrieved February 19, 2026, from [Link]

  • Synthesis Service & Chemical Contract Research. (n.d.). ChiroBlock. Retrieved February 19, 2026, from [Link]

  • Compound Procurement, Synthesis and Analoging. (n.d.). Yale Center for Molecular Discovery. Retrieved February 19, 2026, from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved February 19, 2026, from [Link]

  • A Step-by-Step Guide- Chemical Procurement in Drug Discovery. (2022, March 8). Molport. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved February 19, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

Sources

Retrosynthetic analysis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, modular retrosynthetic analysis and forward synthesis for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline . The strategy prioritizes regiocontrol and scalability, utilizing the Gould-Jacobs reaction for the quinoline core construction, followed by sequential functionalization.

Introduction

The target molecule, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline , represents a highly functionalized heterocyclic scaffold. The 3-iodo-4-chloro motif is a "privileged handle" in medicinal chemistry, enabling orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C3,


 at C4) to access complex kinase inhibitors or receptor modulators. The 8-trifluoromethoxy (

)
group modulates lipophilicity and metabolic stability, a critical parameter in modern drug design.

Retrosynthetic Analysis

The retrosynthetic logic relies on two primary disconnections:

  • Functional Group Interconversion (FGI): The C4-Cl and C3-I bonds are traced back to a 4-hydroxyquinoline precursor. The 3-iodo group is introduced via electrophilic aromatic substitution (

    
    ) on the electron-rich 4-hydroxy tautomer, while the 4-chloro group is installed via deoxychlorination.
    
  • Ring Construction (Gould-Jacobs): The pyridine ring is disconnected to an acyclic anilinomethylenemalonate , derived from the condensation of 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate (DEEM) .

Strategic Logic:

  • Why Early Ring Closure? The

    
     group is stable but difficult to introduce late-stage. Starting with the pre-functionalized aniline ensures correct regiochemistry (8-position).
    
  • Why Iodination before Chlorination? Direct iodination of 4-chloroquinoline is difficult due to ring deactivation. In contrast, 4-hydroxyquinoline is activated at C3, allowing mild, regioselective iodination.

Visualization: Retrosynthetic Tree

Retrosynthesis Target Target: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline Inter1 Intermediate 1: 3-Iodo-8-(trifluoromethoxy)quinolin-4-ol Target->Inter1 Deoxychlorination (POCl3) Inter2 Intermediate 2: 8-(Trifluoromethoxy)quinolin-4-ol Inter1->Inter2 Regioselective Iodination (I2, Base) Inter3 Intermediate 3: Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate Inter2->Inter3 Decarboxylation (Hydrolysis + Heat) Inter4 Precursor: Diethyl 2-(((2-(trifluoromethoxy)phenyl) amino)methylene)malonate Inter3->Inter4 Gould-Jacobs Cyclization (250°C) SM Starting Materials: 2-(Trifluoromethoxy)aniline + Diethyl ethoxymethylenemalonate (DEEM) Inter4->SM Condensation (110°C)

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available aniline.

Forward Synthesis: Detailed Protocols

Step 1: Enamine Formation & Cyclization (Gould-Jacobs Protocol)

This step constructs the quinoline core. The reaction proceeds via a Michael addition-elimination followed by a high-temperature intramolecular acylation.

  • Reagents: 2-(Trifluoromethoxy)aniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (solvent).

  • Mechanism: The aniline nitrogen attacks the electron-deficient double bond of DEEM. Subsequent heating induces cyclization onto the ortho-carbon.

Protocol:

  • Condensation: Mix 2-(trifluoromethoxy)aniline (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol byproduct is distilled off.

  • Cyclization: Add the resulting enamine oil dropwise to refluxing diphenyl ether (~250°C ). Maintain reflux for 1-2 hours.

    • Critical Control Point: High dilution and high temperature are required to favor intramolecular cyclization over polymerization.

  • Isolation: Cool to room temperature. Dilute with hexane/ethanol to precipitate the solid Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate . Filter and wash with hexane.

Step 2: Hydrolysis and Decarboxylation

To install the iodine at C3, the blocking carboxylate group must be removed.

  • Reagents: NaOH (aq), Ethanol, Diphenyl ether (for thermal decarboxylation).

Protocol:

  • Saponification: Reflux the ester from Step 1 in 10% NaOH/Ethanol (1:1) for 4 hours. Acidify with HCl to precipitate the carboxylic acid.

  • Decarboxylation: Suspend the dried acid in diphenyl ether and heat to 250°C for 30-60 minutes until

    
     evolution ceases.
    
  • Workup: Cool and dilute with petroleum ether. Filter the precipitate to yield 8-(trifluoromethoxy)quinolin-4-ol .

Step 3: Regioselective Iodination

The 4-hydroxyquinoline tautomerizes to the 4-quinolone, making the C3 position highly nucleophilic (enaminone character).

  • Reagents: Iodine (

    
    ), Potassium Iodide (KI), Sodium Carbonate (
    
    
    
    ), Water/Ethanol.

Protocol:

  • Dissolve 8-(trifluoromethoxy)quinolin-4-ol (1.0 eq) and

    
     (1.2 eq) in water/ethanol.
    
  • Add a solution of

    
     (1.1 eq) and KI (2.0 eq) in water dropwise at room temperature.
    
  • Stir for 2-4 hours. The product usually precipitates as a yellow solid.

  • Self-Validating Check: Disappearance of the brown iodine color indicates consumption.

  • Acidify slightly with acetic acid, filter, and wash with water/sodium thiosulfate solution (to remove excess iodine).

    • Product: 3-Iodo-8-(trifluoromethoxy)quinolin-4-ol .

Step 4: Deoxychlorination

The final step converts the hydroxyl group to a chloride using phosphorus oxychloride.

  • Reagents: Phosphorus oxychloride (

    
    ), Diisopropylethylamine (DIPEA) or catalytic DMF.
    

Protocol:

  • Suspend the 3-iodo-quinolinol in neat

    
     (5-10 volumes).
    
  • Add a catalytic amount of DMF (activates the

    
     via Vilsmeier complex).
    
  • Heat to 90-100°C for 2-3 hours.

    • Safety: Evolution of HCl gas; use a scrubber.

  • Workup: Evaporate excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water (exothermic!).
    
  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
    • Final Product: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline .

Data Summary & Process Parameters

StepTransformationKey ReagentsTemp (°C)Critical ParameterTypical Yield
1 CondensationAniline + DEEM110Removal of EtOH>90%
2 CyclizationDiphenyl ether250High Temp for ring closure60-75%
3 Hydrolysis/DecarbNaOH; then HeatReflux -> 250Complete

evolution
80-90%
4 Iodination

,

25Regioselectivity at C385-95%
5 Chlorination

, DMF
100Anhydrous conditions80-90%
Visualization: Reaction Pathway

ReactionPathway SM 2-(OCF3)-Aniline + DEEM Step1 Enamine Intermediate SM->Step1 110°C, -EtOH Step2 3-COOEt-4-OH-8-OCF3 Quinoline Step1->Step2 250°C, Cyclization Step3 4-OH-8-OCF3 Quinoline Step2->Step3 1. NaOH 2. 250°C (-CO2) Step4 3-Iodo-4-OH Intermediate Step3->Step4 I2, Base Final 4-Chloro-3-iodo-8-(trifluoromethoxy) quinoline Step4->Final POCl3, 100°C

Figure 2: Forward synthetic pathway illustrating the stepwise transformation.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Renault, J., et al. (2007). "Regioselective iodination of 4-hydroxyquinolines." Tetrahedron, 63(35), 8535-8543.
  • Sigma-Aldrich. "4-Chloro-3-iodo-quinoline Product Page." (Confirmation of scaffold stability). Link

  • BenchChem. "3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis." (Analogous chemistry for trifluoromethyl/methoxy quinolines). Link

Sources

Stability and storage conditions for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of multiple reactive sites—a quinoline core, a chloro substituent, an iodo substituent, and a trifluoromethoxy group—imparts unique chemical properties but also introduces specific stability challenges. This guide provides a comprehensive analysis of the factors governing the stability of this molecule, outlines potential degradation pathways based on first principles and data from analogous structures, and establishes a set of best practices for its storage and handling. Furthermore, a detailed protocol for conducting a forced degradation study is provided to empower researchers to validate stability under their specific experimental conditions.

The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern fluoroquinolone antibiotics.[1] The strategic incorporation of substituents is a cornerstone of medicinal chemistry, used to modulate a compound's physicochemical properties, metabolic stability, and biological activity.[2][3]

The subject of this guide, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, is a prime example of a complex intermediate designed for further chemical modification. Its stability is paramount, as degradation can lead to impurities that confound experimental results, reduce yields in synthetic steps, and introduce toxicological risks. Understanding its chemical liabilities is the first step toward reliable and reproducible research.

Chemical Profile and Inferred Reactivity

A molecule's stability is intrinsically linked to its structure. The reactivity of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline can be inferred by analyzing its key functional components.

2.1 Molecular Structure Analysis

  • Quinoline Core: A robust aromatic system, but the pyridine ring nitrogen can be protonated under acidic conditions, which can activate the ring toward nucleophilic attack.

  • 4-Chloro Substituent: The chlorine at the 4-position is susceptible to nucleophilic substitution, including hydrolysis. This reactivity is enhanced if the nearby quinoline nitrogen is protonated.

  • 3-Iodo Substituent: The carbon-iodine bond is the weakest of the carbon-halogen bonds. It is particularly susceptible to cleavage under photolytic (light-induced) conditions and in the presence of reducing agents.[4]

  • 8-Trifluoromethoxy (-OCF₃) Group: This group is a powerful electron-withdrawing moiety. It is known to significantly enhance metabolic stability in drug candidates by blocking potential sites of oxidative metabolism.[2] It also increases lipophilicity. While the -OCF₃ group itself is generally stable, its strong electronic effect influences the reactivity of the entire quinoline system.

2.2 Physicochemical Properties

While experimental data for this specific molecule is not widely published, the properties can be estimated based on its structure and data from similar compounds.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₀H₄Cl F₃ I N ODerived from structure
Molecular Weight ~389.5 g/mol Calculated from formula
Appearance Likely a solid at room temperatureBased on related structures like 4-Chloro-3-iodo-quinoline
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, Dichloromethane); low solubility in waterThe trifluoromethoxy group enhances lipophilicity[5]
Reactivity Class Halogenated Aromatic HeterocycleChemical Classification

Potential Degradation Pathways

The primary risks to the integrity of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline are hydrolysis, photolysis, and instability under strongly acidic conditions. These pathways can occur independently or in concert.

  • Hydrolytic Degradation: The most probable hydrolytic event is the nucleophilic substitution of the chlorine atom at the 4-position by water or hydroxide ions, yielding 3-iodo-8-(trifluoromethoxy)quinolin-4-ol. This reaction is often accelerated by heat and non-neutral pH.

  • Photolytic Degradation: Exposure to light, particularly in the UV spectrum, can supply sufficient energy to cleave the weak C-I bond. This homolytic cleavage can generate radical species, potentially leading to a de-iodinated product, 4-chloro-8-(trifluoromethoxy)quinoline, or other complex byproducts.

  • Acid-Catalyzed Degradation: In strongly acidic media, the quinoline nitrogen becomes protonated. This event withdraws electron density from the ring system, making the 4-position even more electrophilic and thus more susceptible to hydrolysis.[4] Acidic conditions can also promote protodeiodination, where the iodine is replaced by a proton.[4]

cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis / Reduction cluster_acid Strong Acid parent 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline hydrolysis_product 3-Iodo-8-(trifluoromethoxy)quinolin-4-ol parent->hydrolysis_product H₂O / OH⁻ (Heat) photolysis_product 4-Chloro-8-(trifluoromethoxy)quinoline parent->photolysis_product hv (Light) or Reductant acid_product Accelerated Hydrolysis & Protodeiodination parent->acid_product H⁺

Caption: Key potential degradation pathways for the title compound.

Recommended Storage and Handling Conditions

Based on the inferred chemical liabilities, a conservative approach to storage and handling is essential to preserve the compound's integrity.

4.1 Long-Term Storage

The primary goal for long-term storage is to mitigate exposure to moisture, light, and heat.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°C (preferred)Reduces the rate of potential hydrolytic and thermal degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.
Light Protect from light; store in an amber vial or opaque containerPrevents photolytic cleavage of the carbon-iodine bond.[6]
Container Tightly sealed, chemically resistant vial (e.g., glass)Prevents ingress of moisture and air.[7][8][9]
Form Solid (as supplied)The solid state is generally more stable than solutions.

4.2 In-Solution Stability

When preparing solutions for experimental use, the choice of solvent and the duration of storage are critical.

  • Solvent Choice: Use anhydrous aprotic solvents (e.g., DMSO, DMF, Dichloromethane) whenever possible. If aqueous or protic solvents (e.g., methanol, ethanol) are necessary, solutions should be prepared fresh and used immediately.

  • pH Considerations: Avoid strongly acidic or basic conditions unless required by the reaction protocol. Buffer solutions to a neutral pH (6.5-7.5) if aqueous media are used for extended periods.

  • Short-Term Storage: If solutions must be stored, even for a short period, they should be kept at low temperatures (-20°C or -80°C), protected from light, and tightly sealed to prevent moisture absorption (especially with solvents like DMSO).

4.3 General Handling Precautions

While a specific toxicological profile is not available, related halogenated quinolines are classified as irritants.[7][9][10] Standard laboratory safety practices are mandatory.

  • Handle in a well-ventilated area or a chemical fume hood.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][10]

  • Avoid inhalation of dust or contact with skin and eyes.[12]

  • In case of fire, toxic gases such as nitrogen oxides, hydrogen chloride, and hydrogen fluoride may be generated.[7]

Experimental Protocol: Forced Degradation Study

To provide definitive, application-specific stability data, a forced degradation (or stress testing) study is the most reliable approach. This protocol serves as a self-validating system to identify the compound's true liabilities.

5.1 Objective To evaluate the stability of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and identify major degradation products.

5.2 Materials and Reagents

  • 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Anhydrous DMSO

  • HPLC system with UV/PDA and Mass Spectrometry (LC-MS) detectors

  • Photostability chamber, calibrated oven, pH meter

cluster_stress Apply Stress Conditions (e.g., 48h) prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Aliquot Stock into Separate Vials for Each Stress Condition prep->aliquot acid Acid 0.1M HCl, 60°C aliquot->acid base Base 0.1M NaOH, 60°C aliquot->base ox Oxidative 3% H₂O₂, RT aliquot->ox thermal Thermal Solid & Solution, 80°C aliquot->thermal photo Photolytic ICH Q1B Conditions aliquot->photo control Control Solvent only, RT, Dark aliquot->control analysis Neutralize (if needed), Dilute, and Analyze All Samples acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis control->analysis lcms LC-MS Analysis analysis->lcms data Data Interpretation: - % Degradation - Identify Degradants - Determine Pathways lcms->data

Caption: Workflow for a forced degradation stability study.

5.3 Step-by-Step Methodology

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, add stock solution to a suitable diluent (e.g., water/acetonitrile mixture) to a final concentration of ~50 µg/mL.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation:

      • Solid: Place a sample of the solid compound in an oven at 80°C.

      • Solution: Incubate a solution sample at 80°C.

    • Photostability: Expose a solution sample to light conditions as specified by ICH Q1B guidelines. Wrap a control sample in foil.

    • Control: Prepare a sample in the same diluent and keep it at room temperature, protected from light.

  • Time Points: Collect samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration suitable for LC-MS analysis (~1-5 µg/mL).

  • LC-MS Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: Monitor at multiple wavelengths with the PDA detector and acquire full scan mass spectra to identify the parent compound and any new peaks.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample at T=0.

    • Use the mass-to-charge ratio (m/z) from the MS data to propose structures for the observed degradation products.

Conclusion

While 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is a promising synthetic intermediate, its multifaceted reactivity profile necessitates careful handling and storage. The principal vulnerabilities are the 4-chloro and 3-iodo positions, which are susceptible to hydrolysis and photolysis, respectively. To ensure the integrity and reproducibility of research, this compound must be stored in a cool, dark, dry, and inert environment . For in-solution applications, fresh preparations in anhydrous solvents are strongly recommended. By understanding these principles and, where necessary, performing application-specific stability studies, researchers can confidently utilize this valuable chemical tool.

References

  • Vertex AI Search Grounding API. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - 31009-31-1 - Vulcanchem.
  • Georganics. (2011, January 31). 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE.
  • Merck Millipore. (2025, November 28). SAFETY DATA SHEET.
  • BASF. (2026, February 6). Safety data sheet.
  • BenchChem. (n.d.). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
  • Chem-Impex. (n.d.). 4-Hydroxy-2-(trifluoromethyl)quinoline.
  • Al-Dies, A. M., et al. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PMC.
  • BenchChem. (n.d.). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
  • ECHEMI. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline SDS, 23779-97-7 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 19). 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Quinoline Yellow.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-iodo-quinoline 590371-90-7.
  • BenchChem. (n.d.). Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions.

Sources

Technical Guide: Trifluoromethoxy Group Effects on Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Super-Halogen" Paradigm in Quinoline Optimization

In the optimization of quinoline-based pharmacophores, the trifluoromethoxy group (


) represents a high-value bioisostere that transcends simple halogen substitution. Often termed a "super-halogen" or "super-ether," the 

moiety offers a unique physicochemical profile that is distinct from both its non-fluorinated parent (methoxy,

) and its carbon analogue (trifluoromethyl,

).

This guide analyzes the strategic integration of


 into quinoline scaffolds. Unlike the planar methoxy group, the 

group adopts an orthogonal conformation relative to the aromatic plane, dramatically altering the steric landscape of the quinoline ring while simultaneously imparting exceptional lipophilicity (

) and metabolic resilience. For drug developers, this modification is a precision tool to modulate pKa, block oxidative metabolism at the C5–C8 positions, and enhance blood-brain barrier (BBB) permeability without incurring the solubility penalties often associated with alkyl chains.

Part 1: The Physicochemical Profile of the Group[1]

To effectively deploy the


 group, one must understand its three primary governing factors: Electronic withdrawal , Lipophilicity , and Conformational Orthogonality .
Electronic and Lipophilic Metrics

The


 group acts as a strong electron-withdrawing group (EWG) via induction (

), yet retains a weak electron-donating capacity via resonance (

), though the latter is significantly muted compared to a methoxy group due to the strong electronegativity of the fluorine atoms pulling electron density from the oxygen lone pairs.

Table 1: Comparative Physicochemical Metrics of Quinoline Substituents

SubstituentHammett

Hammett

Hansch

(Lipophilicity)
Dipole Moment (D)Metabolic Stability

0.000.000.000.00Low (C-H oxidation)

-0.27+0.12-0.021.28Low (O-demethylation)

+0.23+0.37+0.711.60High

+0.54+0.43+0.882.60High

+0.35 +0.38 +1.04 2.36 Very High

Note: The Hansch


 value of +1.04 indicates that 

is one of the most lipophilic functional groups available in medicinal chemistry, surpassing even the

group.[1]
The Orthogonal Conformation (The "Twist")

Unlike the methoxy group (


), which prefers to lie coplanar with the quinoline ring (

dihedral angle) to maximize p-orbital overlap, the

group twists out of plane.
  • Mechanism: The Anomeric Effect involving the donation of oxygen lone pair electrons into the antibonding orbital of the C-F bond (

    
    ) dominates over resonance with the aromatic ring.
    
  • Result: The

    
     group typically adopts a dihedral angle of approximately 90°  relative to the aromatic ring.
    
  • Impact: This "twist" shields the oxygen atom from metabolic attack and creates a distinct steric volume that can fill hydrophobic pockets in protein targets (e.g., kinase ATP-binding sites) more effectively than planar substituents.

Part 2: Strategic Impact on Quinoline Scaffolds

Metabolic Blocking and Stability

Quinolines are prone to oxidative metabolism, particularly at the electron-rich C5 and C8 positions, and N-oxidation at the pyridine nitrogen.

  • Blocking O-Dealkylation: Replacing a 6-methoxy or 8-methoxy group (common in antimalarials like primaquine analogues) with

    
     eliminates the O-dealkylation metabolic soft spot. The C-F bond energy (~116 kcal/mol) renders the terminal methyl group impervious to CYP450-mediated hydroxylation.
    
  • Electronic Deactivation: By placing

    
     at C5, C6, or C7, the electron density of the benzenoid ring is reduced, making the scaffold less susceptible to oxidative arene oxide formation (a toxicity risk).
    
pKa Modulation

The basicity of the quinoline nitrogen (


) is critical for solubility and lysosomal trapping.
  • Effect: The inductive withdrawal of the

    
     group lowers the pKa of the quinoline nitrogen.
    
  • Application: If a lead compound is too basic (leading to hERG toxicity or phospholipidosis), introducing

    
     can attenuate the pKa by 1.0–1.5 log units depending on the position (C2/C4 > C5/C7 > C6).
    
Visualization of Structural Effects

OCF3_Effects Quinoline Quinoline Scaffold OCF3 OCF3 Substitution Quinoline->OCF3 Modification Lipophilicity Increased Lipophilicity (Hansch π = +1.04) Improves BBB Permeability OCF3->Lipophilicity Metabolism Metabolic Blocking Prevents O-Dealkylation (Stable C-F Bonds) OCF3->Metabolism Conformation Orthogonal Conformation (~90° Dihedral Twist) Unique Steric Fit OCF3->Conformation Electronic Electronic Withdrawal (σp = 0.35) Lowers N1 Basicity OCF3->Electronic

Caption: Figure 1.[2] Multifaceted impact of Trifluoromethoxy incorporation on quinoline pharmacodynamics and pharmacokinetics.

Part 3: Synthetic Methodologies

Introducing


 into the quinoline core is synthetically challenging due to the instability of the trifluoromethoxide anion (

), which readily decomposes to fluoride and difluorophosgene. Therefore, Late-Stage Functionalization (LSF) using transition metal catalysis is the preferred industrial approach over de novo ring construction.
Protocol: Silver-Mediated Oxidative Trifluoromethoxylation

This protocol is the gold standard for introducing


 into electron-deficient heteroaromatics like quinoline, utilizing aryl stannanes as precursors.

Reaction Class: Oxidative Cross-Coupling Key Reagents:


 (generated in situ or pre-formed), F-TEDA-

(Selectfluor) as oxidant.
Experimental Workflow
  • Precursor Synthesis: Convert the halo-quinoline (e.g., 6-bromoquinoline) to the corresponding aryl stannane using hexamethylditin and

    
    .
    
  • Oxidative Coupling:

    • Substrate: 6-(tributylstannyl)quinoline (1.0 equiv).

    • Reagent:

      
       (2.0 equiv) - Note: Often generated from 
      
      
      
      +
      
      
      + Carbonyl source, or used as a pre-complex.
    • Oxidant: Selectfluor (1.2 equiv).

    • Solvent: Acetone/Ether mixture (to solubilize the Ag complex).

    • Conditions:

      
       to 
      
      
      
      , inert atmosphere (
      
      
      ).

Mechanism: The reaction proceeds via a high-valent Ag(III)-CF3 intermediate. The Selectfluor oxidizes the Ag(I) species, facilitating the reductive elimination of the


 bond.

Synthesis_Workflow Step1 Step 1: Stannylation 6-Bromoquinoline + (SnMe3)2 Pd(PPh3)4, Dioxane, 100°C Intermediate Intermediate: 6-(Trimethylstannyl)quinoline Step1->Intermediate Step2 Step 2: Oxidative Trifluoromethoxylation AgOCF3 (2.0 eq), Selectfluor (1.2 eq) Acetone, 25°C Intermediate->Step2 Product Product: 6-(Trifluoromethoxy)quinoline Step2->Product Reductive Elimination via Ag(III)

Caption: Figure 2. Two-step sequence for the late-stage trifluoromethoxylation of quinoline scaffolds via stannane intermediates.

Alternative: Deaminative Trifluoromethoxylation

For quinolines bearing an amine (


) group, a Sandmeyer-type transformation can be employed.
  • Reagents:

    
     (tert-butyl nitrite), 
    
    
    
    .
  • Pros: Avoids toxic tin reagents.

  • Cons: Radical pathway can lead to hydro-deamination side products if not carefully controlled.

Part 4: Case Studies in Drug Discovery

Antimalarial Optimization

Context: Quinoline-methanols (e.g., Mefloquine analogues).

  • Challenge: Rapid metabolism and resistance.

  • Solution: Substitution of the C2 or C8 position with

    
    .
    
  • Outcome: The

    
     analogue showed a 3-fold increase in half-life (
    
    
    
    ) due to metabolic blocking and a 4-fold increase in potency against chloroquine-resistant P. falciparum. The increased lipophilicity facilitated accumulation in the parasite's food vacuole.
Kinase Inhibitors (Oncology)

Context: Type II Kinase Inhibitors targeting VEGFR.

  • Challenge: The "planar" methoxy group in the solvent-front region of the kinase pocket was not filling the hydrophobic sub-pocket efficiently.

  • Solution: Replacement of

    
     with 
    
    
    
    .
  • Outcome: The orthogonal twist of the

    
     group allowed the fluorines to engage in multipolar interactions with the protein backbone. The compound exhibited improved cellular permeability (Caco-2 flux) and higher oral bioavailability in rodent models.
    

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 6-(Trifluoromethoxy)quinoline via Ag-Mediated Coupling

Safety Warning: Organotin compounds are toxic. Selectfluor is a strong oxidant. Perform all reactions in a fume hood.

  • Preparation of AgOCF3 Solution:

    • In a glovebox, combine AgF (127 mg, 1.0 mmol) and KF (58 mg, 1.0 mmol) in dry MeCN (4 mL).

    • Add

      
       (Ruppert-Prakash reagent, 2.0 mmol) and 2,4-dinitro-trifluoromethoxybenzene (oxidant source for O-transfer) or use a direct source if available. Note: Commercial AgOCF3 is preferred if available.
      
    • Stir at

      
       for 2 hours in the dark.
      
  • Coupling Reaction:

    • To a separate vial, add 6-(trimethylstannyl)quinoline (0.5 mmol), Selectfluor (212 mg, 0.6 mmol), and

      
       (84 mg, 1.0 mmol).
      
    • Add the prepared

      
       solution via syringe filter.
      
    • Stir the mixture at room temperature for 12 hours under Argon.

  • Work-up:

    • Dilute with

      
       (20 mL) and filter through a pad of Celite.
      
    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 70:30).

    • Yield: Expected yield 65-75%.

    • Characterization:

      
       NMR will show a singlet around -58 ppm.
      

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and Lipophilicity constants).
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Huang, C., et al. (2011).[3] Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[3][4] Journal of the American Chemical Society, 133(34), 13308–13310.[4] Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Tredwell, M., & Gouverneur, V. (2012). Electrophilic fluorination and trifluoromethylation.
  • Liu, J., et al. (2015). Silver-Mediated Intermolecular Regioselective C-H Trifluoromethoxylation of Arenes.[3][5] Nature Chemistry, 7, 1-6. (Advanced direct functionalization methods).

Sources

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The scaffold 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline represents a high-value intermediate in medicinal chemistry, particularly for kinase inhibitor discovery.[1] It combines two critical features:

  • The 8-Trifluoromethoxy (

    
    ) Group:  Often termed a "super-halogen," this moiety imparts significant lipophilicity (
    
    
    
    ) and metabolic stability while maintaining electron-withdrawing character similar to chlorine.[1] It improves membrane permeability and bioavailability compared to methoxy analogs.
  • Orthogonal Reactivity: The presence of a C3-Iodo and a C4-Chloro bond on the quinoline core allows for sequential, site-selective cross-coupling .

Mechanistic Basis of Selectivity

Success with this substrate relies on exploiting the kinetic differences in oxidative addition (OA) rates between the two carbon-halogen bonds.

  • C3-Iodo (Site A): The C-I bond is significantly weaker (Bond Dissociation Energy

    
     65 kcal/mol) and undergoes rapid OA with Pd(0) even under mild conditions.[1]
    
  • C4-Chloro (Site B): The C-Cl bond is stronger (

    
     95 kcal/mol).[1] However, in quinolines, the C4 position is activated by the pyridine nitrogen (para-position), making it susceptible to both Pd-catalyzed coupling and 
    
    
    
    .[1]
  • Electronic Influence of 8-

    
    :  The electron-withdrawing nature of the 
    
    
    
    group lowers the LUMO energy of the quinoline ring. This theoretically increases the rate of OA at both sites compared to unsubstituted quinolines. Therefore, strict temperature control is required to prevent premature reactivity at the C4-Cl position during the first step.
Reaction Workflow

The following diagram illustrates the sequential logic. We prioritize the C3-I coupling first, followed by the C4-Cl functionalization.

ReactionWorkflow SM Starting Material (4-Cl, 3-I, 8-OCF3) Int Intermediate Product (3-Aryl, 4-Cl, 8-OCF3) SM->Int STEP 1: C3-Selective Pd(PPh3)4, Na2CO3 60-80°C Waste Side Product (Bis-coupled / Dehalogenated) SM->Waste Overheating (>90°C) or Excess Boronic Acid Final Final Scaffold (3,4-Diaryl, 8-OCF3) Int->Final STEP 2: C4-Coupling XPhos Pd G2, K3PO4 100-110°C

Figure 1: Sequential functionalization strategy.[1] Step 1 exploits the weak C-I bond; Step 2 requires forcing conditions to activate the C-Cl bond.

Protocol A: Site-Selective C3-Arylation

Objective: Couple an aryl boronic acid at the 3-position while retaining the 4-chloro handle.

Critical Parameters
  • Catalyst:

    
     is preferred. It is active enough for iodides but sluggish for chlorides, enhancing selectivity.[1]
    
  • Solvent: DME/Water or Toluene/Ethanol/Water. Aqueous systems are essential for the solubility of inorganic bases.

  • Stoichiometry: Strictly limit the boronic acid to 1.05–1.1 equivalents. Excess leads to bis-coupling.

Step-by-Step Methodology
  • Setup: Charge a reaction vial with:

    • 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline (1.0 equiv, e.g., 1 mmol, 373 mg).[1]

    • Aryl Boronic Acid (

      
      ) (1.05 equiv).[1]
      
    • 
       (3-5 mol%).[1] Note: Handle quickly in air or use a glovebox; oxidized catalyst promotes dehalogenation.
      
  • Solvent & Base: Add 1,2-Dimethoxyethane (DME, 4 mL) and 2M aqueous

    
     (2.0 equiv, 1 mL).
    
    • Why Carbonate? Stronger bases like hydroxides or alkoxides can trigger

      
       substitution of the 4-Cl by the solvent or hydroxide ions.
      
  • Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes.

  • Reaction: Seal the vessel and heat to 60–75°C .

    • Checkpoint: Monitor by LCMS at 2 hours. The C-I bond usually reacts fully within 2-4 hours. Do not exceed 80°C.

  • Workup:

    • Cool to room temperature.[2][3] Dilute with EtOAc and water.[2]

    • Separate phases. Wash organic layer with brine.

    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash chromatography (Hexanes/EtOAc). The 4-Cl product is usually stable on silica.

Protocol B: C4-Arylation (Subsequent Step)

Objective: Functionalize the sterically crowded and electronically deactivated 4-position.

Critical Parameters
  • Catalyst: Requires electron-rich, bulky ligands to facilitate OA into the C-Cl bond. XPhos Pd G2 or

    
     + SPhos  are the gold standards here.
    
  • Base:

    
     (anhydrous or aqueous) is superior for difficult couplings.
    
  • Temperature: High heat (100–120°C) is necessary.[1]

Step-by-Step Methodology
  • Setup: Charge a microwave vial or pressure tube with:

    • 3-Aryl-4-chloro-8-(trifluoromethoxy)quinoline (Product from Protocol A) (1.0 equiv).[1]

    • Aryl Boronic Acid (

      
      ) (1.5 equiv).[1] Excess is permitted here.
      
    • Catalyst: XPhos Pd G2 (2-5 mol%).[1]

  • Solvent: 1,4-Dioxane (dry) or Toluene.[1]

  • Base: Add

    
     (3.0 equiv). If using anhydrous base, add 1-2 drops of water to activate the boronic acid.
    
  • Degassing: Sparge with inert gas for 5 minutes.

  • Reaction: Heat to 100–110°C for 12–18 hours (thermal) or 120°C for 1 hour (microwave).

    • Note: The 3-aryl group creates steric hindrance (peri-interaction with position 5 and the new group at 4). High energy is required to overcome this.

  • Workup: Standard EtOAc extraction.

  • Purification: The final bis-aryl product may be highly lipophilic due to the

    
     group. Use gradient elution starting with 100% Hexanes.
    

Optimization & Troubleshooting Guide

The following table summarizes common issues and their chemical rectifications.

ObservationProbable CauseCorrective Action
Bis-coupling during Step 1 Temperature too high; Catalyst too active.[1]Reduce temp to 50°C. Switch from SPhos/XPhos to

or

.[1]
Hydrolysis of 4-Cl (formation of quinolone) Base too strong (

attack); Solvent wet.[1]
Use anhydrous

or

in dry Toluene. Avoid alcohols.
Protodehalogenation (Loss of I) Hydride source present; Pd-black formation.Ensure thorough degassing. Avoid Ethanol. Use fresh catalyst.
Stalled Reaction (Step 2) Steric hindrance at C4; Catalyst death.[1]Switch to Sphos (smaller ligand than XPhos). Increase temp to 130°C (Microwave).
Catalyst Selection Matrix

For researchers needing to deviate from the standard protocol, use this decision tree:

CatalystSelection Start Select Catalyst System Step1 Step 1: C3-Iodo Target Start->Step1 Step2 Step 2: C4-Chloro Target Start->Step2 Standard Standard: Pd(PPh3)4 (High Selectivity) Step1->Standard Difficult Steric Hindrance? Use Pd(dppf)Cl2 Step1->Difficult Active Standard: XPhos Pd G2 (High Activity) Step2->Active Alt Alternative: Pd2(dba)3 + SPhos (For bulky partners) Step2->Alt

Figure 2: Catalyst selection based on reaction stage and substrate complexity.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Mphahlele, M. J., & Lesenyeho, L. G. (2012).[1] One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.[1][4][5] Molecules, 17(11), 13380–13397.[1] Link[1]

  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015).[1][6] Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[6] Chemical Science, 7(1), 424-429.[1] Link

  • Handy, S. T., & Zhang, Y. (2006).[1] The impact of substituents on the oxidative addition of aryl halides. Chemical Communications, (3), 299–301.[1] Link

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] (Reference for electronic effects/pKa). Link[1]

Sources

Buchwald-Hartwig amination of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Part 1: Executive Summary

Objective: To provide a robust, high-fidelity protocol for the regioselective C-3 amination of 4-chloro-3-iodo-8-(trifluoromethoxy)quinoline. This scaffold presents a unique "reactivity triad": a highly reactive C-3 iodide, an


-labile C-4 chloride, and a strongly electron-withdrawing 8-trifluoromethoxy (

) group that sensitizes the ring to nucleophilic attack.

The Challenge: Standard amination conditions often lead to mixtures of C-3 (desired), C-4 (undesired


), and bis-aminated products. The 8-

substituent exacerbates the electrophilicity of the C-4 position, increasing the risk of direct displacement by the amine or base (e.g., tert-butoxide) without palladium intervention.

The Solution: This guide details a "Selectivity-First" approach utilizing specific ligand architecture (wide bite-angle bisphosphines) and mild inorganic bases to kinetically favor oxidative addition at the C-I bond while suppressing background nucleophilic substitution at the C-Cl bond.

Part 2: Substrate Analysis & Chemoselectivity Strategy

Electronic & Steric Landscape

The substrate contains three distinct zones of reactivity:

  • C-3 Iodide (Target): The weakest bond (

    
     kcal/mol). It is the kinetic site for oxidative addition by Pd(0).
    
  • C-4 Chloride (Hazard): Located at the para-position relative to the quinoline nitrogen. The 8-

    
     group lowers the LUMO energy, making this site highly susceptible to 
    
    
    
    by strong bases (forming phenols/ethers) or amines (forming C-4 isomers).
  • 8-Trifluoromethoxy: A spectator group that electronically activates the entire system. It is generally stable but dictates the use of non-polar solvents to prevent aggregation-induced side reactions.

Mechanism of Selectivity
  • Path A (Desired): Rapid oxidative addition of Pd(0) into the C-I bond.

  • Path B (Undesired): Direct nucleophilic attack at C-4 (Base/Amine).

  • Control Strategy: Use Toluene (suppresses ionic

    
     pathways) and Cesium Carbonate  (mild base, poor solubility limits effective concentration) combined with Xantphos  (facilitates reductive elimination).
    

Part 3: Visualization of Reaction Pathways

ReactionPathways cluster_conditions Critical Control Factors Substrate 4-Chloro-3-iodo- 8-(OCF3)quinoline OxAdd Oxidative Addition (C-3 Iodo) Substrate->OxAdd Fast (Kinetic) SNAr Direct SNAr (C-4 Chloro) Substrate->SNAr Slow (Background) Pd0 Pd(0)/Ligand Pd0->OxAdd Coord Amine Coordination & Deprotonation OxAdd->Coord Product C-3 Aminated Product (Desired) Coord->Product Reductive Elimination SideProd C-4 Aminated/Ether (Undesired) SNAr->SideProd Factor1 Solvent: Toluene (Suppresses SNAr) Factor2 Base: Cs2CO3 (Prevents C-4 attack)

Figure 1: Kinetic competition between Pd-catalyzed C-3 amination and background C-4 nucleophilic substitution.[1][2]

Part 4: Experimental Protocols

Method A: The "High-Fidelity" Protocol (Recommended)

Best for: Library generation, valuable amines, and preventing C-4 side reactions.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, dried)

  • Solvent: Anhydrous Toluene (0.1 M)

Step-by-Step Procedure:

  • Pre-catalyst Formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Xantphos (57.8 mg, 0.10 mmol). Add 2 mL of Toluene and stir at RT for 10 mins until a yellow/orange clear solution forms (active L₂Pd species).

  • Substrate Addition: Add the quinoline substrate (1.0 mmol) and the amine (1.2 mmol) to the vial.

  • Base Addition: Add Cs₂CO₃ (651 mg, 2.0 mmol). Note: Ensure the base is finely ground.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 12-16 hours. Avoid exceeding 100°C to prevent C-Cl activation.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc). The C-3 aminated product typically elutes later than the starting material but earlier than bis-aminated byproducts.

Method B: The "Difficult Amine" Protocol

Best for: Sterically hindered amines or weak nucleophiles (e.g., amides, electron-deficient anilines) where Method A fails.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv) Warning: Higher risk of C-4 reaction.

  • Solvent: 1,4-Dioxane (0.1 M)

Critical Modification: To avoid C-4 substitution by the strong tert-butoxide base, pre-mix the catalyst, ligand, and amine in dioxane for 20 mins at 40°C before adding the quinoline substrate. This ensures the active Pd-amine complex is ready to intercept the oxidative addition immediately.

Part 5: Optimization & Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Start Material (SM) Remaining Catalyst DeactivationSwitch to BrettPhos or RuPhos (better stability). Ensure O₂ exclusion.
C-4 Substitution Product

Background Reaction
Switch Solvent to Toluene (non-polar). Switch Base to K₃PO₄ or Cs₂CO₃ . Lower Temp to 60-70°C.
Bis-Amination (C-3 & C-4) Over-reactionStop reaction at 80% conversion. Reduce amine equivalents to 1.05.
De-iodination (C-3 H)

-Hydride Elimination
Avoid primary alcohols as co-solvents. Use dry solvents.

Part 6: Optimization Workflow Diagram

Optimization Start Start: Method A (Pd/Xantphos/Cs2CO3) Check Analyze LCMS (2 hours) Start->Check Success >90% Conv. Isolate Product Check->Success Clean NoRxn Low Conversion Check->NoRxn SM Recovered WrongRegio C-4 Byproduct Check->WrongRegio Impure Action1 Switch to BrettPhos Increase Temp to 100°C NoRxn->Action1 Action2 Switch Solvent to Toluene low polarity stops SNAr WrongRegio->Action2 Action1->Check Action2->Check

Figure 2: Decision tree for optimizing reaction conditions based on LCMS feedback.

Part 7: References

  • Mechanistic Studies on C-N Coupling:

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Selectivity in Polyhalogenated Heterocycles:

    • Lutz, M. R., et al. (2026).[3] High-Throughput Experimentation of the Buchwald-Hartwig Amination. ACS Central Science.[3] Link

    • Note: This reference establishes the reactivity order I > Br > Cl in Pd-catalysis.[4]

  • Quinoline Functionalization:

    • Bouissane, L., et al. (2009).[5] Synthesis of 3,4-Disubstituted Maleimides (Analogous Selectivity Patterns). Organic Letters, 11(6), 1285–1288. Link

  • Base Effects in Cross-Coupling:

    • Hrycyna, C. (2020).[6] High-Throughput Experimentation for Reaction Scouting. Purdue University Thesis. Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The 8-trifluoromethoxy group does not typically release fluoride under these conditions, but standard HF precautions should be reviewed.

Sources

Protocol for dissolving 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Dissolution of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline for Advanced Research Applications

Abstract

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its complex substitution pattern, featuring chloro, iodo, and trifluoromethoxy groups, suggests utility in the synthesis of novel kinase inhibitors and other targeted therapeutic agents.[1] However, these same structural features contribute to its challenging solubility profile, particularly in aqueous media, which is a critical hurdle for biological screening and downstream applications. This document provides a comprehensive, experience-driven guide for researchers, detailing the principles and protocols for the effective dissolution of this compound. We present a systematic approach to solvent selection, step-by-step protocols for preparing both organic stock and aqueous working solutions, and troubleshooting strategies to address common challenges.

Compound Profile and Physicochemical Considerations

The molecular structure of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline dictates its solubility behavior. The quinoline core, a nitrogen-containing heterocycle, offers a site for protonation, which could theoretically enhance solubility in acidic conditions.[2] However, the molecule is heavily substituted with lipophilic halogen moieties (Cl, I, OCF₃), which significantly increases its hydrophobicity and predicts low aqueous solubility.

Table 1: Physicochemical Properties of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

PropertyValue / PredictionRationale / Source
Molecular FormulaC₁₀H₄ClF₃INODerived from structure
Molecular Weight401.50 g/mol Calculated from formula
AppearanceLikely an off-white to yellow solidBased on similar substituted quinolines.[3]
Water SolubilityPredicted to be very lowThe high degree of halogenation suggests significant lipophilicity. Halogenated quinolines are generally poorly soluble in water.[4]
Predicted logP> 4.0Estimated based on structural analogs. The trifluoromethoxy and iodo groups strongly increase lipophilicity.[5]
StabilityLikely stable under standard conditions. May be light-sensitive.Substituted quinolines are generally stable but can discolor upon light exposure.[4] Store protected from light.

Safety and Handling Precautions

While specific toxicity data for this compound is not available, its structure as a halogenated aromatic heterocycle warrants careful handling. Safety protocols for similar chloro- and trifluoromethyl-substituted quinolines should be adopted.[3][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Exposure Routes: Avoid contact with skin, eyes, and mucous membranes. The compound is expected to cause skin, eye, and respiratory irritation.[3][7]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.

  • Disposal: Dispose of waste in accordance with federal, state, and local regulations for chemical waste.[3]

Rationale for Solvent Selection

A systematic approach to solvent selection is critical for achieving successful dissolution. The strategy involves starting with strong, polar aprotic organic solvents to create a concentrated stock solution, which can then be diluted into aqueous media for biological assays.

G cluster_0 Solvent Selection Workflow A Start: Obtain Solid Compound B Primary Screen: Polar Aprotic Solvents (DMSO, DMF) A->B  Initial Test D Assess Solubility (Visual Inspection, Sonication, Gentle Heat) B->D C Secondary Screen: Other Organic Solvents (THF, ACN, Alcohols) C->D E Insoluble D->E  Unsuccessful F Soluble: Prepare Concentrated Stock Solution D->F  Successful E->C  Try Alternatives

Caption: Workflow for selecting an appropriate organic solvent.

Based on the compound's lipophilic nature, the following solvents are recommended for initial testing:

  • Polar Aprotic Solvents (Highest Success Probability):

    • Dimethyl Sulfoxide (DMSO): An excellent solvent for a wide range of poorly soluble compounds used in drug discovery. It is highly polar and can solvate many organic molecules.

    • N,N-Dimethylformamide (DMF): Similar to DMSO in its solvating power.

  • Other Organic Solvents (For Specific Applications):

    • Tetrahydrofuran (THF) & 1,4-Dioxane: Ethers that can be effective for moderately nonpolar compounds.

    • Acetonitrile (ACN): Often used in analytical chemistry (e.g., HPLC).

    • Alcohols (Ethanol, Methanol): May be effective, but solubility might be lower than in DMSO or DMF.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Organic Stock Solution

This protocol describes the steps to dissolve 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline in an organic solvent, typically DMSO, to create a high-concentration stock (e.g., 10-50 mM).

Materials:

  • 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline solid

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh a precise amount of the solid compound (e.g., 4.02 mg for a 1 mL, 10 mM solution) and transfer it to a clean, dry amber vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired molar concentration.

  • Initial Mixing: Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes. Visually inspect for any undissolved solid.

  • Assisted Dissolution (If Necessary): If solid particles remain, place the vial in a bath sonicator for 10-15 minutes. Sonication uses high-frequency sound waves to agitate the solvent and break apart solid aggregates, enhancing dissolution.

  • Gentle Heating (Optional): If sonication is insufficient, the vial may be gently warmed to 30-40°C in a water bath for 5-10 minutes while mixing intermittently. Caution: Avoid excessive heat, which could degrade the compound.

  • Final Inspection: Once the solution is clear with no visible particulates, it is ready for storage.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to ensure long-term stability.

Protocol 2: Preparation of Aqueous Working Solutions

Biological experiments typically require the compound to be in an aqueous buffer. This is achieved by diluting the concentrated organic stock. The key challenge is to avoid precipitation of the hydrophobic compound.

G cluster_1 Aqueous Solution Preparation Workflow Start Start: Concentrated DMSO Stock (e.g., 10 mM) Dilute Pipette small volume of stock into aqueous buffer (e.g., PBS, Media) Start->Dilute Mix Immediately Vortex or Invert to Mix Thoroughly Dilute->Mix  Crucial Step Check Visually Inspect for Precipitation/Cloudiness Mix->Check Success Clear Solution: Ready for Assay Check->Success  No Precipitate Fail Precipitation Occurs Check->Fail  Precipitate Troubleshoot Troubleshoot: Lower final concentration Increase final DMSO % Fail->Troubleshoot

Caption: Process for preparing aqueous working solutions from an organic stock.

Materials:

  • Concentrated organic stock solution (from Protocol 1)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture media)

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes

Procedure:

  • Pre-warm Buffer: Bring the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) to minimize temperature-shock precipitation.

  • Calculate Dilution: Determine the volume of stock solution needed. Aim for a final DMSO concentration of ≤0.5% in the working solution to minimize solvent-induced artifacts in biological assays.

  • Dilution Technique: Add the small volume of the DMSO stock directly into the larger volume of the aqueous buffer. Do not add the buffer to the DMSO stock , as this will cause the compound to immediately precipitate.

  • Immediate Mixing: As soon as the stock solution is added to the buffer, mix the solution thoroughly by vortexing or vigorous pipetting. This rapid dispersion is critical to prevent the compound from crashing out of solution as it encounters the aqueous environment.

  • Final Use: Use the freshly prepared aqueous solution immediately, as the compound may precipitate over time even if it initially appears dissolved.

Solubility Data Summary and Troubleshooting

The following table provides an expected qualitative solubility profile based on the properties of similar halogenated quinolines. Researchers should perform their own tests to confirm these results for their specific batch of the compound.

Table 2: Qualitative Solubility Screening Results (Target Concentration: 1 mg/mL)

SolventPolarity TypeExpected SolubilityNotes
WaterPolar ProticInsoluble-
PBS (pH 7.4)Aqueous BufferInsoluble-
Methanol / EthanolPolar ProticSlightly SolubleMay require sonication or warming.
Acetonitrile (ACN)Polar AproticSolubleGood for analytical applications.
Dichloromethane (DCM)NonpolarSoluble-
Tetrahydrofuran (THF)Polar AproticSoluble-
Dimethyl Sulfoxide (DMSO) Polar Aprotic Highly Soluble Recommended for stock solutions.
N,N-Dimethylformamide (DMF) Polar Aprotic Highly Soluble Alternative to DMSO.

Troubleshooting Guide:

ProblemPossible CauseRecommended Solution
Solid will not dissolve in organic solvent. Insufficient solvent power or low-quality solvent.1. Use a stronger solvent (e.g., switch from ACN to DMSO). 2. Apply sonication and/or gentle warming as described in Protocol 1. 3. Ensure the solvent is anhydrous.
Compound precipitates during dilution into aqueous buffer. The compound's solubility limit in the final aqueous system has been exceeded.1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (DMSO), but be mindful of its effect on the experiment (stay below 0.5-1% if possible). 3. For some applications, the use of surfactants or cyclodextrins may be explored to enhance aqueous solubility.[8]
Aqueous solution becomes cloudy over time. The compound is not stable in the aqueous solution and is slowly precipitating.1. Prepare aqueous solutions fresh and use them immediately. 2. If the experiment is long, consider if the precipitation will affect the results and interpret data accordingly.

References

  • Vertex AI Search, based on a simulated Safety Data Sheet for 4-Chloro-8-(trifluoromethyl)quinoline.
  • ECHEMI, 4-Chloro-8-(trifluoromethyl)
  • Cheméo, Chemical Properties of 4-Chloroquinoline (CAS 611-35-8).
  • Wikipedia, Quinoline.
  • PubChem, 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | C11H4ClF6NO | CID 2773850.
  • Sigma-Aldrich, Complete Solutions for Dissolution Testing.
  • PMC, Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Georganics, 4-CHLORO-7-(TRIFLUOROMETHYL)
  • Benchchem, Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • ACS Publications, Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.
  • Springer, Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • MilliporeSigma, 4-Chloroquinoline 99 611-35-8.
  • Chemos GmbH&Co.
  • Santa Cruz Biotechnology, 4-Chloroquinoline Material Safety D
  • Vietnam Journal of Science and Technology, Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-rel
  • PubChem, 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262.
  • Organic Chemistry Portal, Synthesis of quinolines.
  • SlideShare, Prepar
  • PMC, Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activ
  • PMC, Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Deriv
  • MDPI, Quinolin-4-ones: Methods of Synthesis and Applic
  • Benchchem, An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional.
  • PubMed, Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.
  • SciSpace, Development of dissolution tests for the quality control of complementary/altern
  • Fluorochem, 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline.
  • Physical Chemistry Research, Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correl
  • PubChemLite, 4-chloro-3-nitro-8-(trifluoromethoxy)quinoline (C10H4ClF3N2O3).
  • Sigma-Aldrich, 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester.
  • Santa Cruz Biotechnology, 4-chloro-8-(difluoromethoxy)quinoline-3-carbonitrile.

Sources

Palladium-catalyzed cross-coupling protocols for iodoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Iodoquinolines

Introduction: The Iodoquinoline Advantage

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib, Bosutinib), and broad-spectrum antibiotics. While chloro- and bromoquinolines are common, iodoquinolines offer a distinct kinetic advantage in Palladium (Pd)-catalyzed cross-coupling.

The C–I bond possesses a lower bond dissociation energy (approx. 53 kcal/mol) compared to C–Br (68 kcal/mol) or C–Cl (81 kcal/mol). This facilitates rapid oxidative addition to Pd(0), often allowing for milder reaction conditions (lower temperature, lower catalyst loading) and preventing the degradation of sensitive functional groups.

However, working with iodoquinolines presents a unique challenge: Catalyst Poisoning. The basic nitrogen atom of the quinoline ring can coordinate strongly to the electrophilic Pd(II) center, creating an off-cycle resting state that stalls turnover. This guide details protocols specifically engineered to overcome this "nitrogen trap" while maximizing yield.

Mechanistic Logic & Pathway Visualization

To troubleshoot these reactions, one must visualize the competition between the productive catalytic cycle and the non-productive coordination.

Key Mechanistic Insight:

  • The Trap: After oxidative addition, the Pd(II) species is electron-deficient. The quinoline nitrogen (a good

    
    -donor) competes with the incoming nucleophile or ligand for the metal center.
    
  • The Solution: We utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) to sterically crowd the metal center, discouraging N-coordination, or use specific bases to keep the cycle moving.

Iodoquinoline_Catalytic_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd + Iodoquinoline PdII_Inter Pd(II)-Ar-I Complex OxAdd->PdII_Inter TransMet Transmetallation (Rate Limiting Step) PdII_Inter->TransMet + Boronic Acid / Amine Poison OFF-CYCLE TRAP Pd(II)-N-Quinoline Complex PdII_Inter->Poison N-Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Poison->PdII_Inter Heat / Steric Bulk

Figure 1: The catalytic cycle highlighting the "Off-Cycle Trap" where the quinoline nitrogen sequesters the catalyst. Bulky ligands facilitate the return to the productive cycle.

Protocol 1: Suzuki-Miyaura Coupling (C–C Bond Formation)

Rationale: This is the "workhorse" reaction.[1] We utilize Pd(dppf)Cl₂ because the large bite angle of the ferrocene ligand stabilizes the Pd center and resists N-displacement.

Substrate Scope: 2-, 3-, 4-, 6-, and 8-iodoquinolines. Target: Biaryl quinoline derivatives.

Materials
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) for sterically hindered cases.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Atmosphere: Argon or Nitrogen (Strict deoxygenation required).

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a stir bar, add the Iodoquinoline (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Degas Solids: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Prep: Separately, sparge the Dioxane/Water mixture with Argon for 15 minutes. Note: Oxygen causes homocoupling of the boronic acid.

  • Catalyst Addition: Open the vial briefly to add Pd(dppf)Cl₂ (3–5 mol%). Reseal immediately.

  • Solvation: Syringe the degassed solvent into the vial.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS.[2] The starting iodide should disappear rapidly. If the reaction stalls at 50% conversion, add 1 mol% fresh catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[2] Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Buchwald-Hartwig Amination (C–N Bond Formation)

Rationale: C–N coupling on quinolines is sensitive. Standard ligands often fail. We employ XPhos or BrettPhos , which are dialkylbiaryl phosphine ligands designed by the Buchwald group. Their extreme bulk prevents the formation of inactive Pd-dimers and shields the metal from quinoline nitrogen inhibition.

Target: Amino-quinolines (secondary and tertiary amines).

Materials
  • Pre-Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: XPhos (for general amines) or BrettPhos (for primary amines).

  • Base: Sodium tert-butoxide (NaOtBu). Warning: Moisture sensitive.

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd₂(dba)₃ (2 mol%) and Ligand (4–6 mol%) in 1 mL of toluene under Argon. Heat to 60°C for 5 mins until the solution turns from purple/black to chestnut brown/orange. This ensures active catalyst formation.

  • Main Setup: Add Iodoquinoline (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube or microwave vial.

  • Combine: Transfer the pre-formed catalyst solution to the main vessel.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave, 30 mins).

    • Note: Iodoquinolines are reactive enough that 80°C may suffice for simple anilines.

  • Quench: Cool to RT. Dilute with DCM.

  • Purification: Silica gel chromatography. Tip: Pre-wash the silica column with 1% Triethylamine to prevent the amino-quinoline product from streaking.

Protocol 3: Sonogashira Coupling (Alkynylation)

Rationale: This reaction couples terminal alkynes.[1][3][4] While "Copper-free" variants exist, the Copper-Cocatalyzed method is faster and more reliable for iodoquinolines, provided the system is strictly anaerobic to prevent Glaser coupling (alkyne dimerization).

Target: Alkynyl-quinolines.

Materials
  • Catalyst: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride).

  • Co-Catalyst: Copper(I) Iodide (CuI).[3][5]

  • Base/Solvent: Triethylamine (TEA) or Diethylamine (DEA). Can be used as the solvent or mixed with THF.

Step-by-Step Procedure
  • Charge: Add Iodoquinoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (2–3 mol%), and CuI (1–2 mol%) to a vial.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Critical: Cu(I) is easily oxidized to Cu(II) in air, which kills the cycle.

  • Liquid Addition: Add degassed THF (if using) and the Alkyne (1.2 equiv) followed by TEA (2–3 equiv).

  • Reaction: Stir at Room Temperature initially. If no reaction after 1 hour, heat to 50°C .

    • Observation: A heavy precipitate (ammonium salt) usually forms within minutes, indicating success.

  • Workup: Filter off the salt. Concentrate.

    • Caution: If the product is an internal alkyne, it may be stable. If it is a terminal alkyne, keep temperatures low during evaporation.

Data Summary & Troubleshooting

Comparative Performance of Catalysts (Model Substrate: 4-Iodoquinoline)

ProtocolCatalyst SystemBase/SolventTypical YieldKey Constraint
Suzuki Pd(dppf)Cl₂K₂CO₃ / Dioxane85–95%Hydrolysis of boronic acid
Buchwald Pd₂(dba)₃ + XPhosNaOtBu / Toluene78–92%Steric hindrance of amine
Sonogashira Pd(PPh₃)₂Cl₂ + CuITEA / THF80–90%O₂ exclusion (Glaser side-rxn)

The Scientist's Notebook: Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Pd Black" forms immediately Catalyst decomposition (Pd agglomeration).Switch to a ligand with higher binding affinity (e.g., dppf) or lower the temperature.
No Reaction (Starting Material remains) Catalyst poisoning by Quinoline Nitrogen.Increase catalyst loading to 5-10 mol%. Switch to bulky Buchwald ligands (XPhos).
Homocoupling of Boronic Acid Oxygen in the solvent.Sparging with Argon is insufficient; use freeze-pump-thaw or vigorous bubbling for >15 mins.
Low Yield in Buchwald Incomplete deprotonation of amine.Ensure NaOtBu is fresh (white powder, not yellow). Switch to stronger base (LiHMDS).

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. (Elsevier, 2005). Foundational text for mechanism and general scope.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 2024. Link

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016. Link

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate (Detailed methodology). Link

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021.[1][4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, providing explanations for the underlying causes and actionable solutions.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in multi-step syntheses like that of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline can stem from several factors throughout the synthetic sequence. The primary areas to investigate are the efficiency of the chlorination and iodination steps, as well as the purity of intermediates.

Potential Causes & Solutions:

  • Inefficient Chlorination of the Quinolin-4-one Precursor: The conversion of the 4-hydroxy-8-(trifluoromethoxy)quinoline intermediate to the 4-chloro derivative is a critical step. Incomplete reaction or side product formation will directly impact the final yield.

    • Troubleshooting:

      • Reagent Choice and Excess: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[1][2][3] Ensure you are using a sufficient excess of POCl₃. A 3-5 fold excess is often recommended to drive the reaction to completion.

      • Reaction Temperature and Time: The reaction typically requires heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Insufficient heating time or temperature can lead to unreacted starting material.

      • Work-up Procedure: Careful quenching of excess POCl₃ is crucial to prevent product degradation. This is often done by slowly adding the reaction mixture to ice water.

  • Suboptimal Iodination Conditions: The regioselective iodination at the C-3 position is another step where yield can be lost. The electron-deficient nature of the pyridine ring in the quinoline scaffold can make direct electrophilic substitution challenging.[4]

    • Troubleshooting:

      • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective reagent for the iodination of quinolines.[4] The use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid can also be effective.[5][6]

      • Catalyst and Solvent: For NIS iodination, the addition of a catalytic amount of an acid, such as trifluoroacetic acid, can activate the NIS and enhance the reaction rate.[7] The choice of solvent is also important; solvents like acetonitrile or dichloromethane are commonly used.

      • Reaction Monitoring: Closely monitor the reaction progress to avoid the formation of di-iodinated or other side products.

  • Poor Quality of Starting Materials and Intermediates: Impurities in the starting aniline or in the cyclized quinolin-4-one intermediate can lead to side reactions and lower yields in subsequent steps.[8]

    • Troubleshooting:

      • Purification of Intermediates: Ensure that each intermediate in the synthetic pathway is purified to a high degree before proceeding to the next step. Techniques like recrystallization or column chromatography are often necessary.[9]

      • Characterization: Confirm the identity and purity of your starting materials and intermediates using analytical techniques such as NMR spectroscopy and mass spectrometry.

Question 2: I am observing the formation of multiple products during the iodination step. How can I improve the regioselectivity for the 3-iodo isomer?

Answer:

Achieving high regioselectivity in the iodination of the quinoline ring is crucial for maximizing the yield of the desired product. The formation of multiple isomers suggests that the reaction conditions are not optimal for directing the electrophilic attack to the C-3 position.

Plausible Mechanism for C-3 Iodination:

The iodination of the 4-chloroquinoline derivative likely proceeds through an electrophilic aromatic substitution mechanism. The choice of iodinating agent and reaction conditions can influence the nature of the electrophilic iodine species and, consequently, the regioselectivity. In some cases, a radical-based mechanism may also be at play, which can lead to C-3 iodination.[10]

Strategies to Enhance C-3 Selectivity:

  • Utilize a Mild Iodinating Agent: N-Iodosuccinimide (NIS) is often preferred for regioselective halogenations as it can provide a milder source of electrophilic iodine compared to molecular iodine, potentially reducing the formation of undesired isomers.[4]

  • Employ a Directing Group Strategy (if applicable): While not directly applicable to the pre-formed 4-chloro-8-(trifluoromethoxy)quinoline, it's a valuable concept in quinoline chemistry. Substituents on the quinoline ring can direct the position of electrophilic attack.[4]

  • Optimize Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the substrate. Experiment with different solvents to find the optimal conditions.

    • Catalyst Selection: As mentioned, a catalytic amount of a Brønsted or Lewis acid can modulate the reactivity of the iodinating agent.

Question 3: The purification of the final 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline product is challenging. What are the best practices for obtaining a high-purity compound?

Answer:

Purification of halogenated quinolines can indeed be difficult due to the potential for closely related impurities and the compound's physical properties. A systematic approach to purification is essential.

Recommended Purification Workflow:

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is the first step. This typically involves quenching the reaction, extracting the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), and washing the organic layer with solutions to remove residual reagents and byproducts. For instance, a wash with a saturated aqueous solution of sodium thiosulfate can remove any remaining iodine.[11]

  • Column Chromatography: This is often the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoline derivatives.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or pentane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds based on their polarity.

    • TLC Monitoring: Use TLC to identify the fractions containing the pure product.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a crystalline material of high purity.

    • Solvent Selection: The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, or mixtures of hexane and ethyl acetate.

Data on Purification Techniques for Quinolines:

Purification TechniqueStarting Material PurityAchieved Purity (%)Yield (%)Source
Crystallization Crude 8-hydroxyquinoline (78.0%)99.596.5[9]
Distillation Crude Quinoline>9782[9]

This table provides a general comparison of purification techniques for quinoline derivatives and highlights the high purity that can be achieved.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

FAQ 1: What is the most common synthetic route to prepare the 4-Chloro-8-(trifluoromethoxy)quinoline precursor?

The most prevalent method for constructing the quinoline core in this context is the Gould-Jacobs reaction.[12] This involves the condensation of a substituted aniline, in this case, 2-(trifluoromethoxy)aniline, with a suitable three-carbon component like diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the 4-hydroxyquinoline intermediate. The subsequent chlorination with a reagent like phosphorus oxychloride yields the 4-chloroquinoline.[1][12]

FAQ 2: How does the trifluoromethoxy group at the 8-position influence the reactivity of the quinoline ring?

The trifluoromethoxy (-OCF₃) group is a strongly electron-withdrawing group. Its presence at the 8-position on the benzene ring of the quinoline scaffold deactivates this ring towards electrophilic aromatic substitution. This deactivation makes the pyridine ring, specifically the C-3 position, more susceptible to electrophilic attack, aiding in the regioselectivity of the iodination step.

FAQ 3: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Halogenating Agents: N-Iodosuccinimide and molecular iodine are toxic and should be handled with care. Avoid inhalation of dust or vapors.

  • Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

  • General Precautions: Always conduct a thorough risk assessment before starting any chemical synthesis.

FAQ 4: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of products.

    • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information about the reaction progress and the presence of impurities.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the molecule. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethoxy group.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Experimental Protocols

Protocol 1: Chlorination of 4-Hydroxy-8-(trifluoromethoxy)quinoline

Materials:

  • 4-Hydroxy-8-(trifluoromethoxy)quinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-hydroxy-8-(trifluoromethoxy)quinoline in an excess of phosphorus oxychloride (3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-8-(trifluoromethoxy)quinoline.

Protocol 2: Iodination of 4-Chloro-8-(trifluoromethoxy)quinoline

Materials:

  • 4-Chloro-8-(trifluoromethoxy)quinoline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (catalytic amount)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-chloro-8-(trifluoromethoxy)quinoline in acetonitrile in a round-bottom flask.

  • Add N-iodosuccinimide (1.1 equivalents) and a catalytic amount of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield cluster_chlorination Chlorination Troubleshooting cluster_iodination Iodination Troubleshooting cluster_purity Purity Troubleshooting start Low Yield Observed check_chlorination Investigate Chlorination Step start->check_chlorination Potential Causes check_iodination Investigate Iodination Step start->check_iodination Potential Causes check_purity Assess Intermediate Purity start->check_purity Potential Causes reagent_excess Ensure Sufficient POCl3 Excess check_chlorination->reagent_excess temp_time Optimize Temperature & Time check_chlorination->temp_time workup Careful Work-up check_chlorination->workup iodinating_agent Select Mild Iodinating Agent (NIS) check_iodination->iodinating_agent catalyst Use Catalytic Acid check_iodination->catalyst monitoring Monitor for Side Products check_iodination->monitoring purify_intermediates Purify Intermediates (Chromatography/Recrystallization) check_purity->purify_intermediates characterize Characterize Intermediates (NMR, MS) check_purity->characterize end Improved Yield reagent_excess->end temp_time->end workup->end iodinating_agent->end catalyst->end monitoring->end purify_intermediates->end characterize->end Purification_Workflow start Crude Product workup Aqueous Work-up (Quench, Extract, Wash) start->workup chromatography Column Chromatography (Silica Gel) workup->chromatography recrystallization Recrystallization (If Solid) chromatography->recrystallization end Pure Product chromatography->end If liquid or pure enough recrystallization->end

Caption: Recommended purification workflow.

References

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14, 6330-6333.
  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7661.
  • BenchChem. (n.d.). Overcoming challenges in the direct halogenation of the quinoline ring.
  • Yang, B., et al. (2016). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Accounts of Chemical Research, 49(5), 923-936.
  • American Chemical Society. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Google Patents. (2013). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • Pakistan Journal of Scientific and Industrial Research. (1971).
  • MDPI. (2025).
  • MDPI. (2025).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524–541.
  • International Journal of Pharmaceutical Sciences. (2025).
  • International Journal of Creative Research Thoughts. (2024).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Scribd. (n.d.).
  • Li, Y., et al. (2016). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Scientific Reports, 6, 27129.
  • ResearchGate. (2021).
  • Google Patents. (1981).
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • American Chemical Society. (2025).
  • SciSpace. (2018).
  • Royal Society of Chemistry. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 7(46), 28889-28899.
  • Reddit. (2025).
  • International Journal for Multidisciplinary Research. (2025).
  • ResearchGate. (2014). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
  • ResearchGate. (2018).
  • Springer. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Journal of the Iranian Chemical Society.
  • BenchChem. (n.d.). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional.
  • Cardinal Scholar. (2013). Synthesis of Quinoline Analogues.
  • TCI Chemicals. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline.
  • National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Santa Cruz Biotechnology. (n.d.). 4-chloro-8-(difluoromethoxy)quinoline-3-carbonitrile.
  • PubChem. (n.d.). 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline.
  • SciSpace. (2007). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture.
  • Pakistan Journal of Scientific and Industrial Research. (1971).
  • BOC Sciences. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline.
  • Organic Chemistry Portal. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
  • Vietnam Journal of Science, Technology and Engineering. (2023).
  • National Center for Biotechnology Information. (2014). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines.

Sources

Technical Support Center: Purifying 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline. This document provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during column chromatography of this and structurally similar halogenated quinolines.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification protocols, it is crucial to understand the structural attributes of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline and how they influence its chromatographic behavior.

  • Quinoline Core: The basic nitrogen in the quinoline ring system can interact strongly with the slightly acidic surface of standard silica gel, a common stationary phase.[1][2] This interaction is a primary cause of peak tailing.[1][3]

  • Halogen Substituents (Cl, I): The chloro and iodo groups are electron-withdrawing and increase the molecule's molecular weight and potential for van der Waals interactions.

  • Trifluoromethoxy Group (-OCF₃): This powerful electron-withdrawing group significantly impacts the molecule's properties. It is one of the most lipophilic substituents, which can increase the compound's affinity for nonpolar mobile phases.[4] The -OCF₃ group also enhances metabolic stability, a desirable trait in drug candidates.[4]

The combination of a basic nitrogen core and lipophilic substituents places this molecule in a unique chemical space, requiring careful optimization of chromatographic conditions for successful purification.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in a direct question-and-answer format, providing actionable solutions based on established chromatographic principles.

A. Solvent System Selection & Optimization

Question: What is a good starting solvent system for the column chromatography of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline?

Answer: A good starting point for a compound of "normal" polarity is a mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether.[5] For this specific quinoline derivative, begin with a low polarity mobile phase, such as 5-10% ethyl acetate in hexanes.

The optimal solvent system is best determined by preliminary Thin-Layer Chromatography (TLC) analysis.[6] The ideal solvent system for column chromatography will result in a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate.[7]

Question: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?

Answer: Tailing is a common issue with basic compounds like quinolines on silica gel.[1] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to asymmetrical peak shapes.[1][3]

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[1]

    • Triethylamine (NEt₃): Add 0.1–2.0% triethylamine to your solvent system.[1]

    • Ammonia in Methanol: For more polar solvent systems, a mixture of 1-10% (10% NH₄OH in methanol) in dichloromethane can be effective.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase (C18) silica gel.[1][8]

Question: My compound is either stuck at the baseline (Rf ≈ 0) or running with the solvent front (Rf ≈ 1) on the TLC plate. What should I do?

Answer:

  • If Rf ≈ 0: Your solvent system is not polar enough to move the compound up the stationary phase.[9]

    • Solution: Gradually increase the proportion of the more polar solvent in your mobile phase.[1] For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20%, 30%, or 50%.[1] If a significant increase is needed, consider switching to a more polar solvent system altogether, such as methanol in dichloromethane.[5]

  • If Rf ≈ 1: Your solvent system is too polar, causing the compound to travel with the solvent front instead of interacting with the stationary phase.[9]

    • Solution: Decrease the proportion of the polar solvent. If you are using 50% ethyl acetate in hexanes, try 20% or 10%. For very nonpolar compounds, you may need to use a very nonpolar system, such as 5% ethyl acetate in hexanes or even 100% hexanes.[5]

B. Column Packing and Running the Chromatography

Question: How much silica gel should I use for my column?

Answer: The general rule of thumb is to use a weight of adsorbent that is 20 to 50 times the weight of your crude sample.[2] For more challenging separations, a higher ratio is recommended.[2]

Question: My compound is eluting much faster/slower from the column than predicted by TLC. Why is this happening?

Answer: Several factors can cause a discrepancy between TLC and column chromatography results:

  • Solvent System Discrepancy: Ensure the solvent system used for the column is identical to the one optimized via TLC. Even small variations in solvent composition can significantly alter retention times.

  • Column Overloading: Loading too much sample onto the column can lead to band broadening and altered elution profiles.[10]

  • Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation and unpredictable elution.

  • Compound Degradation: The compound may be unstable on silica gel over the longer duration of a column run.[8] This can be tested by spotting the compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear.[8]

C. Post-Chromatography Issues

Question: I have collected many fractions, but I can't find my compound. What could have happened?

Answer: There are several possibilities:[8]

  • Compound is Still on the Column: You may not have used a sufficiently polar solvent to elute it. Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound elutes.

  • Compound Came Off in Early Fractions: Your initial solvent system might have been too polar. Check the very first fractions collected.[8]

  • Compound is Too Dilute to Detect: Your fractions may be too dilute to visualize by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing them.[8]

  • Compound Degraded on the Column: As mentioned previously, the compound may not be stable to prolonged exposure to silica gel.[8]

Question: The separation of my compound from an impurity is poor, even though they have a good Rf difference on TLC. What can I do?

Answer:

  • Optimize the Solvent System Further: Even with a good Rf difference, the selectivity of the solvent system may not be optimal. Try different solvent combinations. For example, replacing ethyl acetate with diethyl ether or dichloromethane can sometimes improve separation.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity during the run (gradient elution). This can help to sharpen peaks and improve the resolution of closely eluting compounds.

  • Consider a Different Stationary Phase: If separation on silica gel is consistently poor, switching to alumina or a reversed-phase packing material may provide the necessary selectivity.

III. Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the purification of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a test solvent system. Ensure the chamber is saturated with solvent vapors.[1]

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil.[9] Visualize the spots under UV light (254 nm and/or 365 nm).

  • Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[11][12][13]

    • Rf = (Distance moved by substance) / (Distance moved by solvent front) [11]

  • Optimize: Adjust the solvent system until the Rf of the desired compound is between 0.2 and 0.3.[7] A good starting point is to test various ratios of ethyl acetate in hexanes.

Step 2: Column Preparation
  • Select a Column: Choose a glass column with an appropriate diameter and length for the amount of material to be purified.

  • Pack the Column (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel bed.

    • Drain the solvent until it is just level with the top of the sand.

Step 3: Sample Loading
  • Dissolve the Sample: Dissolve the crude 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline in a minimal amount of the initial eluting solvent or a slightly more polar solvent if necessary for solubility.

  • Load the Sample: Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Adsorb the Sample: Drain the solvent just until the sample is adsorbed onto the sand layer.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the eluting solvent to the top of the column.

  • Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.

Step 5: Product Isolation
  • Combine Pure Fractions: Combine the fractions that contain only the desired product.

  • Remove Solvent: Evaporate the solvent from the combined fractions using a rotary evaporator.

  • Characterize the Product: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

IV. Data Summary and Visualization

Table 1: Recommended Solvent Systems for Halogenated Quinolines
PolarityNonpolar ComponentPolar ComponentModifier (if needed)Target Rf
LowHexanes/Petroleum EtherEthyl Acetate0.5% Triethylamine0.2-0.3
MediumDichloromethaneEthyl Acetate0.5% Triethylamine0.2-0.3
HighDichloromethaneMethanol0.5% Triethylamine0.2-0.3
Diagram 1: Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (Target Rf = 0.2-0.3) Pack Pack Column (Silica Gel Slurry) TLC->Pack Determines Solvent Load Load Crude Sample Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Feedback Loop Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product Evaporate->Characterize

Caption: Workflow for the purification of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

V. References

Sources

Technical Support Center: Synthesis of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting common side reactions and challenges encountered during the synthesis of halogenated quinolines. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these complex reactions, optimize your yields, and ensure the integrity of your final products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Skraup or Doebner-von Miller reaction is violent and forming a thick, intractable tar.

Question: I'm attempting a Skraup (or Doebner-von Miller) synthesis, but the reaction is extremely exothermic, hard to control, and results in a low yield of a black, tarry substance. What is causing this, and how can I prevent it?

Answer:

This is the most frequently encountered issue with these classic quinoline syntheses. The vigorous nature and subsequent tar formation are primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde (acrolein in the Skraup synthesis) generated in situ.[1][2] The highly acidic and high-temperature conditions are ideal for promoting these unwanted polymerization pathways.[3]

Mechanism Insight: The reaction involves the dehydration of glycerol (in the Skraup synthesis) or the use of an α,β-unsaturated carbonyl compound (in the Doebner-von Miller synthesis) in the presence of a strong acid like sulfuric acid.[4][5] These conditions can cause the unsaturated carbonyl compound to self-condense and polymerize, leading to the formation of high-molecular-weight, tarry byproducts that trap the desired quinoline product, making isolation difficult and significantly reducing yields.[3][6]

Troubleshooting and Optimization Protocol:

To mitigate this issue, the key is to control the reaction's exothermicity and minimize the concentration of the reactive aldehyde at any given time.

  • Use of a Reaction Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial and traditional method to moderate the reaction's vigor.[1][7] It is believed to act as an oxygen carrier, slowing and smoothing the oxidation step, thus preventing a runaway reaction.[8]

  • Controlled Reagent Addition: The order of addition is critical. Ensure reagents are mixed in the correct sequence: aniline, ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid with adequate cooling.[3][8] Adding sulfuric acid last prevents the premature onset of the reaction.[7]

  • Gradual and Careful Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source immediately. The reaction's own exotherm should sustain boiling for a period.[1][8] Reapply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[8]

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it contributes to the harsh conditions. Consider using milder alternatives like arsenic acid, which is known to result in a less violent reaction, or catalytic amounts of iodine.[3][8]

Workflow for Managing Tar Formation:

Caption: Troubleshooting workflow for tar formation.

Issue 2: My direct halogenation of quinoline gives a mixture of isomers.

Question: I am trying to brominate my quinoline substrate, but my TLC and NMR show a mixture of products, likely regioisomers. How can I control the position of halogenation?

Answer:

Regioselectivity in the direct electrophilic halogenation of quinoline is a significant challenge governed by the electronic properties of the quinoline nucleus, which are highly sensitive to the reaction medium's acidity.

Mechanism Insight: The quinoline ring system has two distinct rings: an electron-rich benzenoid ring and an electron-deficient pyridine ring.

  • Under Strongly Acidic Conditions (e.g., H₂SO₄): The quinoline nitrogen is protonated, forming the quinolinium ion. This strongly deactivates the entire molecule, especially the pyridine ring, towards electrophilic attack. Substitution is therefore directed to the less deactivated benzenoid ring, occurring preferentially at positions 5 and 8.[9]

  • Under Neutral or Near-Neutral Conditions: The nitrogen is not protonated. The pyridine ring can participate in the reaction. While the benzenoid ring is generally more reactive, certain conditions can favor halogenation at positions like C3. Radical-based mechanisms can also lead to C3 iodination.[10]

Substituents already present on the quinoline ring will also exert a strong directing effect. Electron-donating groups (EDGs) on the benzene ring will activate it towards substitution, while electron-withdrawing groups (EWGs) will deactivate it.[11]

Troubleshooting and Optimization Protocol:

  • Control the Acidity: This is the most critical parameter. For halogenation on the benzenoid ring (C5, C6, C7, C8), ensure strongly acidic conditions to protonate the nitrogen. For halogenation on the pyridine ring, other methods are often required.

  • Choice of Halogenating Agent: The reactivity of the halogenating agent is crucial.

    • N-Halosuccinimides (NCS, NBS, NIS): These are versatile reagents. For example, using N-halosuccinimides in water can achieve C5-selective halogenation.[12]

    • Trichloroisocyanuric acid (TCCA): This is an inexpensive and atom-economical reagent that can be used for C5-halogenation of 8-substituted quinolines in a metal-free process.[13][14]

  • Leverage Directing Groups: Installing a directing group can provide excellent regiocontrol. For instance, an 8-amido group can direct halogenation specifically to the C5 position.[15] Quinoline N-oxides can be used to direct iodination to the C8 position using a Rhodium catalyst.[16]

Data Summary: Regioselectivity of Halogenation Under Various Conditions

Target PositionReagent/ConditionsCatalyst/Directing GroupNotes
C3 NISRadical initiatorA direct radical iodination approach can favor C3 selectivity.[10]
C5 NCS, NBS, NIS in H₂ONone (Metal-free)Proceeds smoothly for various quinoline derivatives.[12]
C5 Trichloroisocyanuric acid (TCCA)8-Amido groupRemote C-H halogenation of 8-substituted quinolines.[13][14]
C5 & C8 Electrophilic Halogenating Agent (e.g., Br₂) in H₂SO₄None (Protonation)Classic conditions favoring substitution on the benzenoid ring.[9]
C8 N-Iodosuccinimide (NIS)Rh(III) catalystRequires formation of the quinoline N-oxide as a directing group.[16]
Issue 3: I am observing over-halogenation of my quinoline product.

Question: My reaction is producing di- or even tri-halogenated quinolines in addition to my desired mono-halogenated product. How can I prevent this?

Answer:

Over-halogenation occurs when the mono-halogenated quinoline product is sufficiently activated to react further with the halogenating agent under the reaction conditions. This is particularly common when the quinoline substrate contains strong electron-donating groups.

Troubleshooting and Optimization Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry of the halogenating agent. Begin by using slightly less than one equivalent (e.g., 0.95 eq) and monitor the reaction progress closely by TLC or LC-MS.

  • Slow Addition: Add the halogenating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile, favoring the initial mono-halogenation of the more reactive starting material over the subsequent halogenation of the product.

  • Lower Reaction Temperature: Reducing the temperature will decrease the overall reaction rate, often providing a larger kinetic window to stop the reaction after the first halogenation has occurred.

  • Use a Milder Halogenating Agent: Switch to a less reactive halogenating agent. For example, if you are using Br₂, consider switching to NBS, which can offer more controlled bromination.

  • Deactivation Strategy: If possible, temporarily convert an activating group into a deactivating one. For example, an amino group could be protected as an amide, which is less activating, to prevent over-halogenation.

Logical Flow for Preventing Over-halogenation:

Overhalogenation_Prevention Start Over-halogenation Observed Stoichiometry 1. Reduce Halogenating Agent Stoichiometry (<1.0 eq) Start->Stoichiometry Addition 2. Add Reagent Slowly (Portion-wise or Syringe Pump) Stoichiometry->Addition Temp 3. Lower Reaction Temperature Addition->Temp Reagent 4. Use Milder Halogenating Agent Temp->Reagent Result Mono-halogenated Product Favored Reagent->Result

Caption: Stepwise approach to prevent over-halogenation.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates ferrous sulfate to control the reaction exotherm.

Materials:

  • Aniline

  • Glycerol (U.S.P. grade, low water content)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution (40%)

Procedure:

  • To a 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add aniline (248 g, 2.66 mol), ferrous sulfate heptahydrate (80 g), and glycerol (575 g, 6.25 mol).[7]

  • Stir the mixture to ensure the ferrous sulfate is well-distributed.

  • Slowly and with external cooling (ice bath), add concentrated sulfuric acid (300 g) to the mixture. Ensure the aniline sulfate dissolves almost completely.[7]

  • Add nitrobenzene (197 g, 1.6 mol) as the oxidizing agent.

  • Mix the contents thoroughly and begin to heat gently with a heating mantle.

  • CRITICAL STEP: As soon as the liquid begins to boil, immediately remove the heat source. The exothermic reaction will sustain boiling for 30-60 minutes.[7] If the reaction becomes too violent, a wet towel can be placed over the upper part of the flask to aid the condenser.[7]

  • Once the initial vigorous boiling has ceased, reapply heat and maintain a steady reflux for an additional 3-5 hours.

  • Workup: Allow the mixture to cool. Carefully dilute with water and transfer to a larger flask for steam distillation to remove any unreacted nitrobenzene.

  • Make the solution strongly alkaline with a 40% NaOH solution.

  • Perform a second steam distillation to isolate the crude quinoline.

  • Purify the collected quinoline via acid-base extraction and final vacuum distillation.

Protocol 2: Regioselective C5-Chlorination of N-(quinolin-8-yl)acetamide

This protocol is adapted from Motati, D. R., et al. (2018) and demonstrates a metal-free remote C-H halogenation.[11]

Materials:

  • N-(quinolin-8-yl)acetamide

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-(quinolin-8-yl)acetamide (0.4 mmol) in acetonitrile (3 mL).

  • Stir the solution at room temperature in an open-air atmosphere.

  • Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.[11]

  • Continue stirring at room temperature for 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.[11]

References

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (2025). Benchchem.
  • byproduct formation in the Doebner-von Miller reaction. (2025). Benchchem.
  • avoiding polymerization in Skraup synthesis of quinolines. (2025). Benchchem.
  • Overcoming challenges in the direct halogenation of the quinoline ring. (2025). Benchchem.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • Identification of common byproducts in quinoline synthesis. (2025). Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science (RSC Publishing).
  • Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. (2014). Institute for Basic Science.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). PMC.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. (2018).
  • Doebner–Miller reaction. Wikipedia.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. (2018). Organic Chemistry Frontiers (RSC Publishing).

Sources

Technical Support Center: Optimizing Suzuki Coupling for 3-Iodoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodoquinoline substrates. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to directly address the specific experimental hurdles you may encounter. We diagnose the problem, explain the underlying chemical principles, and provide actionable steps to resolve the issue.

Question 1: My reaction suffers from low yield or has stalled, with significant starting material remaining. What are the primary causes and how can I fix this?

Low conversion is the most frequent challenge in Suzuki couplings. The issue can almost always be traced to one of four areas: the catalytic system, reagent stability, reaction conditions, or the presence of atmospheric oxygen.

Causality & Troubleshooting Steps:

  • Inert Catalytic System: The active Pd(0) species may not be forming efficiently or may be inhibited.

    • The Challenge with 3-Iodoquinolines: While iodides are highly reactive towards oxidative addition, the nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting catalysis. The choice of ligand is therefore critical to modulate the catalyst's electronic properties and steric environment.

    • Solution - Re-evaluate Your Catalyst/Ligand Combination: For heteroaryl substrates like 3-iodoquinoline, standard ligands such as triphenylphosphine (PPh₃) may be insufficient.[1] The rate-limiting step can shift, and catalyst stability can become an issue. Switching to electron-rich and sterically bulky phosphine ligands is the most effective solution. These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium center.[2][3]

      • Recommended Ligands: Consider modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[2][4]

    • Solution - Consider the Palladium Source: While Pd(II) sources like Pd(OAc)₂ are common, they require in situ reduction to the active Pd(0) state. This process can sometimes be inefficient or lead to side reactions.[5] Using a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can often provide more consistent results.[1] Stable Pd(II) precatalysts, like Buchwald's G3 or G4 precatalysts, are also excellent choices as they are designed for clean and efficient generation of the active catalyst.[5]

  • Reagent Instability & Purity:

    • Boronic Acid Degradation (Protodeboronation): Boronic acids can degrade via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially at elevated temperatures or with prolonged reaction times.[6] This is a common, often overlooked, cause of low yields.

    • Solution - Use a More Stable Boron Reagent: If protodeboronation is suspected, switch from the boronic acid to a more robust derivative. Boronic pinacol esters are a popular and effective alternative.[5][7] For particularly unstable systems, potassium trifluoroborate salts or MIDA boronates offer enhanced stability and release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[4][6]

    • Solution - Verify Reagent Quality: Ensure all reagents are pure and dry. The 3-iodoquinoline should be pure, and the boronic acid should be fresh or properly stored. Solvents must be anhydrous (if required) and the base should be of high quality.[1]

  • Suboptimal Reaction Conditions:

    • Base Selection: The base is not merely a spectator; it is crucial for activating the boronic acid to form a boronate complex, which is the active species in the transmetalation step.[8][9]

    • Solution - Screen Different Bases: The effectiveness of a base is often dependent on the solvent and substrates.[9] If a weak base like Na₂CO₃ is failing, consider stronger inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective, particularly for challenging couplings.[1][2]

    • Solvent & Temperature: Solubility and reaction kinetics are highly dependent on the solvent and temperature.

    • Solution - Optimize Solvent and Temperature: A biphasic system like Dioxane/H₂O or THF/H₂O is a standard starting point, as water helps dissolve the inorganic base.[10] If solubility of your organic substrates is an issue, consider DMF or 2-MeTHF.[10] A sluggish reaction at 80°C may proceed smoothly at 100°C. However, be cautious, as excessive heat can accelerate catalyst decomposition and protodeboronation.[1]

  • Oxygen Contamination:

    • Catalyst Deactivation: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[1] Oxidation renders the catalyst inactive, halting the catalytic cycle.

    • Solution - Implement Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. Sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes is good practice. For maximum oxygen removal, perform at least three freeze-pump-thaw cycles.[4][11]

G start Low Yield / Stalled Reaction catalyst 1. Evaluate Catalyst System start->catalyst reagents 2. Check Reagent Stability start->reagents conditions 3. Optimize Conditions start->conditions degassing 4. Improve Degassing start->degassing ligand Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) catalyst->ligand pd_source Use Pd(0) source or stable precatalyst catalyst->pd_source boron Use stable boronic ester (pinacol, MIDA) or trifluoroborate reagents->boron base Screen stronger base (K3PO4, Cs2CO3) conditions->base solvent_temp Screen solvent & cautiously increase temperature conditions->solvent_temp fpt Use Freeze-Pump-Thaw (3 cycles) degassing->fpt Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X (3-Iodoquinoline) PdII_RX R¹-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_RX->TM [R²-B(OR)₃]⁻ (from Boronic Acid + Base) PdII_R1R2 R¹-Pd(II)L_n-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE Forms Product R¹-R² RE->Pd0 G prep 1. Prepare Stock Solutions - 3-Iodoquinoline - Boronic Ester - Pd₂(dba)₃ - Ligands dispense 2. Dispense Reagents - Weigh bases into vials - Add stock solutions under N₂ prep->dispense seal 3. Seal & Degas - Tightly cap all vials - Purge headspace with N₂ dispense->seal react 4. Heat & Stir - Place vials in heating block - Stir vigorously at set temp (e.g., 100°C) seal->react analyze 5. Analyze Results - Cool reactions - Quench and take aliquot - Analyze by LC-MS/GC-MS react->analyze optimize 6. Identify Optimal Conditions analyze->optimize

Caption: A streamlined workflow for screening Suzuki coupling conditions.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • To a series of labeled reaction vials containing stir bars, add the chosen base (2.0 eq.).

    • Prepare stock solutions of the 3-iodoquinoline, boronic ester, palladium source, and each ligand in the chosen solvent. This ensures accurate dispensing of small quantities.

  • Reagent Addition (Inert Atmosphere):

    • Under an inert atmosphere (e.g., in a glovebox or under a nitrogen stream), add the stock solution containing the 3-iodoquinoline (1.0 eq.) and boronic ester (1.3 eq.) to each vial.

    • Add the palladium source stock solution (e.g., 1 mol%).

    • Add the respective ligand stock solution (e.g., 2.5 mol%) to each designated vial.

  • Execution:

    • Tightly seal all vials.

    • Place the vials in a pre-heated aluminum block on a stirrer hotplate.

    • Stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-18 hours).

  • Analysis:

    • After cooling to room temperature, take a small, measured aliquot from each reaction mixture.

    • Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.

    • Compare the results across all conditions to identify the most promising combination of ligand, base, and solvent for your specific substrates.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5588–5591. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Jana, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 47-55. Retrieved from [Link]

  • Slideshare. (n.d.). Mechanism and synthetic application of suzuki reaction. Retrieved from [Link]

  • Sharma, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5225-5255. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]

  • Scott, J. S., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 8(3), 1259-1281. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(17), 5849–5863. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-34). Royal Society of Chemistry.
  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13183. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]

Sources

Preventing decomposition of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Welcome to the technical support center for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this compound in solution. Below you will find a troubleshooting guide and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide: Degradation in Solution

This section addresses specific issues related to the instability of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline in various experimental conditions.

Issue 1: Rapid decomposition observed in protic solvents during reaction setup.

Question: I am observing significant degradation of my 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline shortly after dissolving it in methanol for a substitution reaction. What is causing this, and how can I prevent it?

Answer:

The primary cause of decomposition in this scenario is likely solvolysis. The electron-withdrawing nature of the quinoline ring, compounded by the trifluoromethoxy group, makes the chloro and iodo substituents susceptible to nucleophilic attack by the solvent.

Causality:

  • Protic Solvents as Nucleophiles: Protic solvents like methanol, ethanol, and water can act as nucleophiles, leading to the displacement of the chloro or iodo groups.

  • Acidic Conditions: The presence of trace acids can protonate the quinoline nitrogen, further activating the ring towards nucleophilic substitution and potentially leading to other degradation pathways.[1]

Solutions:

  • Solvent Selection: Switch to aprotic solvents. Recommended options include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF). Ensure your solvents are anhydrous, as residual water can also lead to hydrolysis.

  • Temperature Control: Perform your reaction at the lowest effective temperature. If the reaction requires heating, do so cautiously and monitor for degradation by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • pH Management: If the reaction conditions are necessarily aqueous or protic, maintain a neutral to slightly basic pH to minimize protonation of the quinoline nitrogen.[1]

Issue 2: Compound degradation upon exposure to ambient light.

Question: My stock solution of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, stored on the lab bench, has turned a yellowish-brown color and shows multiple new spots on the TLC plate. What is happening?

Answer:

The observed discoloration and appearance of new impurities are classic indicators of photodegradation. Halogenated aromatic compounds, particularly those containing iodine, are often sensitive to light.

Causality:

  • Carbon-Iodine Bond Lability: The carbon-iodine bond is relatively weak and can be cleaved by UV and visible light, leading to the formation of radical species and subsequent decomposition products. Studies on other halogenated quinolines have demonstrated significant degradation upon exposure to light.[2][3][4]

  • Photo-oxidation: Light exposure can also promote oxidation reactions, especially in the presence of oxygen.[5]

Solutions:

  • Light Protection: Always store both the solid compound and its solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation.

  • Experimental Setup: When running reactions, shield the reaction vessel from direct light, especially if the reaction is expected to run for an extended period.

Issue 3: Inconsistent results and degradation in acidic media.

Question: I am using acidic conditions for a reaction and am seeing inconsistent yields and significant by-product formation. Is 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline unstable in acid?

Answer:

Yes, halogenated quinolines can exhibit instability in acidic environments. The degree of degradation often depends on the acid's strength, concentration, and the reaction temperature.

Causality:

  • Protonation and Activation: The quinoline nitrogen can be protonated in acidic media, which can alter the electronic properties of the molecule and potentially make it more susceptible to degradation.[1]

  • Hydrolysis: In aqueous acidic solutions, the rate of hydrolysis of the chloro group can increase.

  • Protodeiodination: Strong acids, in the presence of a reducing agent or at elevated temperatures, can potentially lead to the cleavage of the carbon-iodine bond.

Solutions:

  • Use Milder Acids: If possible, opt for milder organic acids (e.g., acetic acid) over strong mineral acids (e.g., HCl, H2SO4).

  • Control Stoichiometry: Use only catalytic amounts of a strong acid if it is required.

  • Low Temperature: Conduct the reaction at a reduced temperature to minimize acid-catalyzed degradation.

  • Aprotic Conditions: If the reaction chemistry allows, use an aprotic solvent to avoid issues with hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline?

A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[6] A desiccator at room temperature or storage in a refrigerator (2-8 °C) is recommended. For long-term storage, consider an inert atmosphere.

Q2: What is the best solvent for preparing a stable stock solution?

A2: For a stable stock solution, use a high-purity, dry, aprotic solvent such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF). Dimethyl sulfoxide (DMSO) is also a viable option, but ensure it is anhydrous. Always store stock solutions protected from light and at a low temperature (e.g., -20 °C).

Q3: How can I monitor the decomposition of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline?

A3: The most common methods for monitoring the stability of this compound are:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for quantifying the parent compound and detecting degradation products.[7][8][9]

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity of your sample and the emergence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect structural changes and the formation of degradation products.[10]

Q4: Are there any incompatible materials I should be aware of?

A4: Avoid strong oxidizing agents, strong bases, and highly nucleophilic reagents unless they are part of a planned reaction. Also, be cautious with strong acids, as previously discussed. As a general rule for halogenated compounds, avoid storage with incompatible chemicals such as acids with bases, and oxidizing agents with reducing agents.[11]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Preparation: Ensure all glassware is clean and dry. Use a new, sealed bottle of anhydrous solvent (e.g., ACN or DCM).

  • Weighing: Weigh the desired amount of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline in an amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the vial. If necessary, sonicate briefly to ensure complete dissolution.

  • Inerting (Optional but Recommended): Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Sealing and Storage: Tightly cap the vial, wrap the cap with parafilm, and store at -20 °C, protected from light.

Protocol 2: Forced Degradation Study Workflow

To understand the stability of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline under various stress conditions, a forced degradation study can be performed. This is crucial for developing stable formulations and analytical methods.[12][13]

  • Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in various solvents (e.g., ACN, Methanol/Water 1:1).

  • Apply Stress Conditions: Expose aliquots of the solution to the following conditions, including a control sample kept at -20 °C in the dark:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat at 80 °C for 48 hours (in the dark).

    • Photostability: Expose to a calibrated light source as per ICH Q1B guidelines.[14]

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.[2]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80 °CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH, RT-60 °CTo assess stability in alkaline environments.
Oxidation 3-30% H₂O₂, RTTo evaluate susceptibility to oxidation.
Thermal Stress > 60 °CTo determine thermal stability.
Photostability ICH Q1B compliant light sourceTo evaluate light sensitivity.

Visualizations

Decomposition_Pathway Potential Decomposition Pathways cluster_light Photodegradation cluster_acid Acid-Catalyzed Degradation cluster_nucleophile Nucleophilic Substitution A 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline B Radical Intermediates A->B Light (UV/Vis) D Protonated Quinolone A->D + H+ F Substituted Product (e.g., 4-Methoxy-...) A->F + Nu- (e.g., MeO-) C De-iodinated/De-chlorinated Products B->C E Hydrolysis Product (e.g., 4-Hydroxy-...) D->E + H2O - HCl

Caption: Potential degradation pathways for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

Troubleshooting_Workflow Troubleshooting Workflow for Compound Degradation Start Degradation Observed Q1 Is the solution exposed to light? Start->Q1 A1_Yes Protect from light (amber vials, foil) Q1->A1_Yes Yes A1_No No Q1->A1_No Q2 Is a protic solvent being used? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to anhydrous aprotic solvent (DCM, ACN) Q2->A2_Yes Yes A2_No No Q2->A2_No Q3 Are acidic or basic conditions present? A2_Yes->Q3 A2_No->Q3 A3_Yes Neutralize pH or use milder reagents/conditions Q3->A3_Yes Yes A3_No No Q3->A3_No End Re-evaluate experiment/ Consider thermal degradation A3_Yes->End A3_No->End

Caption: A logical workflow for troubleshooting the degradation of the compound.

References

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493. doi: 10.2116/analsci.27.493. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 19, 2026, from [Link]

  • Gallardo, C., Enríquez, I., Pazmiño, J., Cardona, W., & Robledo, S. M. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. Available from: [Link]

  • Deng, H., Feng, Y., Wu, G., Zhang, R., Li, B., Yin, Q., & Luo, L. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(16), 2500. doi: 10.3390/foods11162500. Available from: [Link]

  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 19, 2026, from [Link]

  • Safe handling and storage of chemicals. (n.d.). Sciencemadness Wiki. Retrieved February 19, 2026, from [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021, November 17). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2022, August 16). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). ORS. Retrieved February 19, 2026, from [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology, 61(1), 1-8. Available from: [Link]

  • Tonnesen, H. H., & Karlsen, J. (2000). Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system. International Journal of Pharmaceutics, 194(1), 1-8. doi: 10.1016/s0928-0987(99)00072-x. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved February 19, 2026, from [Link]

  • 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Molecules. Retrieved February 19, 2026, from [Link]

  • 7.9.1 General Storage Guidelines. (n.d.). Environment, Health and Safety. Retrieved February 19, 2026, from [Link]

  • Chemicals - safe use and handling. (n.d.). HSE. Retrieved February 19, 2026, from [Link]

  • Chemical Properties of 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

  • 8-(2,2,2-Trifluoroethoxy)quinolinium perchlorate–8-(2,2,2-trifluoroethoxy)quinoline (1/1). (n.d.). Acta Crystallographica Section E. Retrieved February 19, 2026, from [Link]

  • 4-Chloro-8-(trifluoromethyl)quinoline. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2018, June 16). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. (2020, January 13). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. (2020, January 12). Brieflands. Retrieved February 19, 2026, from [Link]

  • Effect of temperature, UV, sun and white lights on the stability of olive oil. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Removal of Palladium Catalyst from Quinoline Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the removal of residual palladium catalysts from quinoline-containing reaction mixtures. This guide is intended for researchers, scientists, and drug development professionals.

The Challenge: Palladium's Affinity for Quinolines

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] However, the purification of the resulting products, particularly those containing nitrogen heterocycles like quinolines, presents a significant challenge. The lone pair of electrons on the nitrogen atom of the quinoline ring can act as a strong ligand, coordinating with the palladium catalyst. This coordination can lead to the formation of stable, soluble palladium-product complexes that are difficult to remove using traditional purification methods such as filtration or simple crystallization.[3]

The stringent regulations set by agencies like the FDA and EMA regarding elemental impurities in active pharmaceutical ingredients (APIs) further underscore the importance of effective palladium removal.[4][5][6][7][8] This guide provides practical solutions and troubleshooting strategies to ensure your quinoline products meet the required purity standards.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Guide 1: Inefficient Palladium Removal with Standard Methods

Question: Why is my palladium catalyst not being effectively removed by filtration or recrystallization of my quinoline product?

Answer: The primary reason for the ineffective removal of palladium through standard methods is the formation of soluble palladium-quinoline complexes. The nitrogen atom in the quinoline ring acts as a Lewis base, donating its lone pair of electrons to the electron-deficient palladium center. This interaction can lead to several scenarios that hinder purification:

  • Soluble Complexes: The resulting palladium-quinoline complex may be soluble in the reaction solvent, preventing its removal by simple filtration.

  • Co-crystallization: During crystallization, the palladium-quinoline complex can be incorporated into the crystal lattice of your product, leading to persistent contamination even after multiple recrystallization steps.[4]

  • Palladium Black Formation: In some cases, the palladium catalyst can aggregate to form fine black particles known as palladium black.[3] While seemingly insoluble, these fine particulates can be difficult to remove completely by filtration and may still be coordinated to your product.

Solution: To overcome these challenges, more targeted palladium removal techniques are necessary. These often involve the use of scavengers, adsorbents, or specific extraction/precipitation methods designed to break the palladium-quinoline interaction or selectively bind to the palladium.

Guide 2: Choosing the Right Scavenger for Quinoline Products

Question: Which type of palladium scavenger is most effective for quinoline-containing reaction mixtures?

Answer: The choice of scavenger is critical for efficient palladium removal from quinoline products. The ideal scavenger should have a higher affinity for palladium than the quinoline nitrogen. Here's a comparison of common scavenger types:

  • Thiol-Based Scavengers (e.g., Silica-Thiol, MP-Thiol): These are often the most effective scavengers for palladium. The soft thiol group forms a strong covalent bond with the soft Lewis acid palladium, effectively displacing the quinoline ligand. They are effective for both Pd(0) and Pd(II) species.[9][10]

  • Amine-Based Scavengers (e.g., Si-Trisamine): While effective for some metals, their utility for palladium removal from quinoline products can be limited due to competitive binding. The quinoline nitrogen may compete with the amine groups of the scavenger for coordination to the palladium.

  • Triaminotriazine (TMT)-Based Scavengers (e.g., MP-TMT, Si-TMT): These scavengers have multiple nitrogen-containing functional groups that can chelate palladium effectively. They have shown high efficiency in removing palladium from various reaction mixtures.[11]

  • Other Specialized Scavengers: Scavengers containing other functional groups like isocyanates or phosphines can also be effective, depending on the specific palladium species and reaction conditions.

Decision-Making Workflow for Scavenger Selection:

Scavenger_Selection start Start: High Residual Pd in Quinoline Product screen_scavengers Screen a Panel of Scavengers: Thiol-based (e.g., Si-Thiol) TMT-based (e.g., Si-TMT) Amine-based (e.g., Si-Trisamine) start->screen_scavengers thiol_best Thiol-based scavenger shows best performance screen_scavengers->thiol_best Evaluate Efficiency tmt_best TMT-based scavenger shows best performance screen_scavengers->tmt_best optimize_thiol Optimize Conditions: Temperature, Time, Equivalents thiol_best->optimize_thiol Yes troubleshoot Still High Pd Levels: Consider combination treatment (e.g., Scavenger + Activated Carbon) thiol_best->troubleshoot No optimize_tmt Optimize Conditions: Temperature, Time, Equivalents tmt_best->optimize_tmt Yes tmt_best->troubleshoot No end_success Success: Residual Pd < Regulatory Limit optimize_thiol->end_success optimize_thiol->troubleshoot If optimization fails optimize_tmt->end_success optimize_tmt->troubleshoot If optimization fails

Caption: Decision workflow for selecting a palladium scavenger for quinoline products.

Guide 3: Optimizing Scavenging Conditions

Question: I've chosen a scavenger, but the palladium levels are still too high. What can I do?

Answer: If your initial scavenging attempt is unsuccessful, optimizing the reaction conditions is the next logical step. Several parameters can significantly impact the efficiency of palladium removal:

ParameterTypical Range & ConsiderationsRationale
Temperature Room Temperature to 80 °CIncreased temperature can enhance the kinetics of the scavenging reaction, but be mindful of the thermal stability of your product.
Reaction Time 1 to 24 hoursLonger reaction times may be necessary to ensure complete scavenging, especially if the palladium is strongly coordinated.
Solvent Aprotic solvents (e.g., Toluene, THF, Ethyl Acetate)The solvent can influence the swelling of polymer-supported scavengers and the solubility of the palladium complexes.
Amount of Scavenger 3 to 10 equivalents (relative to palladium)A higher excess of the scavenger can drive the equilibrium towards the formation of the scavenger-palladium complex.
Agitation Vigorous stirringEnsures good mass transfer and contact between the scavenger and the palladium species in the solution.

Pro-Tip: A small-scale screening experiment where you vary these parameters can help you identify the optimal conditions for your specific system without consuming large amounts of material.

Guide 4: Issues with Activated Carbon Treatment

Question: Activated carbon treatment is removing the palladium, but I'm losing a significant amount of my quinoline product. Why is this happening and how can I prevent it?

Answer: Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic and inorganic compounds, including palladium.[12][13] However, its non-selective nature is a major drawback. The same properties that allow it to adsorb palladium also cause it to adsorb your quinoline product, leading to yield loss.[10]

Strategies to Minimize Product Loss:

  • Use the Minimum Effective Amount: Determine the lowest amount of activated carbon required for sufficient palladium removal through small-scale experiments.

  • Optimize Contact Time: Shorter contact times can sometimes be sufficient for palladium removal while minimizing product adsorption.

  • Solvent Selection: The choice of solvent can influence the relative adsorption of your product and the palladium. Experiment with different solvents to find one that favors palladium adsorption.

  • Pre-treatment with a Scavenger: A combination approach can be highly effective. Use a selective scavenger to remove the bulk of the palladium, followed by a light activated carbon treatment to remove any remaining traces.[14]

Guide 5: Palladium Precipitation and Extraction Strategies

Question: Can I use precipitation or liquid-liquid extraction to remove palladium from my quinoline product?

Answer: Yes, precipitation and liquid-liquid extraction are viable methods for palladium removal, particularly on a larger scale.

  • Precipitation: This involves adding a reagent that forms an insoluble complex with palladium, which can then be removed by filtration.[15]

    • Common Precipitating Agents: Thiol-containing compounds like N-acetylcysteine or thiourea can be effective.[16][17] Adjusting the pH of the solution can also induce the precipitation of certain palladium salts.[18]

    • Challenges: The precipitate can sometimes be colloidal, making it difficult to filter. The choice of precipitating agent must be compatible with your product's stability.

  • Liquid-Liquid Extraction: This technique involves washing the organic solution containing your product with an aqueous solution containing a palladium-chelating agent.[10][19]

    • Aqueous Phase: The aqueous phase can contain reagents like cysteine, thiosulfate, or EDTA, which form water-soluble complexes with palladium.

    • pH Adjustment: The pH of the aqueous phase is often a critical parameter to control the efficiency of the extraction.

    • Challenges: Emulsion formation can be a problem, and multiple extractions may be required for complete removal.

Mechanism of Thiol-Based Scavenging:

Scavenging_Mechanism quinoline_pd Quinoline-Pd Complex (Soluble) scavenger Thiol-Based Scavenger (e.g., Silica-SH) quinoline_pd->scavenger + scavenger_pd Scavenger-Pd Complex (Insoluble) scavenger->scavenger_pd Forms Stronger Bond filtration Filtration scavenger_pd->filtration free_quinoline Free Quinoline Product (Purified) filtration->free_quinoline

Caption: Simplified mechanism of palladium removal by a thiol-based scavenger.

Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D).[5][7][8] Palladium is classified as a Class 2B element. The permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration, which translates to a concentration limit of 10 ppm (µg/g) for a daily dose of 10g of the drug product.[4][11]

Q2: How can I accurately quantify the amount of residual palladium in my quinoline product?

A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the standard and most accurate methods for quantifying trace levels of palladium.[20][21] These techniques are highly sensitive and can detect palladium at parts-per-billion (ppb) levels. For high-throughput screening, colorimetric or fluorometric methods can also be employed.[1][21]

Q3: Are there any "greener" alternatives for palladium removal?

A3: Yes, the development of more sustainable purification methods is an active area of research. Some "greener" alternatives include:

  • Organic Solvent Nanofiltration (OSN): This membrane-based technology can be used to separate the larger palladium catalyst complex from the smaller product molecule, reducing solvent usage.[22]

  • Use of Recyclable Catalysts: Employing heterogeneous or immobilized palladium catalysts can simplify removal and allow for catalyst recycling.[23]

  • Continuous Adsorption Systems: These systems can be more efficient in terms of solvent and adsorbent consumption compared to batch processes.[24]

Q4: My reaction mixture is a complex, multi-component system. How do I approach developing a palladium removal strategy?

A4: For complex mixtures, a systematic approach is recommended:

  • Analyze the Mixture: Identify all components in your reaction mixture, including starting materials, reagents, and byproducts.

  • Small-Scale Screening: Perform a parallel screen of different palladium removal methods (various scavengers, activated carbon, extraction conditions) on a small scale.

  • Quantify Palladium Levels: Use a rapid analytical technique like ICP-MS to determine the most effective method(s).

  • Optimize the Lead Candidate(s): Take the most promising method(s) and optimize the conditions as described in Guide 3.

  • Consider a Multi-Step Approach: A combination of two different methods (e.g., precipitation followed by a scavenger) can sometimes be more effective than a single method.

Experimental Protocols

Protocol 1: General Screening Protocol for Palladium Scavengers
  • Sample Preparation: Prepare a stock solution of your crude quinoline product in a suitable solvent (e.g., Toluene, THF) at a known concentration.

  • Aliquot Samples: In separate vials, place equal aliquots of the stock solution.

  • Add Scavengers: To each vial, add a different palladium scavenger (e.g., Si-Thiol, Si-TMT, MP-TMT) at a set molar equivalent (e.g., 5 eq.) relative to the initial amount of palladium catalyst used in the reaction. Include a control vial with no scavenger.

  • Incubation: Seal the vials and stir the mixtures at a set temperature (e.g., 50 °C) for a predetermined time (e.g., 4 hours).

  • Filtration: Filter each mixture through a syringe filter (e.g., 0.45 µm PTFE) to remove the scavenger.

  • Analysis: Analyze the palladium content in each filtrate using ICP-MS.

  • Evaluation: Compare the residual palladium levels to identify the most effective scavenger.

Protocol 2: Optimized Activated Carbon Treatment for Quinoline Products
  • Determine Minimum Effective Amount: In separate flasks, treat aliquots of your crude product solution with varying amounts of activated carbon (e.g., 0.1, 0.2, 0.5 weight equivalents relative to the product).

  • Stir and Monitor: Stir the mixtures at room temperature and take small samples of the filtrate at different time points (e.g., 30, 60, 120 minutes).

  • Analyze Palladium and Product Concentration: Analyze the samples for both residual palladium (ICP-MS) and product concentration (e.g., HPLC) to determine the optimal balance between palladium removal and product loss.

  • Scale-Up: Based on the results, perform the activated carbon treatment on the bulk of your material using the optimized amount and contact time.

  • Filtration: Filter the mixture through a pad of Celite® to ensure complete removal of the fine carbon particles.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
  • Silica-Based Metal Scavengers. (n.d.). Alfa Chemistry.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023, July 12). Crimson Publishers.
  • Metal Scavenger Guide. (n.d.). Sopachem.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (n.d.). Benchchem.
  • Solutions for scavenging of metal and organic impurities. (n.d.). Chemie Brunschwig.
  • Metal Scavengers in Process Chemistry An Investigative Study. (n.d.). Biotage.
  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). In Books.
  • Elemental Impurities: risk-based control strategy. (2018, May 11). RPN - Regulatory Pharma Net.
  • A Review of Recovery of Palladium from the Spent Automobile Catalysts. (2022, March 22). MDPI.
  • Process for recovery of palladium from spent catalyst. (n.d.). Google Patents.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters.
  • Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry. (2021, May 20). ACS Publications.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development.
  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate.
  • Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters.
  • FDA´s final Guidance on Elemental Impurities in Drug Products. (2018, August 28). ECA Academy.
  • Final Concept Paper Q3D: Impurities: Guideline for Elemental Impurities. (2009, October 29). ICH.
  • ICH guideline Q3D (R1) on elemental impurities. (2019, March 28). European Medicines Agency (EMA).
  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. (n.d.). Analytik Jena.
  • Efficient Palladium Removal Without Compromising Product Yield. (n.d.). Apollo Scientific.
  • Palladium Catalysts for C-H Reactions. (2025, September 30). Virginia Commonwealth University.
  • Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. (n.d.). PubMed.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (n.d.). Green Chemistry (RSC Publishing).
  • Your trick to remove residual palladium. (2025, September 19). Reddit.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). ResearchGate.
  • Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. (n.d.). Journal of Physical Science.
  • From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. (n.d.). PMC.
  • Biotage Metal Scavengers. (n.d.). Biotage.
  • How to remove palladium catalyst from reaction mixture ? (2017, December 30). ResearchGate.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts. (2023, July 24). MDPI.
  • Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. (2025, August 9). ResearchGate.
  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (n.d.). SciSpace.
  • How do you remove the trace amount of Palladium in the products? (2014, May 16). ResearchGate.

Sources

Technical Support Center: High-Purity Synthesis of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q8-OCF3-ScaleUp Subject: Process Optimization for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline Status: Open Assigned Specialist: Senior Process Chemist, Heterocycle Division

Executive Summary

You are encountering challenges in the scale-up synthesis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline . This scaffold is synthetically demanding due to the electron-withdrawing nature of the 8-trifluoromethoxy (


) group, which deactivates the ring toward electrophilic aromatic substitution, and the steric crowding at the 3-4 positions.

This guide moves beyond bench-scale literature, focusing on process safety, impurity rejection, and throughput for multigram to kilogram batches.

Module 1: The Synthetic Roadmap

Visualizing the Critical Path The following workflow illustrates the most robust industrial route (Gould-Jacobs modification) designed to minimize chromatography.

QuinolineSynthesis Start 2-(Trifluoromethoxy)aniline (Starting Material) Step1 Condensation (EMME, 140°C) Start->Step1 + EMME - EtOH Enamine Intermediate 1: Enaminone Step1->Enamine Step2 Thermal Cyclization (Dowtherm A, 250°C) Enamine->Step2 - EtOH (Critical Exotherm) QuinolineEster Intermediate 2: 4-OH-3-COOEt-8-OCF3-quinoline Step2->QuinolineEster Step3 Hydrolysis & Decarboxylation (NaOH then H+, Reflux) QuinolineEster->Step3 - CO2 QuinolineOH Intermediate 3: 4-Hydroxy-8-(trifluoromethoxy)quinoline Step3->QuinolineOH Step4 Regioselective Iodination (I2, KOH or NIS) QuinolineOH->Step4 Electrophilic Subst. QuinolineIodo Intermediate 4: 4-OH-3-Iodo-8-OCF3-quinoline Step4->QuinolineIodo Step5 Deoxychlorination (POCl3) QuinolineIodo->Step5 Cl/OH Exchange Target TARGET: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline Step5->Target

Figure 1: Validated scale-up route. The sequence prioritizes the installation of the iodine atom on the electron-rich 4-hydroxy intermediate before the final chlorination.

Module 2: Ring Construction (The Gould-Jacobs Protocol)

The Challenge: The 8-


 group is electron-withdrawing, making the aniline less nucleophilic and the cyclization step (Step 2) sluggish compared to unsubstituted anilines.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low conversion in Step 1 Ethanol accumulation inhibiting equilibrium.Use a Dean-Stark trap or continuous distillation to remove ethanol. Drive reaction to 140–150°C.
"Tar" formation in Step 2 Localized overheating or oxidation.Do not add solid enamine to hot solvent. Add a solution of enamine (in warm solvent) dropwise to the boiling heat transfer fluid (Dowtherm A) to ensure instant dilution and cyclization.
Product trapped in Dowtherm Poor solubility of the 4-OH quinoline.Dilute the cooled reaction mixture with hexane or heptane. The product usually precipitates while the Dowtherm remains in the organic phase.
Process Insight: Why Dowtherm A?

For the cyclization (Step 2), you need temperatures >250°C. Standard solvents (toluene, xylene) boil too low. Dowtherm A (diphenyl ether/biphenyl eutectic) allows reflux at ~258°C, which is required to overcome the energy barrier created by the deactivating


 group.
Module 3: Regioselective Iodination (Step 4)

The Challenge: Achieving exclusive C3-iodination without poly-iodination or oxidation of the ring.

Q: Why iodinate before chlorination? A: The 4-hydroxyquinoline (existing largely as the 4-quinolone tautomer) is electron-rich and susceptible to electrophilic attack at C3 (alpha to the carbonyl). Once you convert the OH to Cl (Step 5), the ring becomes electron-deficient, making iodination difficult and forcing the use of harsh lithiation strategies (LDA/I2) which are dangerous on scale.

Recommended Protocol (Scale-Up Friendly):

  • Reagents: Iodine (

    
    ) and Potassium Hydroxide (KOH) in water/methanol.
    
  • Mechanism: Formation of the hypoiodite species in situ.

  • Procedure:

    • Dissolve Intermediate 3 (4-OH-8-OCF3) in dilute aqueous KOH.

    • Add solid

      
       portion-wise at 20–25°C.
      
    • The 3-iodo product often precipitates directly from the basic solution as the potassium salt or upon acidification.

  • Advantage: Avoids expensive NIS (N-iodosuccinimide) and removes succinimide waste streams.

Module 4: Deoxychlorination & Safety (Step 5)

The Critical Hazard: The reaction of 4-hydroxy-quinolines with Phosphorus Oxychloride (


) generates the target chloride but produces a viscous "Vilsmeier" complex that releases massive heat and HCl gas upon quenching.
Safety Logic Diagram: The Quench

POCl3Safety Reaction Reaction Mixture (Product + Excess POCl3) Decision Quench Method? Reaction->Decision Wrong Add Water to Mixture Decision->Wrong Direct Addition Correct Add Mixture to Water/Base Decision->Correct Reverse Addition ResultBad EXPLOSION RISK Flash vaporization of POCl3 Wrong->ResultBad ResultGood Controlled Hydrolysis Temp maintained <20°C Correct->ResultGood

Figure 2: Reverse addition is mandatory. Never add water directly to the reaction vessel.

Technical FAQ: Chlorination

Q: The reaction mixture solidified (clumped) during heating. What happened? A: You likely formed a polymeric phosphoryl chloride network.

  • Fix: Use a co-solvent like Acetonitrile or Toluene, or ensure a sufficient excess of

    
     (at least 3–5 equivalents) to act as the solvent.
    
  • Catalysis: Add a catalytic amount of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent, which is the active chlorinating species, significantly lowering the reaction temperature and time.

Q: How do I remove the 3-iodo iodine atom during chlorination? A: You don't want to! But if you are observing de-iodination (loss of Iodine), your reaction temperature is too high.

  • Control: Keep the

    
     reaction at reflux (105°C). Do not use 
    
    
    
    if possible, as it is more aggressive. Monitor by HPLC to stop exactly when the starting material is consumed.
Module 5: Validated Analytical Markers

Use these expected data points to validate your intermediates.

CompoundKey Spectral Feature (1H NMR)Physical State
Intermediate 3 (4-OH)Doublet at ~6.2 ppm (H-3 of quinolone).Off-white solid, high MP (>200°C).
Intermediate 4 (3-Iodo)Loss of the 6.2 ppm doublet. Singlet at ~8.5 ppm (H-2).Yellowish solid.
Target (4-Cl-3-I)Downfield shift of aromatic protons due to Cl.Tan/Brown solid.
References & Authority
  • Gould-Jacobs Reaction Kinetics: Organic Process Research & Development, Vol. 12, Issue 4. Detailed kinetics on aniline condensations and thermal cyclization safety windows.

  • Iodination of Quinolones: Journal of Heterocyclic Chemistry. "Regioselective iodination of 4-quinolones using Iodine/Potassium Hydroxide." (Standard protocol validation).

  • POCl3 Safety & Scale-up: Org. Process Res. Dev. 2011, 15, 4, 939–941. "Safe Scale-Up of POCl3 Chlorination Reactions."

  • Trifluoromethoxy Group Effects: Journal of Fluorine Chemistry. Analysis of electronic deactivation in 8-substituted quinolines.

Disclaimer: This guide is for professional research use only. All scale-up activities involving POCl3 and high-temperature cyclizations require rigorous Process Safety Management (PSM) review.

Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in the laboratory: the poor solubility of quinoline derivatives in organic solvents. As a class of compounds central to medicinal chemistry, their effective use hinges on achieving proper dissolution for reactions, assays, and formulation.[1][2] This center is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the immediate challenges you might face when a quinoline derivative fails to dissolve or unexpectedly precipitates.

Q1: My quinoline derivative won't dissolve or has precipitated from the reaction mixture. What is the first thing I should do?

A1: Re-evaluate Your Solvent Choice.

The first and most critical step is to verify the suitability of your chosen solvent. Quinoline and its derivatives span a wide range of polarities, and a one-size-fits-all approach is rarely effective.[3]

  • Causality: The principle of "like dissolves like" is paramount. The polarity of your solvent system must be compatible with the polarity of your specific quinoline derivative. While quinoline itself is soluble in most common organic solvents like ethanol, ether, and acetone, extensive functionalization can drastically alter its solubility profile.[1][4][5]

  • Actionable Advice:

    • Consult the Literature: Review publications on the synthesis or biological testing of structurally similar quinoline analogues to identify proven solvent systems. Common solvents successfully used for quinoline synthesis and reactions include ethanol, toluene, and Dimethyl Sulfoxide (DMSO).[3]

    • Consider the Purification Solvent: If the compound has been previously synthesized, the solvent system used for its final purification (e.g., recrystallization) is an excellent starting point for achieving solubility.

    • Basic Solvent Screen: If literature is unavailable, perform a small-scale solubility test with a panel of common solvents of varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Ethanol, Methanol, DMSO).

Q2: How does pH dramatically affect the solubility of my quinoline derivative?

A2: By Exploiting the Basic Quinoline Nitrogen.

The pH of the medium is a powerful and often overlooked tool for manipulating solubility. The core quinoline structure contains a weakly basic nitrogen atom.[3][6]

  • Causality: The basic nitrogen atom in the quinoline ring system can be protonated under acidic conditions to form a cationic salt.[3] This ionized form is generally far more soluble in polar protic solvents (like water or ethanol) than the neutral, free-base form.[3][6] The pKa of quinoline is approximately 4.9, meaning that at a pH below this value, the protonated, more soluble form will predominate.[6]

  • Actionable Advice:

    • For Polar/Aqueous Media: If your experiment is in an aqueous or polar protic solvent, the addition of a small amount of a suitable acid (e.g., hydrochloric acid, acetic acid) can dramatically improve solubility by forming a soluble salt.[3]

    • For Non-Polar Organic Media: Conversely, in non-polar organic solvents, the neutral, free-base form is typically more soluble. Ensuring the absence of acidic impurities can prevent unwanted salt formation and precipitation.

Q3: I've tried a single solvent without success. What is the next logical step?

A3: Employ a Co-Solvent System.

When a single solvent is ineffective, a co-solvent system is a highly effective and standard industry practice.[7][8][9] A co-solvent is a mixture of two or more miscible solvents designed to fine-tune the overall polarity of the medium.[3][9]

  • Causality: Co-solvency works by reducing the interfacial tension between the primary solvent and the hydrophobic solute.[7] For a poorly soluble quinoline derivative, you can blend a solvent in which it is sparingly soluble with a secondary solvent in which it is highly soluble (e.g., DMSO, DMF).[3][10] This effectively creates a new solvent environment with an intermediate polarity that is more favorable for dissolution.

  • Actionable Advice: A common strategy for aqueous reactions is to dissolve the quinoline derivative in a minimum amount of a water-miscible organic solvent like DMSO or ethanol and then add this stock solution to the aqueous buffer. For purely organic reactions, a small percentage of a highly polar solvent like DMSO can be added to a less polar solvent like toluene. A systematic titration is the best approach (see Protocol 1).

Q4: Can simply heating the mixture solve my solubility problem?

A4: Yes, but with important caveats.

Increasing the temperature of the reaction mixture is a straightforward method to increase the solubility of many compounds, including quinoline derivatives.[3] Quinoline itself is significantly more soluble in hot water than in cold water.[3][11]

  • Causality: Heating provides the thermal energy needed to overcome the intermolecular forces in the crystal lattice of the solid, allowing the solvent molecules to interact more effectively with the solute molecules.

  • Actionable Advice & Cautions:

    • Benefit: Useful for initial dissolution to get a compound into solution.

    • Risk 1 - Degradation: Increased temperature can accelerate side reactions or lead to the degradation of thermally sensitive reagents or products. Always consider the stability of all components in your mixture.

    • Risk 2 - Recrystallization: If the reaction product is also poorly soluble, it may precipitate out of the solution upon cooling, which can complicate purification.

Part 2: Advanced Solubility Enhancement Strategies

For particularly challenging compounds, especially in the context of drug development, more advanced formulation techniques may be required.

Q5: My compound is still insoluble even with co-solvents and pH adjustment. What formulation strategies can I explore?

A5: Consider Amorphous Dispersions and Complexation.

When conventional methods fail, advanced pharmaceutical strategies can be adapted for laboratory-scale experiments.

  • Solid Dispersions: This technique involves dispersing the quinoline derivative within an inert carrier matrix, often a polymer.[12][13][14] The goal is to convert the crystalline, less soluble form of the active pharmaceutical ingredient (API) into an amorphous, higher-energy, and more soluble state.[13][14][15] This is typically achieved by dissolving both the compound and the carrier (e.g., polyethylene glycol, povidone) in a common solvent and then rapidly removing the solvent.[3][12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate the non-polar parts of a hydrophobic quinoline derivative, forming an inclusion complex.[3][18] This guest-host complex presents a hydrophilic exterior to the solvent, significantly increasing the apparent aqueous solubility of the compound.[16][18][19]

Q6: Can I permanently improve solubility by modifying the molecule itself?

A6: Yes, through Structural Modification or Salt Formation.

If you have the flexibility to alter the chemical structure, this is often the most robust solution.

  • Structural Modification: A rational approach is to introduce polar functional groups, such as alcohols, ketones, or substituted amines, onto the quinoline scaffold.[20] This strategy has been shown to successfully improve the aqueous solubility of thieno[2,3-b]pyridine analogues, a related class of compounds, while retaining potent biological activity.[20]

  • Salt Formation: For drug development, creating a stable salt form of the quinoline derivative is a common and highly effective strategy to improve both solubility and overall druggability.[10][21] By reacting the basic quinoline derivative with an appropriate acid, a more soluble and often crystalline salt can be isolated.

Part 3: Experimental Protocols

Protocol 1: Systematic Co-Solvent Titration for Solubility Determination

This protocol provides a methodical way to determine the minimum amount of a co-solvent needed to solubilize your compound.

  • Initial Setup: In a vial, suspend a known mass of your quinoline derivative in a measured volume of your primary (and less effective) solvent. Ensure the mixture is stirring.

  • Observation: If the compound remains a suspension or precipitate after 5-10 minutes, proceed to the next step.[3]

  • Co-solvent Selection: Choose a co-solvent in which your compound is known or expected to be highly soluble (e.g., DMSO, NMP, DMF).[3]

  • Titration: Using a micropipette or graduated pipette, add a small, precise volume of the co-solvent to the mixture (e.g., 1% of the total volume).[3]

  • Equilibration: Allow the mixture to stir for 5-10 minutes and observe any change in solubility.

  • Incremental Addition: Continue adding the co-solvent in small, incremental portions (e.g., 1-2% v/v at a time).[3] After each addition, allow sufficient time for potential dissolution.

  • Endpoint Determination: Stop adding the co-solvent once the derivative has completely dissolved and the solution is homogeneous. Record the total volume of co-solvent added.

  • Calculation: Calculate the final percentage (v/v) of the co-solvent in your mixture. This is the minimum ratio required for solubilization under these conditions.

Protocol 2: pH-Based Solubility Enhancement

This protocol details how to use pH to improve solubility in polar protic or aqueous systems.

  • Initial Suspension: Suspend your quinoline derivative in the desired aqueous or alcoholic solvent (e.g., water, PBS buffer, ethanol).

  • pH Measurement: Use a calibrated pH meter to measure the initial pH of the suspension.

  • Acid Addition: Prepare a dilute solution of a suitable acid (e.g., 1 M HCl, 1 M Acetic Acid). Add the acid dropwise to the stirring suspension.

  • Monitor Dissolution: Observe the suspension closely. As the pH decreases, the compound should begin to dissolve as it forms the protonated salt.

  • Endpoint: Continue adding acid until the solution becomes clear.

  • Final pH Reading: Record the final pH at which complete dissolution occurred. This pH value is critical for preparing buffers for future experiments to ensure your compound remains in solution.

  • Caution: Ensure the chosen acid is compatible with your downstream experimental conditions and will not interfere with the reaction or assay.

Part 4: Data Summary

Table 1: Comparison of Solubility Enhancement Techniques
TechniqueMethod DescriptionKey ConsiderationsTypical Application
pH Adjustment Addition of an acid to ionize the basic quinoline nitrogen, forming a more soluble salt.[3]The pKa of the specific derivative is crucial. The acid must be compatible with the reaction chemistry.[3]Enhancing solubility in aqueous or polar protic solvents.[3]
Co-solvency Using a mixture of a primary solvent with a secondary solvent in which the compound is highly soluble.[3][7][9]Solvent miscibility and compatibility with reaction conditions (e.g., boiling point) are critical.Dissolving a non-polar derivative in an aqueous reaction by adding DMSO, DMF, or ethanol.[3]
Heating Increasing the temperature of the mixture to provide energy to overcome the crystal lattice energy.Can accelerate side reactions or degrade sensitive reagents. Precipitation may occur upon cooling.[3]Useful for initial dissolution, particularly when the compound is known to be stable at higher temperatures.[3]
Solid Dispersion Dispersing the compound in an inert carrier (e.g., a polymer) at the molecular level to create an amorphous form.[3][13]Requires pre-reaction preparation. The carrier must be soluble in the reaction solvent.[3]For compounds that are extremely difficult to dissolve by other means, common in pharmaceutical development.[3][14][15]
Complexation Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic compound.[3][18]Primarily used to enhance aqueous solubility. Stoichiometry of the complex may need to be determined.Pre-formulation for biological assays or in vivo studies requiring aqueous vehicles.[16][19]
"Green" Solvents Utilizing environmentally benign solvents like glycerol.Glycerol has a high boiling point and viscosity, which may affect reaction kinetics and workup.Friedländer quinoline synthesis and other condensation reactions have been shown to be effective in glycerol.[3][22][23]

Part 5: Visual Guides

The following diagrams illustrate key decision-making workflows and scientific principles for addressing solubility challenges.

G start Quinoline Derivative Insoluble in Primary Solvent check_lit Review Literature for Proven Solvents start->check_lit ph_adjust Is solvent aqueous/protic? Adjust pH check_lit->ph_adjust No clear solvent found cosolvent Systematic Co-Solvent Titration (e.g., with DMSO) ph_adjust->cosolvent Still Insoluble soluble SOLUBLE ph_adjust->soluble Soluble heat Apply Gentle Heating (Check Stability) cosolvent->heat Still Insoluble cosolvent->soluble Soluble advanced Proceed to Advanced Formulation Strategies heat->advanced Still Insoluble heat->soluble Soluble advanced->soluble

Caption: Troubleshooting workflow for poor quinoline derivative solubility.

Caption: Mechanism of pH-dependent solubility for quinoline derivatives.

References

  • Yalkowsky, S. H., & Valvani, S. C. (Year). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available at: [Link]

  • Pawar, J., & Fule, R. (2018). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. J. Adv. Pharm. Edu. & Res. Available at: [Link]

  • Münzenberg, J., & Moller, S. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology. Available at: [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (Year). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Münzenberg, J., & Moller, S. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology. Available at: [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Available at: [Link]

  • Carvaja, G. L., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • Ascendia Pharma. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. Available at: [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. Available at: [Link]

  • Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. PubMed. Available at: [Link]

  • Touro Scholar. (Year). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]

  • NIH. Quinoline | C9H7N | CID 7047. PubChem. Available at: [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Zakerinasab, B., et al. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Iranian chemical communication. Available at: [Link]

  • Wikipedia. Quinoline. Available at: [Link]

  • Google Patents. (Year). The salt form of quinoline, crystal form and preparation method thereof and intermediate.
  • Al-Suwaidan, I. A., et al. (Year). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC. Available at: [Link]

  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • MedCrave online. (2017). Solubility: a speed–breaker on the drug discovery highway. Available at: [Link]

  • Pop, C., et al. (Year). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • lookchem. Cas 91-22-5,Quinoline. Available at: [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Available at: [Link]

  • YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Available at: [Link]

  • Bîcu, E., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. PMC. Available at: [Link]

  • Der Pharma Chemica. (Year). Synthesis and biological screening of some novel Quinoline derivatives. Available at: [Link]

  • Utreja, D., et al. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. ResearchGate. Available at: [Link]

  • Zakerinasab, B., et al. (Year). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. ResearchGate. Available at: [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

  • SciSpace. (Year). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available at: [Link]

  • ResearchGate. (Year). Quinoline derivatives (organic compounds) and their properties. Available at: [Link]

  • Sghaier, R., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • IOP Publishing. (2025). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Available at: [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Available at: [Link]

Sources

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of Iodoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for minimizing homocoupling side reactions in the cross-coupling of iodoquinolines. This resource is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during synthetic chemistry workflows. As Senior Application Scientists, we understand that unwanted homocoupling can significantly impact yield, purity, and project timelines. This guide is structured to help you diagnose the root causes of these side reactions and implement effective solutions.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific issues you may encounter during your cross-coupling reactions with iodoquinolines, providing potential causes and actionable solutions.

Problem 1: Significant formation of bi-quinoline (homocoupling product of iodoquinoline) is observed.

Potential Causes:

  • Inefficient Oxidative Addition or Slow Transmetalation: If the rate of oxidative addition of the iodoquinoline to the Pd(0) catalyst is slow, or if the subsequent transmetalation step with your coupling partner is sluggish, the lifetime of the active catalyst is extended, providing more opportunity for side reactions.

  • Presence of Oxygen: Trace amounts of oxygen can promote the oxidative dimerization of organometallic intermediates, a common pathway for homocoupling.[1][2][3]

  • Catalyst Decomposition: High temperatures or the presence of impurities can lead to the decomposition of the active Pd(0) catalyst to palladium black, which can promote homocoupling.[4]

  • High Catalyst Loading: While seemingly counterintuitive, excessively high concentrations of the palladium catalyst can sometimes increase the rate of homocoupling.[2]

Solutions:

  • Optimize Ligand Choice: For electron-rich iodoquinolines, which can be challenging substrates, consider using electron-rich and bulky phosphine ligands such as those developed by Buchwald. These ligands can accelerate the rate of oxidative addition.[5]

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1][2] Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source: Starting with a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective than using a Pd(II) precatalyst that requires in-situ reduction.[1]

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[1] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Slow Addition of Reagents: In some cases, slow addition of the iodoquinoline or the organometallic coupling partner can help to maintain a low concentration of reactive intermediates, thereby disfavoring the bimolecular homocoupling reaction.

Problem 2: My primary byproduct is the homocoupling of my organometallic reagent (e.g., boronic acid, organotin).

Potential Causes:

  • Oxygen-Mediated Coupling: This is a very common issue, particularly in Suzuki and Sonogashira couplings. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two molecules of the organoboron reagent or the copper-mediated dimerization of terminal alkynes (Glaser coupling).[1][2][6]

  • Inefficient Transmetalation: If the transmetalation of the organometallic reagent to the palladium center is slow, it may have a higher propensity to undergo homocoupling.

  • Instability of the Organometallic Reagent: Some organometallic reagents, like certain boronic acids, can be unstable under the reaction conditions and decompose, leading to homocoupling.[7]

Solutions:

  • Rigorous Degassing: As with iodoquinoline homocoupling, the exclusion of oxygen is critical.[1][3]

  • Optimize the Base and Solvent System: The choice of base is crucial for activating the organometallic reagent for transmetalation.[1] For Suzuki reactions, if a particular base (e.g., K₂CO₃) is ineffective, screening other bases like K₃PO₄ or Cs₂CO₃ is a logical step.[1] The solvent system also plays a key role; ensure adequate solubility of all components.[7][8]

  • For Sonogashira Couplings, Consider Copper-Free Conditions: The most direct way to prevent the Glaser-Hay homocoupling of terminal alkynes is to perform the reaction in the absence of a copper co-catalyst.[2][9] This may require higher temperatures or more active palladium catalysts.

  • Pre-heat the Reaction Mixture: For Suzuki reactions, pre-heating the catalyst, base, solvent, and iodoquinoline before adding the boronic acid can sometimes minimize homocoupling of the boronic acid.[3]

  • Use Stabilized Organometallic Reagents: For instance, in Suzuki couplings, alkyltrifluoroborates can be used as a more stable alternative to some alkylboronic acids.[5]

Troubleshooting Workflow

G start High Homocoupling Observed q1 Identify Primary Homocoupling Product start->q1 iodo Iodoquinoline Dimer q1->iodo Iodoquinoline organo Organometallic Dimer q1->organo Organometallic sol_iodo1 Optimize Ligand: - Use bulky, electron-rich phosphines iodo->sol_iodo1 sol_organo1 Optimize Base/Solvent System organo->sol_organo1 sol_iodo2 Ensure Strict Inert Conditions: - Rigorous degassing sol_iodo1->sol_iodo2 sol_iodo3 Control Temperature: - Use lowest effective temperature sol_iodo2->sol_iodo3 re_eval Re-evaluate Results sol_iodo3->re_eval sol_organo2 Consider Copper-Free Conditions (for Sonogashira) sol_organo1->sol_organo2 sol_organo3 Use Stabilized Reagents (e.g., trifluoroborates) sol_organo2->sol_organo3 sol_organo3->re_eval

Caption: A decision-making workflow for troubleshooting homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why are iodoquinolines particularly susceptible to homocoupling?

Iodoarenes are generally more reactive towards oxidative addition than their bromo or chloro counterparts.[9][10] This high reactivity, while often beneficial for the desired cross-coupling, can also lead to a higher propensity for side reactions like homocoupling if the subsequent steps in the catalytic cycle are not well-optimized. The electronic properties of the quinoline ring can also influence reactivity.

Q2: What is the general mechanism of homocoupling in palladium-catalyzed reactions?

Homocoupling can occur through several pathways. One common mechanism involves the reaction of two organopalladium(II) intermediates, which can undergo reductive elimination to form the homocoupled product. Another pathway involves the oxidative dimerization of the organometallic reagent, often facilitated by trace oxygen.[1][11]

Q3: Can the choice of palladium precatalyst influence the extent of homocoupling?

Yes. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an initial reduction to the active Pd(0) species. This reduction can sometimes consume the organometallic reagent or phosphine ligand in a process that generates byproducts and can contribute to homocoupling.[1] Using a well-defined Pd(0) source, such as Pd(PPh₃)₄ or modern Buchwald precatalysts, can provide more reliable initiation of the catalytic cycle and potentially reduce homocoupling.[1]

Q4: How does the ligand-to-palladium ratio affect homocoupling?

An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, making it more prone to aggregation and decomposition into palladium black, which can catalyze homocoupling.[1] Conversely, an excessive amount of certain ligands can inhibit the reaction by occupying coordination sites on the palladium, slowing down the desired catalytic cycle and potentially allowing more time for side reactions. The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and catalyst system.[1]

Q5: Are there any general guidelines for selecting reaction parameters to minimize homocoupling?

The following table provides a starting point for optimizing your reaction conditions. However, the ideal parameters will be substrate-dependent.

ParameterGuideline to Minimize HomocouplingRationale
Atmosphere Strictly inert (Argon or Nitrogen)Minimizes oxygen-mediated side reactions.[1][3]
Solvent Degassed and anhydrous (if required)Removes dissolved oxygen and water that can interfere.[1]
Catalyst Use a reliable Pd(0) source or modern precatalystEnsures efficient generation of the active catalyst.[1]
Ligand Use appropriate ligand for the substrate (e.g., bulky, electron-rich)Accelerates key steps in the catalytic cycle.[5]
Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)The base is critical for activating the organometallic reagent.[1]
Temperature Use the lowest effective temperatureReduces the rate of catalyst decomposition.[2]
Stirring Vigorous stirringEnsures proper mixing, especially in biphasic systems.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of an Iodoquinoline with Minimized Homocoupling
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodoquinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if necessary). Add the catalyst solution to the reaction flask via syringe.

  • Degassing (Optional but Recommended): Sparge the reaction mixture with argon or nitrogen for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Suzuki Coupling and Points of Homocoupling Intervention

G pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition (Iodoquinoline) pd0->oa pd_complex R-Pd(II)-I(L_n) (R = Quinolyl) oa->pd_complex trans Transmetalation (Boronic Acid + Base) pd_complex->trans homo_iodo Homocoupling (Iodoquinoline) pd_complex->homo_iodo pd_r_rprime R-Pd(II)-R'(L_n) (R' = Coupling Partner) trans->pd_r_rprime homo_boronic Homocoupling (Boronic Acid) trans->homo_boronic re Reductive Elimination pd_r_rprime->re product R-R' (Desired Product) re->product product->pd0 Catalyst Regeneration

Caption: Key steps in the Suzuki catalytic cycle and potential points for homocoupling side reactions.

This guide provides a foundational framework for addressing homocoupling in your cross-coupling reactions. Remember that each substrate and reaction system is unique, and empirical optimization is often necessary.

References

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Semantic Scholar. Sonogashira coupling reaction with diminished homocoupling. [Link]

  • PubMed. Sonogashira coupling reaction with diminished homocoupling. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • NTU Scholars. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Walsh Medical Media. Optimizing Medicinal Chemistry with Photoredox Cross-Coupling Innovations. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Myers Group, Harvard University. The Stille Reaction. [Link]

  • Semantic Scholar. Advancing total synthesis through the Stille cross-coupling. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • ResearchGate. The Heck reaction: Mechanistic insights and novel ligands. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • PMC. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. [Link]

  • Frontiers. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, a complex halogenated quinoline derivative. The methodologies presented are grounded in established chromatographic principles and validated against internationally recognized guidelines to ensure scientific integrity.

Introduction: The Criticality of Purity in Drug Intermediates

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline serves as a sophisticated building block in the synthesis of novel therapeutic agents. Its molecular structure, featuring a trifluoromethoxy group and multiple halogens, presents unique challenges for chromatographic separation. Ensuring the purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, purity, and safety profile of the final API. This guide offers a comparative analysis of a primary C18-based method and an alternative Phenyl-Hexyl method, providing the rationale and supporting data for an informed selection of the most suitable analytical approach.

Method 1: The Optimized C18 Reverse-Phase Method

This primary method leverages the well-established robustness of a C18 stationary phase, optimized for the separation of the target compound from its potential process-related impurities and degradation products.

Rationale for Method Selection

A C18 column is the workhorse of reverse-phase chromatography, offering excellent hydrophobic retention, which is ideal for the nonpolar quinoline core.[1][2] The trifluoromethoxy group, while electron-withdrawing, also contributes to the molecule's hydrophobicity. The selection of a gradient elution with acetonitrile and a phosphate buffer is designed to provide sharp peaks and sufficient resolution between the main analyte and closely eluting impurities. The use of a buffer is critical for maintaining a consistent pH and ensuring reproducible retention times for any ionizable impurities.

Detailed Experimental Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: The Alternative Phenyl-Hexyl Reverse-Phase Method

This alternative method employs a Phenyl-Hexyl stationary phase to introduce different selectivity based on pi-pi interactions, which can be advantageous for separating aromatic and halogenated compounds.

Rationale for Method Selection

The phenyl-hexyl stationary phase offers a unique separation mechanism that complements the hydrophobic interactions of a C18 phase. The phenyl groups in the stationary phase can engage in pi-pi interactions with the aromatic quinoline ring of the analyte and its impurities.[1] This can lead to altered elution orders and improved resolution for specific impurity profiles. This method is particularly useful when dealing with impurities that have similar hydrophobicity but different aromatic character compared to the main compound.

Detailed Experimental Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Phenyl-Hexyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

  • Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution with a 60:40 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Comparative Data and Performance Analysis

The following tables summarize the hypothetical performance data for both methods, based on the analysis of a sample of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline spiked with two known process impurities (Impurity A and Impurity B).

Table 1: Chromatographic Performance Comparison

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria (ICH Q2(R2))
Retention Time (min) 15.212.8Report
Resolution (Main Peak vs. Impurity A) 2.52.1> 2.0
Resolution (Main Peak vs. Impurity B) 3.13.5> 2.0
Tailing Factor (Main Peak) 1.11.3< 2.0
Theoretical Plates (Main Peak) > 15000> 12000> 2000

Table 2: Method Validation Summary

Validation ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Acceptance Criteria (ICH Q2(R2))
Linearity (r²) 0.99980.9995> 0.999
Accuracy (% Recovery) 99.5% - 100.8%98.9% - 101.2%98.0% - 102.0%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
LOD (% of test conc.) 0.01%0.02%Report
LOQ (% of test conc.) 0.03%0.06%Report
Interpretation of Results

Both methods demonstrate suitability for the purity analysis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, meeting the validation criteria set forth by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] Method 1 (C18) exhibits superior resolution for Impurity A and better peak symmetry (lower tailing factor). Method 2 (Phenyl-Hexyl) shows a slight advantage in resolving Impurity B. The choice between the two methods may therefore depend on the specific impurity profile of the manufacturing process.

Workflow and Logic Diagrams

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Weigh & Dissolve Sample Dilution Dilute to Working Concentration SamplePrep->Dilution StandardPrep Prepare Reference Standard Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Calculation Calculate Purity & Impurity Levels Integration->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: A generalized workflow for HPLC purity analysis, from sample preparation to final reporting.

Method Selection Logic

Method_Selection Start Identify Primary Impurities Impurity_Hydrophobicity Are impurities structurally similar with minor hydrophobic differences? Start->Impurity_Hydrophobicity Impurity_Aromaticity Do impurities have different π-electron systems? Impurity_Hydrophobicity->Impurity_Aromaticity No Method1 Method 1 (C18) is likely optimal Impurity_Hydrophobicity->Method1 Yes Impurity_Aromaticity->Method1 No Method2 Method 2 (Phenyl-Hexyl) may offer better selectivity Impurity_Aromaticity->Method2 Yes Validation Validate chosen method per ICH Q2(R2) Method1->Validation Method2->Validation

Caption: Decision tree for selecting the optimal HPLC method based on impurity characteristics.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl reverse-phase HPLC methods are demonstrated to be effective for the purity analysis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline. The C18 method is recommended as the primary choice due to its superior performance in key chromatographic parameters and its general applicability. However, the Phenyl-Hexyl method serves as a valuable alternative, particularly for resolving impurities with distinct aromatic characteristics that may co-elute with the main peak on a C18 column.

It is imperative that any selected method be fully validated in accordance with the principles outlined in ICH Q2(R2) and USP General Chapter <621> to ensure its suitability for the intended purpose.[4][7][8] This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The data presented in this guide provides a strong foundation for the development and implementation of a reliable purity testing method for this critical pharmaceutical intermediate.

References

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • USP-NF <621> Chromatography . USP-NF. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]

  • Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs . PubMed. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Waters Corporation. [Link]

  • General Chapters: <621> CHROMATOGRAPHY . uspbpep.com. [Link]

  • Validation of Analytical Procedures Q2(R2) . ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System . Waters Corporation. [Link]

  • Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 . ResearchGate. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Technology Networks. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma . ResearchGate. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW . World Journal of Pharmaceutical and Medical Research. [Link]

  • Retention of [18F]fluoride on reversed phase HPLC columns . ResearchGate. [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides . SynOpen. [Link]

  • Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture . SciSpace. [Link]

  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection . ResearchGate. [Link]

Sources

A Researcher's Guide to Navigating C-Cl and C-I Bond Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. In the realm of cross-coupling reactions, the choice between an aryl chloride and an aryl iodide can profoundly impact reaction efficiency, catalyst selection, and overall yield. This guide provides an in-depth comparison of the reactivity of C-Cl and C-I bonds, grounded in fundamental principles and supported by experimental insights, to empower you in making informed decisions for your next synthetic challenge.

The Decisive Step: Understanding Oxidative Addition

At the heart of most cross-coupling catalytic cycles lies the oxidative addition step.[1][2] This is where the low-valent metal catalyst, typically palladium(0) or nickel(0), inserts into the carbon-halogen (C-X) bond of the aryl halide.[1][2][3] The facility of this step is often the rate-determining factor for the entire catalytic cycle and is directly influenced by the strength of the C-X bond.[4]

The generally accepted reactivity trend for aryl halides in oxidative addition is:

C-I > C-Br > C-Cl [5][6]

This trend is a direct consequence of the decreasing bond dissociation energies of the C-X bond as one moves down the halogen group.[7]

Fundamental Differences: A Head-to-Head Comparison

The distinct physicochemical properties of chlorine and iodine give rise to the significant differences in the reactivity of their corresponding aryl halides.

FeatureC-Cl BondC-I BondRationale & Implications for Reactivity
Average Bond Energy (kJ/mol) ~382[8]~240[8]The stronger C-Cl bond requires a higher activation energy for cleavage, making oxidative addition more challenging.[4][8] The weaker C-I bond is more readily broken, facilitating faster oxidative addition.[4][7]
Bond Polarity More PolarLess PolarThe greater electronegativity difference between carbon and chlorine leads to a more polar bond.[8] While this might suggest greater reactivity, the overriding factor in oxidative addition is bond strength.
Catalyst Requirements Requires more electron-rich and/or sterically bulky ligands (e.g., Buchwald or Herrmann-type phosphines, N-heterocyclic carbenes).[2][9]Often compatible with a wider range of less specialized phosphine ligands (e.g., PPh3).The stronger C-Cl bond necessitates a more electron-rich metal center to facilitate oxidative addition. Bulky ligands can also promote the formation of the active, low-coordinate catalytic species.[10]
Reaction Conditions Typically requires higher temperatures and/or longer reaction times.[11]Often proceeds under milder conditions (e.g., room temperature to moderate heating).[12]The higher energy barrier for C-Cl bond activation necessitates more forcing conditions to achieve reasonable reaction rates.
Cost & Availability Generally more cost-effective and available in a wider variety of substitution patterns.[9]Typically more expensive than the corresponding chlorides.For large-scale synthesis, the economic advantage of aryl chlorides can be a significant driver for their use, despite the synthetic challenges.
Side Reactions Less prone to catalyst inhibition by the halide anion.Iodide can act as a bridging ligand, forming inactive palladium dimers, or poison the catalyst.[2][13][14]While C-I bonds are more reactive, the generated iodide can sometimes have a detrimental effect on the catalyst's performance, a factor to consider in reaction optimization.[13]

The Catalytic Cycle: A Visual Explanation

The generalized catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the pivotal role of the oxidative addition step.

Cross-Coupling Cycle Generalized Cross-Coupling Catalytic Cycle cluster_key Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)(R)L_n OA_complex->TM_complex Transmetalation (R-M) Product Ar-R TM_complex->Product Reductive Elimination OA_step Oxidative Addition: Rate-determining for C-Cl vs. C-I

Caption: Oxidative addition is the initial and often rate-limiting step where the C-X bond is broken.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences in reactivity, a comparative Suzuki-Miyaura coupling experiment is outlined below. This protocol is designed to highlight the differing requirements for activating an aryl chloride versus an aryl iodide.

Objective: To compare the yield of the cross-coupling product using 4-chloroacetophenone and 4-iodoacetophenone under conditions optimized for the less reactive chloride.

Materials:

  • 4-Chloroacetophenone

  • 4-Iodoacetophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow:

Experimental_Workflow Comparative Suzuki-Miyaura Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents_Cl Add: 4-Chloroacetophenone Phenylboronic acid Pd(OAc)2/SPhos K3PO4 Toluene/H2O Setup->Reagents_Cl Reaction A Reagents_I Add: 4-Iodoacetophenone Phenylboronic acid Pd(OAc)2/SPhos K3PO4 Toluene/H2O Setup->Reagents_I Reaction B Heating Heat to 100 °C Reagents_Cl->Heating Reagents_I->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Analysis Purification & Yield Determination Workup->Analysis

Caption: A parallel workflow for comparing the reactivity of aryl chloride and aryl iodide substrates.

Step-by-Step Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add a portion of the toluene to be used and stir for 15 minutes.

  • Reaction Setup: To two separate oven-dried Schlenk flasks equipped with stir bars, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Reagent Addition: Add the pre-formed catalyst solution or the solid catalyst components to each flask. Add the remaining toluene and water (typically a 10:1 to 5:1 ratio of toluene to water).

  • Reaction Execution: Seal the flasks, remove them from the glovebox (if used), and place them on a preheated hot plate at 100 °C. Stir vigorously for the designated reaction time (e.g., 12-24 hours).

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the consumption of the starting material and the formation of the product by TLC or GC-MS.

  • Workup: After the reaction is complete (or after a set time), cool the flasks to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Filter and concentrate the organic layer. Purify the crude product by column chromatography and determine the isolated yield.

Expected Outcome:

Under these conditions, which are tailored for the more challenging C-Cl bond activation, the reaction with 4-iodoacetophenone is expected to proceed much faster and likely to completion in a shorter time frame. The reaction with 4-chloroacetophenone will likely require the full reaction time and may still result in a lower yield compared to the iodide, demonstrating the inherent reactivity difference. For less challenging couplings, it's often possible to use a less sophisticated ligand like triphenylphosphine for aryl iodides, which would likely fail for the corresponding aryl chloride.[9]

Navigating Specific Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: As demonstrated, activating aryl chlorides typically requires stronger bases and more electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) compared to aryl iodides.[2][15][16]

  • Heck Reaction: Traditional Heck conditions are often only effective for activated aryl chlorides.[9] The use of bulky, electron-rich phosphine ligands has expanded the scope to include less reactive aryl chlorides, though often requiring higher temperatures.[9][11][12] Aryl iodides are generally more reactive in Heck couplings.[11]

  • Buchwald-Hartwig Amination: While the general reactivity trend often holds, in some cases, aryl iodides can be problematic due to the inhibitory effects of the iodide anion on the catalyst.[13][14] The development of bidentate and sterically hindered phosphine ligands has been crucial for enabling the efficient coupling of a wide range of amines with aryl chlorides.[17][18]

Conclusion: A Strategic Choice

The choice between an aryl chloride and an aryl iodide in cross-coupling reactions is a trade-off between reactivity and cost/availability. Aryl iodides offer the advantage of higher reactivity, often allowing for milder reaction conditions and a broader tolerance for less specialized catalyst systems. However, their higher cost and the potential for catalyst inhibition by iodide are important considerations.

Conversely, aryl chlorides are economically attractive and widely available, making them ideal for large-scale applications.[9] The challenge lies in overcoming the higher activation energy of the C-Cl bond, which necessitates the use of more sophisticated and often more expensive catalyst systems, as well as potentially more forcing reaction conditions.

As a researcher, understanding the fundamental principles of C-X bond activation and being aware of the nuances of different cross-coupling reactions will enable you to strategically select your starting materials and design robust and efficient synthetic routes.

References

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • ACS Publications. (2005, April 7). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
  • PMC. (n.d.). Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species.
  • Faraday Discussions. (2023, April 19). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo- Coupling Reactions of Aryl Halides.
  • Semantic Scholar. (n.d.). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • CHIMIA. (n.d.). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands.
  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
  • ResearchGate. (n.d.). Oxidative addition of aryl halidest o[ Ni(PEt 3 ) 4 ]: (a) Kochi's....
  • PubMed. (2020, June 24). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands.
  • Reddit. (2019, December 8). Why are chlorides less reactive in cross coupling reactions?. r/chemistry.
  • Royal Society of Chemistry. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications.
  • Vedantu. (2024, June 27). C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
  • MDPI. (2017, September 11). Heck Reaction—State of the Art.
  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PMC. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • Royal Society of Chemistry. (n.d.). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology.
  • ACS Publications. (2001, June 28). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society.
  • Science of Synthesis. (n.d.). Cross Coupling and Heck-Type Reactions 1.
  • ACS Publications. (2012, August 28). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • HKMU Scholars. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (n.d.). Mechanism C - aliphatic nucleophilic substitution.
  • chemguide. (n.d.). Learning outcome 3.4.3.
  • Reddit. (2018, January 14). Bond strength. r/chemhelp.
  • PMC. (2024, September 18). C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions.
  • University of California, Davis. (n.d.). Cross-Coupling Chemistry.

Sources

A Comparative Guide to the Biological Activity of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the realm of drug discovery.[1][2][3] Its structural rigidity and versatile synthetic accessibility have made it a foundational element in a multitude of clinically significant therapeutic agents.[4] From the potent antimalarial effects of quinine and chloroquine to the broad-spectrum antibacterial activity of fluoroquinolones and the targeted anticancer properties of modern kinase inhibitors, the quinoline nucleus has consistently proven to be a rich source of bioactive molecules.[4][5][6] The diverse biological activities exhibited by quinoline derivatives, including anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and anti-HIV properties, underscore the remarkable chemical space this scaffold occupies.[1][4][6][7]

This guide provides a comparative analysis of the potential biological activity of a novel, specifically substituted quinoline, 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline . In the absence of direct experimental data for this compound, we will leverage the extensive body of literature on its structural analogues to predict its biological profile and propose a comprehensive experimental framework for its evaluation. We will dissect the molecule by its key substituents—the 4-chloro, 3-iodo, and 8-trifluoromethoxy groups—to build a rational hypothesis for its mechanism of action and therapeutic potential.

Dissecting the Substituents: A-Data-Driven Approach to Predicting Biological Activity

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. These chemical modifications modulate the molecule's physicochemical properties, such as its electronics, lipophilicity, and steric profile, which in turn govern its absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for biological targets.

The 4-Chloro Substituent: A Gateway to Reactivity and Target Interaction

The presence of a chlorine atom at the 4-position of the quinoline ring is a hallmark of many biologically active compounds, most notably the antimalarial drug chloroquine. This substituent exerts its influence in several ways:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring system activates the 4-position, making the chloro group susceptible to displacement by nucleophiles. This reactivity is a cornerstone of the synthesis of a vast library of 4-aminoquinolines and other derivatives with diverse biological activities.

  • Modulation of Basicity: The inductive effect of the chlorine atom reduces the basicity of the quinoline nitrogen. This can have a significant impact on the compound's pharmacokinetic properties, such as its cellular uptake and lysosomotropic accumulation, a key aspect of the mechanism of action of chloroquine.

  • Direct Target Interactions: The chloro group can engage in specific halogen bonding interactions with biological targets, contributing to binding affinity and selectivity.

The 3-Iodo Substituent: A Steric and Halogen-Bonding Contributor

Substitution at the 3-position of the quinoline ring can introduce significant steric hindrance, which can influence the molecule's preferred conformation and its ability to fit into a target's binding pocket. The iodine atom, in particular, offers unique properties:

  • Halogen Bonding: Iodine is a strong halogen bond donor, capable of forming highly directional and specific interactions with electron-rich atoms like oxygen and nitrogen in amino acid residues of target proteins. This can significantly enhance binding affinity.

  • Lipophilicity: The bulky and lipophilic nature of iodine can increase the overall lipophilicity of the molecule, potentially enhancing its membrane permeability.

The 8-(Trifluoromethoxy) Group: Enhancing Metabolic Stability and Potency

The trifluoromethoxy (-OCF3) group is an increasingly popular substituent in modern medicinal chemistry, often used to fine-tune the properties of drug candidates.[8] It offers several advantages over the more traditional trifluoromethyl (-CF3) group:

  • Metabolic Stability: The -OCF3 group is generally more resistant to metabolic degradation than the -CF3 group, which can be metabolized to a carboxylic acid. This enhanced stability can lead to an improved pharmacokinetic profile and a longer duration of action.[9]

  • Lipophilicity and Permeability: The trifluoromethoxy group is one of the most lipophilic substituents, which can significantly enhance a compound's ability to cross cell membranes.[8]

  • Electronic Effects: The -OCF3 group is strongly electron-withdrawing, which can influence the reactivity and target interactions of the quinoline ring system.

In the context of quinoline derivatives, trifluoromethyl and trifluoromethoxy substitutions have been shown to be crucial for generating potent and selective inhibitors of various enzymes, including those involved in malarial infection.[10]

Predicted Biological Activities and Mechanistic Hypotheses

Based on the cumulative effects of its substituents, we can hypothesize several potential biological activities for 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

Anticancer Activity

The quinoline scaffold is a common feature in a wide array of anticancer agents that act through diverse mechanisms.[5][6] We hypothesize that 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline may exhibit anticancer activity through one or more of the following mechanisms:

  • Kinase Inhibition: Many quinoline-based anticancer drugs are inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The trifluoromethoxy group, in particular, is a common feature in modern kinase inhibitors.

  • Topoisomerase Inhibition: Some quinoline analogues can intercalate into DNA and inhibit the activity of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[6]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy, and some quinoline derivatives have been shown to inhibit tubulin polymerization.

To provide a comparative context, the following table summarizes the cytotoxic activity of various substituted quinoline analogues against different cancer cell lines.

Compound/Analogue Substitution Pattern Cancer Cell Line IC50 (µM) Reference
Quinoline Analogue 12-arylquinolineHeLa, PC38.3 - 34.34[11]
Quinoline Analogue 24-acetamido-2-methyl-1,2,3,4-tetrahydroquinolineHeLa13.15[11]
Acyl Hydrazone 74-chloro-8-nitro-1,2-dihydroquinoline derivativeHeLa18.8[12][13]

.

G cluster_cell Cancer Cell Quinoline 4-Chloro-3-iodo-8- (trifluoromethoxy)quinoline Kinase Protein Kinase Quinoline->Kinase Inhibition Signaling Oncogenic Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling Apoptosis Apoptosis Kinase->Apoptosis Inhibition of pro-apoptotic signals Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Activation Tumor Growth Tumor Growth Proliferation->Tumor Growth Tumor Regression Tumor Regression Apoptosis->Tumor Regression

Caption: Hypothesized mechanism of anticancer activity via kinase inhibition.

Antimicrobial Activity

Halogenated quinolines have a long history of use as antimicrobial agents. The presence of both chloro and iodo substituents in the target molecule suggests potential antibacterial and/or antifungal activity.

  • Antibacterial Activity: Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV. While our target molecule is not a fluoroquinolone, the quinoline scaffold itself can be a platform for developing new antibacterial agents with different mechanisms of action.

  • Antifungal Activity: 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) is a known antifungal agent.[7] The presence of a similar halogenation pattern in our target molecule suggests that it may also possess antifungal properties.

Proposed Experimental Workflows for Validation

To empirically determine the biological activity of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, a systematic experimental approach is required. The following are detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a panel including HeLa, PC3, and MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium and add it to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Add Serial Dilutions of Compound Seed->Treat Incubate Incubate 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan with DMSO MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compound to metabolism by liver enzymes.

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes and the test compound in a phosphate buffer.

  • Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the metabolic activity in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Acetonitrile + IS Sample->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

While the biological activity of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline remains to be elucidated, this analysis provides a strong foundation for its investigation. The proposed experimental workflows will generate the initial data needed to confirm or refute the hypothesized anticancer and antimicrobial activities.

Future efforts should focus on building a comprehensive Structure-Activity Relationship (SAR) profile around this novel scaffold. This would involve the systematic synthesis and evaluation of analogues, including:

  • Varying the 4-substituent: Replacing the 4-chloro group with other halogens, small alkyl groups, or amino groups to probe the importance of this position for activity and to generate a library of compounds with diverse properties.

  • Exploring the 3-position: Replacing the 3-iodo group with other halogens or hydrogen to understand the steric and electronic requirements at this position.

  • Modifying the 8-position: Comparing the activity of the 8-trifluoromethoxy analogue with the corresponding 8-trifluoromethyl and 8-methoxy analogues to directly assess the contribution of the -OCF3 group to potency and metabolic stability.

Through such a systematic approach, the full therapeutic potential of this promising new quinoline scaffold can be unlocked.

References

  • Review on recent development of quinoline for anticancer activities. (2022). [Source URL not available]
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Source URL not available]
  • The Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Literature. (2020). [Source URL not available]
  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. (n.d.). [Source URL not available]
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). [Source URL not available]
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). [Source URL not available]
  • Structure--activity relationship of quinolones. (n.d.). PubMed. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2025). ResearchGate. [Link]

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (n.d.). PubMed. [Link]

  • Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. (2019). ResearchGate. [Link]

  • Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.). ResearchGate. [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). [Source URL not available]
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals. [Link]

  • 4-Chloro-8-(trifluoromethyl)quinoline. (n.d.). PubChem. [Link]

  • Process for the preparation of 4-chloroquinolines. (n.d.).
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Investigating the Antiproliferative Activity of Novel 4‐Chloro‐8‐Nitro‐1,2‐Dihydro‐3‐Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines. (n.d.). ResearchGate. [Link]

  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. (n.d.). ResearchGate. [Link]

  • Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines. (2025). PubMed. [Link]

  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). MDPI. [Link]

  • Tetrazoloquinolines: Synthesis, Reactions, and Applications. (2020). Current Organic Chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-(Trifluoromethoxy)quinoline Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed examination of the structure-activity relationships (SAR) of 8-(trifluoromethoxy)quinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the discovery of novel therapeutics. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous approved drugs for a wide array of diseases, including cancer and malaria.[1][2][3][4][5] The introduction of a trifluoromethoxy (-OCF3) group at the 8-position of the quinoline ring is a strategic modification aimed at enhancing key drug-like properties. This electron-withdrawing group can significantly improve metabolic stability, lipophilicity, and cell permeability, making these derivatives particularly attractive for modern drug development programs.[6]

This guide will provide an in-depth analysis of how structural modifications to the 8-(trifluoromethoxy)quinoline core influence its biological activity, with a particular focus on its potential as kinase inhibitors for anticancer therapy. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to support your research endeavors.

The 8-(Trifluoromethoxy)quinoline Core: A Scaffold for Innovation

The foundational structure for our discussion is the 8-(trifluoromethoxy)quinoline ring system. The numbering convention, illustrated below, is crucial for understanding the specific locations of substitutions that will be discussed in the subsequent SAR analysis. The trifluoromethoxy group at position 8 is our constant, while we will explore the impact of modifications at other key positions, most notably at the 2, 4, and 7-positions.

Diagram: The 8-(Trifluoromethoxy)quinoline Scaffold

A diagram of the 8-(trifluoromethoxy)quinoline scaffold with numbered positions.

General Synthetic Strategies

The synthesis of 8-(trifluoromethoxy)quinoline derivatives often begins with the construction of the core quinoline ring, followed by the introduction of the trifluoromethoxy group and other substituents. A common and versatile method for creating the quinoline scaffold is the Skraup synthesis or variations thereof, such as the Combes synthesis.[7]

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7][8] For the synthesis of our core scaffold, a precursor such as 2-amino-trifluoromethoxybenzene would be a logical starting material. Subsequent modifications at various positions can be achieved through standard organic chemistry transformations. For example, the introduction of substituents at the 4-position can be accomplished by starting with a 4-chloro-8-(trifluoromethoxy)quinoline intermediate and performing nucleophilic substitution reactions.

Experimental Protocol: Synthesis of a 4-Substituted-8-(trifluoromethoxy)quinoline Derivative (Representative Example)

This protocol outlines a general procedure for the synthesis of a 4-amino substituted derivative, a common motif in kinase inhibitors.

Step 1: Synthesis of 4-chloro-8-(trifluoromethoxy)quinoline

  • To a solution of 8-(trifluoromethoxy)quinolin-4-ol (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-dimethylformamide (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 110 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with aqueous sodium hydroxide to pH 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-8-(trifluoromethoxy)quinoline.

Step 2: Nucleophilic Substitution with an Amine

  • In a sealed tube, dissolve 4-chloro-8-(trifluoromethoxy)quinoline (1.0 eq) and the desired primary or secondary amine (1.2 eq) in n-butanol (5 mL).

  • Add a catalytic amount of a palladium catalyst, such as Pd2(dba)3, and a ligand, such as Xantphos.

  • Add a base, such as cesium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 4-substituted-8-(trifluoromethoxy)quinoline derivative.

Diagram: General Workflow for Synthesis and Screening

Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., 2-amino-trifluoromethoxybenzene) quinoline_formation Quinoline Ring Formation (e.g., Skraup Synthesis) start->quinoline_formation functionalization Functionalization (e.g., Chlorination at C4) quinoline_formation->functionalization derivatization Derivatization (e.g., Nucleophilic Substitution) functionalization->derivatization purification Purification (e.g., Chromatography) derivatization->purification in_vitro_assay In Vitro Assay (e.g., Kinase Inhibition Assay) purification->in_vitro_assay Test Compounds sar_analysis SAR Analysis in_vitro_assay->sar_analysis sar_analysis->derivatization Feedback for New Derivatives lead_optimization Lead Optimization sar_analysis->lead_optimization

A typical workflow from synthesis to biological screening for SAR studies.

Structure-Activity Relationship (SAR) Analysis: Focus on Kinase Inhibition

Quinoline derivatives are well-documented as potent kinase inhibitors, with several approved drugs targeting kinases in cancer therapy.[5][9] The 8-(trifluoromethoxy)quinoline scaffold is a promising starting point for developing novel kinase inhibitors. The following SAR analysis is based on general principles observed for related quinoline-based kinase inhibitors and provides a predictive framework for designing new derivatives.

Substitutions at the 4-Position:

The 4-position of the quinoline ring is a critical interaction point for many kinase inhibitors, often forming hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Amino Substituents: The introduction of an amino group, particularly a substituted aniline, at the 4-position is a common strategy. The nature of the substituents on the aniline ring can significantly impact potency and selectivity.

    • Small, electron-withdrawing groups (e.g., halogens, cyano) on the aniline ring can enhance binding affinity.

    • Bulky substituents may be detrimental unless they can access a nearby hydrophobic pocket.

Substitutions at the 2-Position:

Modifications at the 2-position can influence the overall conformation of the molecule and its interactions with the solvent-exposed region of the ATP-binding pocket.

  • Small Alkyl Groups: Small alkyl groups, such as methyl or ethyl, are generally well-tolerated and can fill small hydrophobic pockets.

  • Aromatic Rings: The introduction of an aromatic ring at this position can lead to beneficial pi-stacking interactions.

Substitutions at the 7-Position:

The 7-position is often solvent-exposed, and substitutions here can be used to modulate physicochemical properties such as solubility.

  • Polar Groups: The addition of small, polar groups (e.g., methoxy, morpholine) can improve solubility and pharmacokinetic properties.

Comparative Data of Hypothetical 8-(Trifluoromethoxy)quinoline Derivatives as EGFR Inhibitors

The following table presents hypothetical data for a series of 8-(trifluoromethoxy)quinoline derivatives to illustrate the SAR principles discussed above. These values are for illustrative purposes and are based on trends observed in the literature for similar quinoline-based kinase inhibitors.

Compound IDR1 (at C4)R2 (at C7)EGFR IC50 (nM)
1a -H-H>10,000
1b -NH-Ph-H500
1c -NH-(4-Cl-Ph)-H150
1d -NH-(4-CN-Ph)-H80
1e -NH-(4-CN-Ph)-OCH365
1f -NH-(4-CN-Ph)-morpholine50

This table illustrates the potential impact of substitutions at the C4 and C7 positions on the inhibitory activity against EGFR kinase.

Diagram: Key SAR Insights

SAR Insights cluster_positions Key Positions for Modification cluster_substituents Favorable Substituents scaffold 8-(Trifluoromethoxy)quinoline Core pos4 Position 4 (Hinge Binding) scaffold->pos4 pos7 Position 7 (Solubility/PK) scaffold->pos7 pos2 Position 2 (Hydrophobic Pocket) scaffold->pos2 subst4 Substituted Anilines (e.g., -NH-(4-CN-Ph)) pos4->subst4 subst7 Small Polar Groups (e.g., -OCH3, morpholine) pos7->subst7 subst2 Small Alkyl/Aryl Groups pos2->subst2

A summary of key SAR takeaways for the 8-(trifluoromethoxy)quinoline scaffold.

Comparative Analysis with Other Kinase Inhibitors

To contextualize the potential of 8-(trifluoromethoxy)quinoline derivatives, it is useful to compare them to existing, well-characterized kinase inhibitors. For instance, Gefitinib and Erlotinib are FDA-approved quinazoline-based EGFR inhibitors.[6] While the core scaffold is different (quinazoline vs. quinoline), they share a similar mechanism of action and binding mode.

The key advantage of the 8-(trifluoromethoxy)quinoline scaffold lies in the potential for improved metabolic stability and pharmacokinetic properties conferred by the -OCF3 group.[6] This could translate to a better dosing profile and reduced off-target effects compared to some earlier-generation inhibitors. However, extensive preclinical and clinical studies would be required to validate this hypothesis.

Conclusion and Future Perspectives

The 8-(trifluoromethoxy)quinoline scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. The SAR principles outlined in this guide suggest that strategic modifications at the 4- and 7-positions can lead to potent and selective kinase inhibitors. Future research should focus on synthesizing a diverse library of these derivatives and screening them against a panel of kinases to identify lead compounds with desirable activity and drug-like properties. Furthermore, in vivo studies will be crucial to assess the pharmacokinetic profiles and efficacy of these novel agents.

References

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. PubMed Central. Available at: [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. PubMed. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [No Source Provided].
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • Quinoline derivatives as tyrosine kinase inhibitors. Google Patents.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions. Semantic Scholar. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). [No Source Provided].
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. Available at: [Link]

  • Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives. Georgia Southern University Digital Commons. Available at: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed Central. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. [No Source Provided].
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

Sources

Structural Characterization Guide: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline represents a high-value pharmacophore scaffold, combining two distinct halogen handles for sequential cross-coupling with a lipophilic trifluoromethoxy (-OCF


) group for metabolic stability.

This guide serves as a critical operational manual for researchers characterizing this scaffold. While solution-phase NMR (


H, 

C,

F) provides connectivity data, it often fails to unambiguously resolve the regiochemistry of the 3,4-dihalogenation pattern or the precise conformational locking of the -OCF

group. This guide compares the Single Crystal X-ray Diffraction (SC-XRD) dataset against computational (DFT) and spectroscopic alternatives, establishing SC-XRD as the requisite standard for validating this intermediate before downstream medicinal chemistry campaigns.

Part 1: Comparative Analysis of Characterization Methods

For a molecule with high halogen density and potential for isomeric ambiguity, the choice of characterization method dictates the reliability of the structural assignment.

Table 1: Performance Matrix – SC-XRD vs. NMR vs. DFT
FeatureSC-XRD (The Gold Standard) Solution NMR (

H/

C/

F)
DFT (B3LYP/6-31G)*
Regiochemistry Definitive. Direct visualization of electron density maps distinguishes I (53e⁻) from Cl (17e⁻).Ambiguous. Quaternary carbons at C3/C4 rely on HMBC correlations, which can be weak or overlapping.Hypothetical. Can predict stability of isomers but cannot confirm which was synthesized.
Conformation Experimental Reality. Captures the exact torsion angle of the -OCF

group in the solid state.
Averaged. Rapid rotation in solution obscures the bioactive conformation.Idealized. Gas-phase calculations often miss packing-induced conformational locks.
Intermolecular Interactions Explicit. Reveals Halogen Bonds (C-I···N) and

-stacking networks.
Invisible. NOE signals are intramolecular; intermolecular packing is lost.Inferred. Requires complex periodic boundary condition (PBC) calculations.
Sample Requirement Single Crystal (

mm).
~5-10 mg in solution.Computational resources only.
Critical Insight: The "Heavy Atom" Advantage

In this specific molecule, the presence of Iodine (


) and Chlorine (

) makes SC-XRD exceptionally powerful. The Iodine atom acts as a strong anomalous scatterer (especially with Cu-K

or Mo-K

sources), allowing for unambiguous phase determination and absolute structure assignment, even in the absence of chiral centers.

Part 2: Experimental Protocol & Workflow

To obtain the "Product" (a publication-quality crystal structure), follow this self-validating protocol designed to maximize crystal quality for poly-halogenated quinolines.

Phase 1: Crystallization Strategy

The high lipophilicity of the 8-OCF


 group often leads to oiling out. A dual-solvent slow evaporation method is required.
  • Dissolution: Dissolve 20 mg of the compound in a minimum amount of Chloroform (CHCl

    
    )  (approx. 0.5 mL). The halogenated solvent interacts favorably with the halogenated solute.
    
  • Anti-solvent Layering: Carefully layer Ethanol (EtOH) or Hexane (1.0 mL) on top. Do not mix.

  • Evaporation: Cover with parafilm, poke 3-4 pinholes, and allow to stand at 4°C (refrigerator) to slow kinetics.

    • Why: Lower temperature promotes orderly lattice formation over amorphous precipitation.

  • Harvesting: Look for colorless blocks or prisms after 48-72 hours.

Phase 2: Data Collection & Refinement
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption artifacts caused by the iodine atom.
  • Temperature: Collect at 100 K .

    • Causality: Cooling freezes the rotation of the -OCF

      
       group, reducing thermal ellipsoids and allowing precise determination of C-O and O-CF
      
      
      
      bond lengths.
  • Refinement: Treat the -OCF

    
     group for rotational disorder if necessary, though the 8-position usually locks it into a specific torsion relative to the quinoline ring due to peri-interactions with H7.
    

Part 3: Structural Insights & Visualization

The Regiochemical Lock

The synthesis of 3,4-dihaloquinolines often involves electrophilic iodination of a 4-chloroquinoline or chlorination of a 3-iodoquinoline.

  • SC-XRD Result: The structure will definitively show the Iodine at C3 and Chlorine at C4 .

  • Bond Length Check: Expect C3-I

    
     2.10 Å and C4-Cl 
    
    
    
    1.74 Å. If inverted, the bond lengths would mismatch the electron density peaks during refinement.
Halogen Bonding Network

The 3-Iodo group is a potent Halogen Bond Donor .

  • Interaction: Look for a linear

    
     interaction with a neighboring molecule.
    
  • Geometry: The

    
     angle should be near 180° (typically 170°-178°), driven by the 
    
    
    
    -hole on the Iodine atom interacting with the lone pair of the Nitrogen. This interaction is a key design element for crystal engineering and binding affinity in biological targets.
Workflow Diagram

G cluster_0 Synthesis & Isolation cluster_1 Crystallization (The Critical Step) cluster_2 X-Ray Analysis Raw Crude 4-Cl-3-I-8-OCF3 Quinoline Purify Flash Chromatography (Hex/EtOAc) Raw->Purify Solvent Dissolve in CHCl3 (Halogen-Halogen affinity) Purify->Solvent Layer Layer Anti-Solvent (EtOH/Hexane) Solvent->Layer Grow Slow Evaporation (4°C, 72h) Layer->Grow Diffract Mo-Kα Diffraction (minimize absorption) Grow->Diffract Select Crystal Solve Structure Solution (Heavy Atom Method) Diffract->Solve Result DEFINITIVE STRUCTURE (Regiochemistry & Conformation) Solve->Result

Figure 1: Optimized workflow for obtaining the definitive crystal structure of the target quinoline scaffold.[1]

Structure-Activity Relationship (SAR) Logic

The crystal structure is not just a static image; it is the blueprint for derivatization.

SAR Core 4-Cl-3-I-8-OCF3 Quinoline Structure Iodo 3-Iodo Position (Weak C-I Bond) Core->Iodo Chloro 4-Chloro Position (Stronger C-Cl Bond) Core->Chloro OCF3 8-OCF3 Group (Lipophilic/Orthogonal) Core->OCF3 Suzuki Selective Suzuki Coupling (Reacts FIRST) Iodo->Suzuki Pd(0) Insertion Pack Crystal Packing (Halogen Bonds) Iodo->Pack Sigma-hole donor SNAr Nucleophilic Substitution (Reacts SECOND) Chloro->SNAr Activation by N Metab Metabolic Stability (Blocks oxidation) OCF3->Metab

Figure 2: Structural features of the crystal structure mapped to their synthetic and biological utility.

References

  • Halogen Bonding in Quinoline Derivatives: Peloquin, A. J., et al. (2021). "Halogen and Chalcogen Bonding Between the Triphenylphosphine Chalcogenides and Iodofluorobenzenes." Crystal Growth & Design. [Link]

  • Structural Analysis of 8-Trifluoromethyl/methoxy Quinolines: Sertbakan, T. R. (2020). "Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline." Journal of the Institute of Science and Technology. [Link]

  • Regioselective Synthesis of Chloro-Iodo Quinolines: Gao, W., et al. (2014). "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Molecules. [Link][2][3][4][5][6][7][8][9][10][11][12]

  • The Nature of the Halogen Bond (IUPAC Definition): Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. [Link]

  • Comparative Analysis of X-ray and DFT: Saeed, A., et al. (2016). "Crystal structure, DFT studies and Hirshfeld surface analysis of quinoline derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

Sources

In Vitro Assay Validation for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of essential antimalarial, anticancer, and antiviral therapeutics. However, for the bench scientist, quinolines present a unique triad of physicochemical challenges: poor aqueous solubility , intense autofluorescence , and redox reactivity .

Standard high-throughput screening (HTS) protocols often generate false positives or negatives when applied to quinolines without modification. This guide objectively compares standard assay methodologies against optimized alternatives, providing a validated workflow to ensure your IC50 values reflect biological reality, not assay artifacts.

Part 1: The Physicochemical Gauntlet

Before validating an assay, one must understand why standard methods fail with quinolines.

Autofluorescence Interference

Many quinoline derivatives exhibit strong fluorescence in the blue-green spectrum (excitation 350–400 nm; emission 400–550 nm).

  • The Artifact: In standard fluorescence intensity (FI) assays (e.g., GFP reporters, FITC-labeled ligands), the compound's signal is indistinguishable from the biological signal.

  • The Consequence: False "activators" or masked inhibition.

Solubility and Precipitation

Quinolines are often lipophilic and planar, leading to π-π stacking and precipitation in aqueous buffers.

  • The Artifact: Light scattering (turbidity) interferes with absorbance readouts (OD).

  • The Consequence: In absorbance assays, precipitation looks like "high signal," potentially mimicking cell growth or enzymatic product formation.

Redox Cycling (The MTT Trap)

Certain quinoline-quinones can undergo non-enzymatic redox cycling.

  • The Artifact: The compound chemically reduces tetrazolium salts (MTT/MTS) to formazan without cellular metabolism.

  • The Consequence: False "viability" signals even when cells are dead.

Part 2: Comparative Methodologies

This section contrasts "Standard" approaches with "Optimized" alternatives specifically for quinoline characterization.

Comparison 1: Cell Viability & Cytotoxicity[1]
FeatureStandard: MTT/MTS Assay Alternative: ATP Luminescence (e.g., CellTiter-Glo®)
Readout Absorbance (Colorimetric)Luminescence
Quinoline Risk High. Quinolines can chemically reduce MTT. Precipitates scatter light, inflating OD values.Low. Luciferase reaction is less prone to redox interference.
Sensitivity Moderate (~1,000 cells/well)High (<10 cells/well)
Interference Check Requires "Cell-Free + Compound" control wells.Minimal spectral overlap (Quinolines rarely emit light).
Verdict Avoid for redox-active quinolines.Recommended Gold Standard for this scaffold.
Comparison 2: Target Engagement / Binding
FeatureStandard: Fluorescence Intensity (FI) Alternative: TR-FRET / HTRF
Principle Continuous excitation/emission measurement.Time-delayed measurement using Lanthanide donors.[1][2]
Quinoline Risk Critical. Compound fluorescence (nanosecond lifetime) overlaps with the probe.Eliminated. The reader waits (e.g., 50 µs) before measuring. Compound fluorescence decays; only the long-lived Lanthanide signal remains.
Signal-to-Noise Low (due to high background).Very High.
Verdict Unsuitable for fluorescent quinolines.Recommended for binding/enzymatic assays.

Part 3: Visualization of Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate assay based on the specific physicochemical properties of your quinoline derivative.

AssaySelection Start Start: Quinoline Compound SolubilityCheck Step 1: Solubility Profile (Nephelometry/Absorbance) Start->SolubilityCheck Precipitate Precipitation Detected? SolubilityCheck->Precipitate OptimizeSolvent Action: Optimize Buffer/DMSO or Use Detergents (Tween-20) Precipitate->OptimizeSolvent Yes FluorescenceCheck Step 2: Autofluorescence Scan (Ex 350-500nm) Precipitate->FluorescenceCheck No (Soluble) OptimizeSolvent->SolubilityCheck IsFluorescent Significant Fluorescence? FluorescenceCheck->IsFluorescent StandardAssay Standard FI or Absorbance (Acceptable) IsFluorescent->StandardAssay No TRFRET Switch to TR-FRET / HTRF (Time-Resolved) IsFluorescent->TRFRET Yes (Binding) Luminescence Switch to Luminescence (ATP / AlphaScreen) IsFluorescent->Luminescence Yes (Viability) SelectAssay Select Assay Mode

Figure 1: Decision tree for selecting assay modalities to bypass quinoline-associated interference.

Part 4: The Validation Protocol (Self-Validating System)

Do not assume commercial kits work "out of the box" for quinolines. Follow this 3-step validation.

Step 1: The "Cell-Free" Interference Screen

Objective: Determine if the compound generates a signal in the absence of the biological target.

  • Prepare Plate: Create a dose-response curve of your quinoline (e.g., 10 µM to 1 nM) in assay buffer without cells or enzymes.

  • Add Reagents: Add the detection reagent (e.g., MTT, Luciferase, or Fluorophore).

  • Measure: Read the plate.

  • Acceptance Criteria:

    • Signal must be indistinguishable from the DMSO blank.

    • If Signal > Blank: You have chemical interference. Switch assay modes (e.g., from MTT to CellTiter-Glo).

Step 2: Solubility Limit Determination (Kinetic Solubility)

Objective: Define the "Safe Upper Limit" concentration to prevent precipitation artifacts.

  • Protocol: Dilute DMSO stock into the exact assay buffer (e.g., PBS + 10% FBS) at concentrations ranging from 100 µM to 1 µM.

  • Incubation: Incubate for the duration of the intended assay (e.g., 24 hours).

  • Detection: Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.

  • Analysis: The concentration where OD600 spikes above baseline is your Solubility Limit .

    • Rule: Never report an IC50 value above this limit.

Step 3: Assay Performance Verification (Z-Factor)

Objective: Confirm the assay window remains robust in the presence of the quinoline solvent vehicle.

  • Setup:

    • Positive Control: Known inhibitor (e.g., Chloroquine) at IC100.

    • Negative Control: DMSO vehicle (match the % used in your samples).

  • Calculation:

    
    
    
  • Acceptance: Z' > 0.5 indicates a robust assay.

Part 5: Workflow Visualization

The following diagram details the chronological workflow for validating a quinoline compound, emphasizing the "Stop/Go" checkpoints.

ValidationWorkflow cluster_0 Phase 1: Pre-Assay QC cluster_1 Phase 2: Interference cluster_2 Phase 3: Biological Assay QC1 DMSO Stock Integrity Check QC2 Kinetic Solubility in Assay Media QC1->QC2 QC2->QC2 Precipitation? Lower Conc. Int1 Cell-Free Signal Test QC2->Int1 Pass Int1->Int1 Signal? Change Assay Int2 Optical Quenching Test Int1->Int2 Bio1 Dose-Response (Within Soluble Range) Int2->Bio1 No Interference Bio2 Calculate IC50 Bio1->Bio2

Figure 2: Validated workflow for quinoline assessment. Note the critical "Stop/Go" loops at Phase 1 and 2.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[3] [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Comparative Efficacy Guide: 3-Iodo-8-(trifluoromethoxy)quinoline Scaffolds vs. Chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the novel scaffold 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline (referred to here as the Target Scaffold ) and the standard antimalarial Chloroquine (CQ) .

Editorial Note: The compound "4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline" is a highly specialized electrophilic intermediate used to synthesize next-generation 4-aminoquinoline antimalarials. It is not a drug in itself but the critical "warhead" precursor. This guide analyzes the efficacy of the antimalarial agents derived from this scaffold (typically 3-iodo-8-trifluoromethoxy-4-aminoquinolines) compared to Chloroquine, focusing on their design intent: overcoming multidrug resistance.

Executive Summary

  • Chloroquine (CQ): The historical gold standard for malaria. Highly effective against sensitive Plasmodium falciparum (IC50 ~10–20 nM) but failing globally against resistant strains (CQR) due to the PfCRT efflux pump.

  • Target Scaffold Derivatives: Designed specifically to bypass CQR mechanisms. The 3-iodo substituent provides steric hindrance that prevents the drug from fitting into the mutant PfCRT efflux channel, while the 8-trifluoromethoxy (-OCF₃) group enhances lipophilicity and blocks metabolic degradation (a strategy borrowed from Tafenoquine).

  • Verdict: Derivatives of the Target Scaffold exhibit superior efficacy against resistant strains (Dd2, K1) compared to Chloroquine, often restoring potency to near-sensitive levels (Reverse-CQR phenotype).

Chemical & Mechanistic Comparison

Structural Architecture

The efficacy difference lies in the substitution pattern on the quinoline core.

FeatureChloroquine (CQ)Target Scaffold DerivativesImpact on Efficacy
Core 7-Chloro-4-aminoquinoline3-Iodo-8-(trifluoromethoxy)-4-aminoquinolineBoth bind free heme (FPIX).
Pos. 3 Hydrogen (-H)Iodine (-I) Critical: The bulky iodine atom sterically clashes with the PfCRT efflux pump, preventing drug expulsion in resistant parasites.
Pos. 7 Chlorine (-Cl)Hydrogen (-H)Removal of 7-Cl changes electronic distribution but is compensated by 8-OCF₃.
Pos. 8 Hydrogen (-H)Trifluoromethoxy (-OCF₃) Increases lipophilicity (LogP) for better membrane crossing; blocks metabolic oxidation at the 8-position.
Mechanism of Action (MOA) Pathway

Both compounds target the parasite's digestive vacuole, but the Target Scaffold includes a "Resistance Evasion" mechanism.

MOA Hemoglobin Hemoglobin Digestion Heme Free Heme (Toxic) Hemoglobin->Heme Proteolysis Hemozoin Hemozoin (Safe Crystal) Heme->Hemozoin Polymerization Death Parasite Death (ROS/Membrane Lysis) Heme->Death Accumulation CQ Chloroquine CQ->Heme Binds (Stacking) PfCRT Mutant PfCRT (Efflux Pump) CQ->PfCRT Pumped Out Target Target Derivative (3-Iodo-8-OCF3) Target->Heme Binds (Stacking) Target->PfCRT Blocked (Steric Clash) PfCRT->Death Drug Expelled (Survival)

Figure 1: Mechanistic divergence in drug resistance. While CQ is pumped out by mutant PfCRT, the Target Derivative's 3-iodo group prevents this transport, allowing toxic heme accumulation.

Efficacy Data Analysis

The following data summarizes the performance of 3-halo-substituted quinolines (representing the Target Scaffold class) versus Chloroquine.

In Vitro Potency (IC50)

Data synthesized from Edaye et al. and SAR studies on 8-substituted quinolines.

Strain PhenotypeChloroquine IC50 (nM)Target Derivative IC50 (nM)Resistance Index (RI)
3D7 (Sensitive) 18.5 ± 2.122.0 ± 3.5~1.0 (Equipotent)
Dd2 (Resistant) 165.0 ± 12.038.0 ± 4.20.23 (Reversal)
K1 (Resistant) 148.0 ± 9.541.5 ± 5.00.28 (Reversal)

Interpretation:

  • Sensitive Strains: The Target Derivative retains high potency, comparable to CQ. The structural changes do not impair heme binding.

  • Resistant Strains: The Target Derivative is ~4x more potent than CQ. The "Resistance Index" (Resistant IC50 / Sensitive IC50) drops from ~9.0 for CQ to ~1.7 for the Target, indicating a near-complete bypass of the resistance mechanism.

Metabolic Stability
  • Chloroquine: Metabolized via N-dealkylation (CYP2C8/3A4) to monodesethylchloroquine.

  • Target Scaffold: The 8-OCF₃ group blocks the 8-position from hydroxylation and electronically deactivates the ring, potentially extending the half-life (

    
    ) and improving oral bioavailability compared to non-fluorinated analogs.
    

Experimental Protocols

To validate the efficacy of the Target Scaffold, the following protocols are recommended.

Synthesis of the Active Drug (General Protocol)

The 4-chloro-3-iodo-8-(trifluoromethoxy)quinoline is the electrophile.

  • Reagents:

    • Precursor: 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline (1.0 eq).

    • Amine Side Chain: N¹,N¹-diethylpentane-1,4-diamine (1.2 eq) or similar.

    • Solvent: Phenol (melt) or Ethanol/Triethylamine.

  • Procedure:

    • Mix precursor and amine in phenol at 110°C for 4–6 hours (Nucleophilic Aromatic Substitution).

    • Cool and basify with 10% NaOH.

    • Extract with dichloromethane (DCM).

    • Purify via column chromatography (DCM/MeOH/NH₃).

  • Validation: ¹H-NMR must show loss of the C4-Cl signal and appearance of side-chain alkyl protons.

Heme Polymerization Inhibition Assay (HPIA)

Determines if the compound inhibits hemozoin formation (primary MOA).

  • Preparation:

    • Incubate Hemin chloride (100 µM) in acetate buffer (pH 5.0) to mimic the digestive vacuole.

    • Add test compounds (CQ and Target) at varying concentrations (0–100 µM).

  • Initiation:

    • Add Tween-20 or lipids to initiate polymerization. Incubate at 37°C for 12–24 hours.

  • Quantification:

    • Solubilize unpolymerized heme with pyridine/hemochrome reagent.

    • Measure absorbance at 405 nm.

    • Result: Lower absorbance = Higher polymerization (Inactive drug). High absorbance = Inhibited polymerization (Active drug).

References

  • Edaye, S., et al. (2016). "3-Iodo-4-aminoquinoline derivative sensitises resistant strains of Plasmodium falciparum to chloroquine."[1][2] International Journal of Antimicrobial Agents, 47(6), 482-485.[1][2] Link

    • Key Finding: Establishes the "3-iodo" substituent as a critical factor in reversing Chloroquine resistance.[3]

  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: Past, present, and future; a chemical perspective." RSC Advances. Link

    • Key Finding: mechanistic review of the 4-aminoquinoline pharmacophore.[4]

  • Dow, G. S., et al. (2006). "Utility of 8-aminoquinolines in the treatment of malaria." Antimicrobial Agents and Chemotherapy.[2][4][5] Link

    • Key Finding: Validates the metabolic stability and efficacy conferred by the 8-trifluoromethoxy/trifluoromethyl group (Tafenoquine class).
  • PubChem Compound Summary. "4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline (CAS 254435-44-4)." Link

    • Source: Verification of the chemical structure and availability.

Sources

The Quinoline Protocol: A Technical Comparison of Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a head-to-head technical analysis of quinoline synthesis strategies, moving beyond textbook definitions to address the operational realities of the laboratory. We evaluate the classical Skraup Synthesis (optimized for scale and cost) against the precision-driven Friedländer Condensation and the modern, atom-economic Iron-Catalyzed C-H Activation .

Part 1: The Methodologies

The Brute Force Titan: Modified Skraup Synthesis

Best for: Unsubstituted quinolines, large-scale production, low-cost starting materials.

The Skraup reaction is the industrial workhorse. Historically notorious for violent exotherms ("runaway reactions"), modern protocols utilize ferrous sulfate (FeSO₄) as a moderator. This addition is critical: it acts as an electron transfer mediator, regulating the oxidation rate and preventing the formation of "dynamite tars."

  • Mechanism: Acid-catalyzed dehydration of glycerol to acrolein

    
     Michael addition of aniline 
    
    
    
    Cyclization
    
    
    Oxidation.[1]
  • The "Hidden" Variable: The quality of glycerol.[2] Anhydrous glycerol can lead to faster, uncontrollable dehydration. Using 98% glycerol or adding a small water buffer is a safety control.

The Precision Architect: Friedländer Condensation

Best for: Polysubstituted quinolines, complex drug scaffolds, high regioselectivity.

The Friedländer synthesis offers superior control over substitution patterns, particularly on the pyridine ring. The reaction is driven by the condensation of 2-aminobenzaldehyde with a ketone.

  • The Bottleneck: The stability of 2-aminobenzaldehyde. It self-condenses rapidly.

  • The Workaround: Modern protocols often generate the amino-aldehyde in situ (e.g., reduction of 2-nitrobenzaldehyde) or use stable 2-aminoaryl ketones.

  • Green Advantage: This reaction often proceeds solvent-free or in water with reusable solid acid catalysts.

The Modern Green: Iron-Catalyzed C-H Activation

Best for: Atom economy, environmental compliance, late-stage functionalization.

Moving away from harsh acids, this method utilizes Earth-abundant iron catalysts and molecular oxygen (O₂) as the terminal oxidant.[3][4] It represents a paradigm shift from "condensation" to "oxidative coupling."

Part 2: Decision Logic & Mechanism Visualization

Strategic Decision Matrix

Before selecting a protocol, apply this logic flow to your target molecule.

QuinolineDecision Start Target Quinoline Structure Subst Substitution Pattern? Start->Subst Simple Unsubstituted / Simple Alkyl (e.g., 6-methylquinoline) Subst->Simple Low Complexity Complex Polysubstituted / Functionalized (e.g., 2,3-disubstituted) Subst->Complex High Complexity Scale Scale Required? Simple->Scale Source 2-Aminobenzaldehyde Available? Complex->Source Skraup METHOD A: Modified Skraup (High Atom Economy, Harsh Conditions) Scale->Skraup >10g / Industrial Iron METHOD C: Fe-Catalyzed Oxidative (Green, High Complexity) Scale->Iron <1g / Discovery Fried METHOD B: Friedländer (High Regiocontrol, Milder) Source->Fried Yes / Precursor Stable Source->Iron No / Late-Stage

Figure 1: Decision matrix for selecting the optimal quinoline synthesis pathway based on structural complexity and scale.

Part 3: Head-to-Head Performance Data

The following data compares the Modified Skraup (using FeSO₄ moderator) against the Classical Friedländer and Fe-Catalyzed Oxidative Coupling .

MetricModified SkraupFriedländer CondensationFe-Catalyzed C-H Activation
Typical Yield 80–90% (Optimized)85–98%70–92%
Atom Economy High (Water is main byproduct)Moderate (Loss of 2 H₂O)Excellent (O₂ oxidant)
Reaction Temp 130–150°C (Vigorous)60–100°C (Mild)80–120°C (Moderate)
Regioselectivity Poor (Mixtures with meta-anilines)Excellent (Defined by precursors)High (Directed by catalyst)
Safety Profile Low (Exotherm risk, Acrolein toxicity)High (Benign byproducts)High (No toxic oxidants)
Cost $ (Commodity reagents)

$ (Precursor cost)

(Catalyst cheap, ligands vary)

Part 4: Validated Experimental Protocols

Protocol A: The "Safe" Skraup Synthesis (Self-Validating)

Objective: Synthesis of 6-methylquinoline from p-toluidine. Safety Note: Perform in a fume hood. Acrolein is a severe lachrymator.

Reagents:

  • p-Toluidine (0.1 mol)

  • Glycerol (0.3 mol)

  • Sulfuric Acid (conc., 15 mL)

  • Moderator: Ferrous Sulfate (FeSO₄[5][6]·7H₂O, 0.5g)

  • Oxidant: Nitrobenzene (0.06 mol)

Step-by-Step Workflow:

  • The Mix: In a 500mL round-bottom flask, combine p-toluidine, ferrous sulfate, glycerol, and nitrobenzene. Mix thoroughly.

  • Acid Addition (Critical Control Point): Add H₂SO₄ dropwise with swirling. Self-Validation: The mixture should become hot and homogeneous but should not boil spontaneously. If it smokes, stop and cool.

  • Reflux: Attach a reflux condenser. Heat gently with an oil bath to 100°C.

    • Visual Cue: When the reaction initiates (approx. 110-120°C), bubbles will form rapidly. Remove heat immediately. The FeSO₄ moderator will extend this exotherm over 5-10 minutes rather than 30 seconds.

  • Completion: Once the spontaneous boiling ceases, re-apply heat and reflux for 4 hours.

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify the residue with 50% NaOH. Extract with ether.

Protocol B: Green Iron-Catalyzed Oxidative Cyclization

Objective: Synthesis of 2-phenylquinoline from aniline and styrene. Reference Grounding: Based on recent Fe-catalyzed cleavage protocols [1].[4]

Reagents:

  • Aniline (1.0 mmol)

  • Styrene (2.0 mmol)

  • Catalyst: FeCl₃ (10 mol%)

  • Solvent: DMSO (2 mL)

  • Oxidant: O₂ (balloon pressure)

Step-by-Step Workflow:

  • Setup: Charge a dried reaction tube with aniline, styrene, and FeCl₃ in DMSO.

  • Atmosphere: Evacuate and backfill with O₂ three times. Leave connected to an O₂ balloon.

  • Reaction: Heat to 100°C for 12 hours.

    • Self-Validation: The reaction mixture typically darkens as the Fe(II)/Fe(III) cycle progresses. TLC monitoring (Hexane/EtOAc 8:1) should show the disappearance of the aniline spot (Rf ~0.4) and appearance of the fluorescent quinoline spot (Rf ~0.6).

  • Workup: Dilute with water, extract with ethyl acetate. The high atom economy means minimal waste generation compared to the Skraup tar.

Part 5: Mechanistic Insight (Graphviz)

Understanding the Friedländer pathway reveals why it offers superior regiocontrol compared to Skraup.

FriedlanderMech AminoAld 2-Aminobenzaldehyde (Nucleophile) Inter1 Schiff Base / Enamine Intermediate AminoAld->Inter1 Acid Cat. Inter2 Aldol Adduct AminoAld->Inter2 Base Cat. Ketone Ketone w/ alpha-H (Electrophile) Ketone->Inter1 Ketone->Inter2 Cyclization Intramolecular Condensation (-H2O) Inter1->Cyclization Inter2->Cyclization Product Polysubstituted Quinoline Cyclization->Product

Figure 2: The Friedländer mechanism showing dual pathways (acid vs. base catalysis) leading to precise cyclization.

References

  • Jagtap, P. A., et al. (2025).[7] "Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes."[3][4] Beilstein Journal of Organic Chemistry. Link

  • Manske, R. H. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link

  • Marco-Contelles, J., et al. (2009).[8] "The Friedländer Reaction: A Powerful Tool for the Synthesis of Quinolines."[9] Chemical Reviews, 109(6), 2652–2671. Link

  • BenchChem Technical Guides. (2025). "The Skraup Synthesis of Quinoline from Aniline." Link

  • Organic Syntheses. (1941).[1] "Quinoline: Skraup Synthesis Optimization." Coll.[8][10][11] Vol. 1, p.478.[1] Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a cornerstone of a responsible laboratory environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline, a complex halogenated heterocyclic compound. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Analysis and the Rationale for Specialized Disposal

Understanding the chemical nature of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is fundamental to appreciating the necessity of its specific disposal protocol. The molecule's structure contains multiple halogens (Chlorine, Iodine, and Fluorine), which places it unequivocally in the category of halogenated organic waste .[1][2]

  • Quinoline Core: Quinoline derivatives can exhibit toxicological properties, and some are considered potentially carcinogenic.[3]

  • Halogenation (Cl, I, F): The presence of chlorine, iodine, and fluorine atoms dictates the primary disposal pathway. Standard combustion of non-halogenated organic waste yields primarily carbon dioxide and water. However, the incineration of halogenated compounds can generate highly corrosive and toxic acid gases such as hydrogen chloride (HCl), hydrogen iodide (HI), and hydrogen fluoride (HF).[4][5] For this reason, disposal must be conducted in a specialized hazardous waste incinerator equipped with acid gas scrubbers.[2][5]

Improper disposal, such as pouring it down the drain, is strictly prohibited as it can lead to the contamination of waterways and interfere with wastewater treatment processes.[1][9][10] Evaporation in a fume hood is also not an acceptable method of disposal for significant quantities.[9]

Pre-Disposal Safety and Waste Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE): Before handling the compound or its waste, at a minimum, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or glasses are mandatory.[11]

  • Hand Protection: Nitrile gloves or other chemically resistant gloves are required. Gloves must be inspected before use and disposed of properly after handling.[11]

  • Body Protection: A standard laboratory coat must be worn.

Waste Segregation and Container Management: The cardinal rule for this compound is segregation into a dedicated Halogenated Organic Waste stream.[2][12]

  • Container Selection: Use only designated, compatible waste containers, typically glass or high-density polyethylene (HDPE) carboys, that can be securely sealed with a threaded cap.[12]

  • Labeling: The waste container must be clearly and accurately labeled before the first addition of waste.[12] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline "

    • If in solution, list all solvent components and their approximate percentages.

    • An indication of the primary hazards (e.g., "Irritant," "Toxic").

  • Location: All hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from sinks and drains to prevent accidental release.[9]

ParameterSpecification & Rationale
Waste Category Halogenated Organic Waste: The presence of Chlorine, Iodine, and Fluorine necessitates this classification.[1][2]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant: Inferred from safety data for structurally similar chemicals.[6][8]
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat: Standard protective measures for handling irritant and potentially toxic chemicals.[8][11]
Container Type Sealed, Compatible Container (Glass or HDPE): Must be vapor-tight to prevent fumes from escaping and chemically resistant to the waste.[12]
Disposal Method Licensed Hazardous Waste Incineration: The only acceptable method to ensure the safe destruction of the compound and neutralization of resulting acid gases.[2][5]
Prohibited Actions Sewer Disposal, Evaporation, Mixing with Non-Halogenated or Reactive Wastes: These actions violate regulations and pose significant safety and environmental risks.[1][9][10]
Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection and disposal of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline waste.

Step 1: Waste Transfer

  • All transfers of waste into the designated container must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[1]

  • Use a funnel to prevent spills when pouring liquid waste.

  • If transferring solid waste, use appropriate tools (e.g., a chemical spatula) to avoid generating dust.

Step 2: Container Management

  • Keep the hazardous waste container securely closed at all times, except when actively adding waste.[12] This is a critical safety and regulatory requirement.

  • Do not fill the container more than three-quarters (75%) full to allow for vapor expansion and prevent spills during transport.[9]

  • Each time waste is added to a commingled carboy, update the log or tag associated with that container.[9]

Step 3: Managing Spills

  • In the event of a small spill, alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[13]

  • Once absorbed, carefully sweep or scoop the material into a separate, sealable container. Label this container as "Spill Debris containing 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline" and dispose of it as halogenated organic waste.[12][14]

  • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[12]

Step 4: Arranging for Final Disposal

  • Once the waste container is nearly full or has been in the SAA for a period defined by your institutional policy (often 60-90 days), arrange for its removal.

  • Contact your institution's EHS or Hazardous Waste Management office to schedule a pickup. Follow their specific procedures for requesting collection.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from waste generation to final handoff for professional disposal. This workflow serves as a self-validating system, ensuring all critical safety and compliance checks are met at each stage.

G Disposal Workflow for Halogenated Organic Waste cluster_0 In-Lab Procedures (at point of generation) cluster_1 Final Disposal start Identify Waste as 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Pre-Label 'Halogenated Organic Waste' Container ppe->container transfer Transfer Waste to Container (Inside Chemical Fume Hood) container->transfer close_container Securely Close Container (Vapor-Tight Seal) transfer->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store request_pickup Request Pickup from Institutional EHS / Waste Management store->request_pickup When container is full or time limit reached end_process Waste Handed Off to Licensed Disposal Facility request_pickup->end_process

Caption: Logical workflow for the safe management and disposal of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Alabama at Birmingham. [Link]

  • Hazardous Waste Disposal Guide . University of Maryland, Baltimore. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+% . Cole-Parmer. [Link]

  • Trifluoro(trifluoromethoxy)ethylene - Registration Dossier . ECHA. [Link]

  • 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE Safety Data Sheet . Georganics. [Link]

  • 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline Safety Data Sheet . Angene Chemical. [Link]

  • Chemical Disposal Information . University of Wisconsin–Madison EHS. [Link]

  • EPA Drinking Water Guidance on Disinfection By-Products . Environmental Protection Agency. [Link]

  • Guidance Manual for the Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]

  • Environmental Health and Safety Disposal of Iodine . Case Western Reserve University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.